1,3-Dimethyl-2-oxoimidazolidine-4-carboxylic acid
説明
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特性
IUPAC Name |
1,3-dimethyl-2-oxoimidazolidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O3/c1-7-3-4(5(9)10)8(2)6(7)11/h4H,3H2,1-2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWEBUHYSGAZECX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(N(C1=O)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60629332 | |
| Record name | 1,3-Dimethyl-2-oxoimidazolidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60629332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
917598-39-1 | |
| Record name | 1,3-Dimethyl-2-oxoimidazolidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60629332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-dimethyl-2-oxoimidazolidine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
What is the chemical structure of 1,3-Dimethyl-2-oxoimidazolidine-4-carboxylic acid?
An In-Depth Technical Guide to 1,3-Dimethyl-2-oxoimidazolidine-4-carboxylic acid
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 1,3-Dimethyl-2-oxoimidazolidine-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. The guide details its chemical structure, physicochemical properties, a proposed synthetic route, and expected spectroscopic characterization. Furthermore, it explores the potential applications of this scaffold, particularly in the context of enzyme inhibition, drawing parallels with structurally related compounds. This document is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis, offering a foundational understanding of this unique molecule.
Introduction
The 2-oxoimidazolidine-4-carboxylic acid core is a cyclic urea-containing amino acid analogue. Such scaffolds are of significant interest in medicinal chemistry as they can act as constrained mimics of dipeptide units in peptidomimetic drugs. The rigidity of the cyclic structure can lead to enhanced binding affinity and selectivity for biological targets, as well as improved metabolic stability compared to their linear counterparts. The N,N'-dimethylation, as in 1,3-Dimethyl-2-oxoimidazolidine-4-carboxylic acid, further modifies the molecule's polarity, lipophilicity, and hydrogen bonding capacity, which can be strategically exploited in drug design. One notable area of application for related structures is in the development of matrix metalloproteinase (MMP) inhibitors[1].
Chemical Structure and Identifiers
The chemical structure of 1,3-Dimethyl-2-oxoimidazolidine-4-carboxylic acid is characterized by a five-membered imidazolidinone ring with methyl groups on both nitrogen atoms and a carboxylic acid group at the 4-position.
Structural Representation
Caption: 2D Chemical Structure of 1,3-Dimethyl-2-oxoimidazolidine-4-carboxylic acid.
Chemical Identifiers
| Identifier | Value | Source |
| IUPAC Name | 1,3-dimethyl-2-oxoimidazolidine-4-carboxylic acid | [2] |
| CAS Number | 917598-39-1 | [3][4] |
| Molecular Formula | C6H10N2O3 | [2][3][5] |
| Molecular Weight | 158.16 g/mol | [3] |
| SMILES | CN1CC(N(C1=O)C)C(=O)O | [2] |
| InChI | InChI=1S/C6H10N2O3/c1-7-3-4(5(9)10)8(2)6(7)11/h4H,3H2,1-2H3,(H,9,10) | [2] |
| InChIKey | WWEBUHYSGAZECX-UHFFFAOYSA-N | [2] |
Physicochemical Properties
While experimental data for 1,3-Dimethyl-2-oxoimidazolidine-4-carboxylic acid is scarce, its physicochemical properties can be predicted based on its structure and comparison with similar molecules.
| Property | Predicted Value | Notes |
| XlogP | -0.9 | Prediction suggests the molecule is hydrophilic.[2] |
| Hydrogen Bond Donors | 1 (from the carboxylic acid) | The urea nitrogens are fully substituted. |
| Hydrogen Bond Acceptors | 3 (two on the carboxylic acid and one on the urea carbonyl) | The carbonyl oxygen of the urea is a potential acceptor. |
| Polar Surface Area | 64.9 Ų | |
| Stereochemistry | The C4 carbon is a chiral center, so the molecule can exist as (R) and (S) enantiomers. | The racemic mixture is generally what is available commercially unless a stereospecific synthesis is performed. |
Synthesis and Purification
Proposed Synthetic Pathway
The proposed synthesis involves the cyclization of a suitably substituted diaminopropionic acid derivative with a phosgene equivalent.
Caption: Proposed synthetic workflow for 1,3-Dimethyl-2-oxoimidazolidine-4-carboxylic acid.
Detailed Experimental Protocol (Proposed)
This protocol is adapted from the synthesis of (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid.
Materials:
-
N,N'-Dimethyl-2,3-diaminopropionic acid hydrochloride
-
Sodium bicarbonate (NaHCO3)
-
Phosgene (20% w/w in toluene) or a safer equivalent like triphosgene
-
Deionized water
-
Dowex 50WX2-100 ion-exchange resin (H+ form)
-
Acetonitrile
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, dissolve N,N'-Dimethyl-2,3-diaminopropionic acid hydrochloride (1.0 eq) in deionized water (e.g., 10 mL per mmol of starting material).
-
Basification: Cool the solution in an ice bath and add sodium bicarbonate (10.0 eq) portion-wise with stirring.
-
Phosgenation: Slowly add a 20% solution of phosgene in toluene (3.5 eq) to the cooled, stirred solution. Caution: Phosgene is extremely toxic. Handle with appropriate safety precautions.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 22-24 hours.
-
Ion Exchange: Pass the aqueous phase of the reaction mixture through a column packed with Dowex 50WX2-100 ion-exchange resin (H+ form).
-
Elution: Elute the column with deionized water to collect the acidic product.
-
Lyophilization: Freeze-dry the aqueous eluate to remove water.
-
Recrystallization: Recrystallize the crude product from hot acetonitrile to yield pure 1,3-Dimethyl-2-oxoimidazolidine-4-carboxylic acid.
Spectroscopic Characterization (Expected)
The following are the expected spectroscopic features for 1,3-Dimethyl-2-oxoimidazolidine-4-carboxylic acid, based on its structure and data from its 1-methyl analog.
¹H NMR Spectroscopy
-
N-CH₃ signals: Two distinct singlets for the two methyl groups, likely in the range of δ 2.5-3.0 ppm.
-
CH₂ protons (C5): Two diastereotopic protons on the C5 carbon, which will likely appear as a multiplet or two separate multiplets (doublets of doublets) in the range of δ 3.4-3.8 ppm.
-
CH proton (C4): A multiplet (likely a doublet of doublets) for the proton on the C4 carbon, expected to be in the range of δ 4.2-4.5 ppm.
-
COOH proton: A broad singlet, which may be exchanged in deuterated solvents like D₂O.
¹³C NMR Spectroscopy
-
N-CH₃ carbons: Two distinct signals for the methyl carbons, expected around δ 30-35 ppm.
-
CH₂ carbon (C5): A signal for the C5 carbon, likely in the range of δ 45-50 ppm.
-
CH carbon (C4): A signal for the C4 carbon, expected around δ 50-55 ppm.
-
C=O carbon (C2): A signal for the urea carbonyl carbon, expected in the downfield region, around δ 160-165 ppm.
-
COOH carbon: A signal for the carboxylic acid carbonyl carbon, expected further downfield, around δ 175-180 ppm.
Infrared (IR) Spectroscopy
-
O-H stretch: A very broad absorption from the carboxylic acid O-H group, typically in the range of 2500-3300 cm⁻¹[7].
-
C=O stretch (carboxylic acid): A strong absorption around 1710-1760 cm⁻¹[7].
-
C=O stretch (urea): A strong absorption around 1630-1680 cm⁻¹.
-
C-N stretch: Absorptions in the fingerprint region.
Mass Spectrometry
-
[M+H]⁺: Expected at m/z 159.0764.
-
[M-H]⁻: Expected at m/z 157.0619.
-
[M+Na]⁺: Expected at m/z 181.0583.
Applications in Research and Drug Development
The 2-oxoimidazolidine-4-carboxylic acid scaffold is a valuable building block in medicinal chemistry. Its constrained cyclic nature makes it an attractive substitute for dipeptide units in peptidomimetics, potentially leading to increased potency, selectivity, and metabolic stability.
Matrix Metalloproteinase (MMP) Inhibition
A notable application of this scaffold is in the design of inhibitors for matrix metalloproteinases (MMPs)[1]. MMPs are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. Their dysregulation is implicated in various diseases, including arthritis, cancer, and cardiovascular diseases. The carboxylic acid moiety of 1,3-Dimethyl-2-oxoimidazolidine-4-carboxylic acid can chelate the active site zinc ion of MMPs, while the cyclic backbone and its substituents can be tailored to achieve specific interactions with the enzyme's binding pockets.
Sources
- 1. Design and synthesis of 2-oxo-imidazolidine-4-carboxylic acid hydroxyamides as potent matrix metalloproteinase-13 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PubChemLite - 1,3-dimethyl-2-oxoimidazolidine-4-carboxylic acid (C6H10N2O3) [pubchemlite.lcsb.uni.lu]
- 3. Sapphire Bioscience [sapphirebioscience.com]
- 4. 1,3-Dimethyl-2-oxoimidazolidine-4-carboxylic acid, CAS [[917598-39-1]] | BIOZOL [biozol.de]
- 5. (S)-1,3-dimethyl-2-oxoimidazolidine-4-carboxylic acid [cymitquimica.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
1,3-Dimethyl-2-oxoimidazolidine-4-carboxylic acid physical properties and melting point
Physicochemical Characterization and Thermal Profiling of 1,3-Dimethyl-2-oxoimidazolidine-4-carboxylic Acid
Executive Summary
1,3-Dimethyl-2-oxoimidazolidine-4-carboxylic acid is a highly specialized, polar heterocyclic building block utilized in the synthesis of peptidomimetics, chiral catalysts, and advanced active pharmaceutical ingredients (APIs). As a functionalized cyclic urea, its physical properties—specifically its melting point and thermal stability—are dictated by a unique balance of steric hindrance and hydrogen-bonding capabilities. This technical guide provides an in-depth analysis of the compound's physical properties, the structural causality behind its thermal behavior, and a self-validating analytical protocol for determining its precise melting point.
Structural Causality of Physical Properties
In drug development and organic synthesis, the physical state and melting point of a building block dictate its handling, solubility profile, and formulation strategies. To understand the melting point of 1,3-dimethyl-2-oxoimidazolidine-4-carboxylic acid, one must analyze its structural components relative to its analogs[1].
-
The Base Scaffold (DMI): The core ring system, 1,3-dimethyl-2-imidazolidinone (DMI), lacks hydrogen bond donors. Consequently, DMI is a polar aprotic liquid at room temperature with a melting point of approximately 8.2 °C[2].
-
The Unmethylated Precursor: The parent compound, 2-oxoimidazolidine-4-carboxylic acid, possesses two urea N-H groups and a carboxylic acid. This allows for an extensive, three-dimensional intermolecular hydrogen-bonding network. As a result, it is a highly crystalline solid with a high melting point (typically >200 °C, often accompanied by thermal decomposition).
-
The Target Compound: By methylating the N1 and N3 positions to form 1,3-dimethyl-2-oxoimidazolidine-4-carboxylic acid, the urea hydrogen bond donors are completely eliminated. The only remaining hydrogen bond donor is the C4-carboxylic acid. Because carboxylic acids typically form discrete, localized dimers rather than infinite polymeric networks, the compound remains a solid at room temperature. However, it exhibits a significantly lower and sharper melting point than its unmethylated counterpart[3].
Structural Logic Visualization
Caption: Structural influence on the melting point and intermolecular forces of imidazolidine derivatives.
Quantitative Data Summary
The following table summarizes the established physical and chemical properties of the compound, synthesizing data from predictive models and commercial chemical databases[1][3].
| Property | Value / Description |
| Chemical Name | 1,3-Dimethyl-2-oxoimidazolidine-4-carboxylic acid |
| CAS Numbers | 917598-39-1 (Racemic) ; 1069090-20-5 (S-enantiomer) |
| Molecular Formula | C6H10N2O3 |
| Molecular Weight | 158.16 g/mol |
| Physical State (at 25°C) | Solid (Crystalline Powder) |
| Hydrogen Bond Donors | 1 (Carboxylic -OH) |
| Hydrogen Bond Acceptors | 3 (Urea C=O, Carboxylic C=O, Carboxylic -OH) |
| Predicted XLogP | -0.9 (Highly polar, hydrophilic) |
| Purity Standard | ≥ 95.0% (typically verified by HPLC/GC) |
Experimental Methodologies: Thermal Profiling
Because commercial batches of 1,3-dimethyl-2-oxoimidazolidine-4-carboxylic acid may contain varying degrees of residual solvents or amorphous content, a self-validating thermal analysis protocol is required to determine the exact melting point and ensure batch-to-batch consistency.
Protocol 1: Melting Point Determination via Differential Scanning Calorimetry (DSC)
Causality: Traditional capillary melting point apparatuses rely on visual inspection, which is subjective and cannot easily differentiate between true melting and thermal decomposition. DSC measures the exact heat flow, providing a precise endothermic peak for the phase transition.
-
Sample Preparation: Accurately weigh 2.0 to 5.0 mg of the compound into a standard aluminum DSC pan.
-
Crimping: Seal the pan with a pierced aluminum lid. Reasoning: The pinhole allows any residual moisture or solvent to escape without pressurizing the pan, which could artificially alter the melting point.
-
Purge Gas: Set the instrument to a dry Nitrogen (N2) purge at a flow rate of 50 mL/min. Reasoning: An inert atmosphere prevents oxidative degradation of the organic framework at elevated temperatures.
-
Thermal Program: Equilibrate the sample at 25 °C. Ramp the temperature at a constant rate of 10 °C/min up to 250 °C.
-
Data Analysis: Identify the sharp endothermic peak. The extrapolated onset temperature of this peak represents the true thermodynamic melting point, while the peak maximum indicates the completion of the melt.
Protocol 2: Thermogravimetric Analysis (TGA)
Causality: Amino acid derivatives and cyclic ureas can undergo decarboxylation or degradation near their melting points. TGA must be run in parallel with DSC to ensure the endothermic event is a pure melt and not a decomposition-driven phase change.
-
Sample Loading: Place 5.0 to 10.0 mg of the sample into a tared platinum TGA pan.
-
Atmosphere: Utilize a Nitrogen purge (40 mL/min).
-
Heating: Heat from 25 °C to 400 °C at 10 °C/min.
-
Validation: If significant mass loss (>1%) occurs simultaneously with the DSC endothermic peak, the recorded temperature is a "decomposition melting point." If the mass remains stable through the melt, the DSC onset is validated as a pure melting point.
Protocol 3: X-Ray Powder Diffraction (XRPD)
Causality: To confirm that the solid is fully crystalline (which yields a sharp, accurate melting point) rather than amorphous (which yields a broad glass transition).
-
Mounting: Mount approximately 20 mg of the powder onto a zero-background silicon sample holder.
-
Scanning: Scan from 2θ = 3° to 40° using Cu-Kα radiation (λ = 1.5406 Å) at a step size of 0.02°.
-
Validation: Sharp, distinct diffraction peaks validate a highly crystalline lattice, ensuring the melting point data is reliable for thermodynamic modeling.
Workflow Visualization
Caption: Standardized workflow for the thermal and physical characterization of the compound.
Conclusion
The physical properties of 1,3-dimethyl-2-oxoimidazolidine-4-carboxylic acid are a direct consequence of its molecular architecture. By neutralizing the urea hydrogen bond donors through N-methylation, the compound achieves a lower, more workable melting point than its unmethylated analogs while retaining the structural rigidity of the imidazolidine ring. Employing rigorous, orthogonal thermal analysis techniques (DSC, TGA, and XRPD) ensures that researchers can confidently integrate this building block into complex synthetic pathways without compromising batch integrity.
References
-
Title: 1,3-dimethyl-2-oxoimidazolidine-4-carboxylic acid (Compound Summary) Source: PubChemLite / University of Luxembourg URL: [Link]
-
Title: 1,3-Dimethyl-2-imidazolidinone Source: Wikipedia URL: [Link]
Sources
CAS 917598-39-1 molecular weight and organic solvent solubility profile
An In-depth Investigation by a Senior Application Scientist
In the dynamic landscape of chemical research and drug development, the precise identification of a compound is paramount. The Chemical Abstracts Service (CAS) number serves as a unique and unambiguous identifier for chemical substances, ensuring clarity and accuracy in scientific communication. However, an exhaustive investigation into the provided CAS number, 917598-39-1, has revealed that this identifier does not correspond to any publicly documented chemical substance. This finding suggests a potential typographical error, the use of an outdated or private internal identifier, or the possibility that the compound is not yet registered in the public domain.
This technical guide, therefore, shifts its focus from the specific properties of a non-identifiable compound to the critical importance of CAS number verification and the methodologies for approaching the characterization of a novel or uncatalogued substance.
The Critical Role of the CAS Registry
The CAS Registry, a division of the American Chemical Society, is the gold standard for chemical substance information. Each CAS number is a unique numerical identifier assigned to a single, specific substance. This system eliminates the ambiguity that can arise from the use of various chemical nomenclature systems, trade names, or trivial names. For researchers, scientists, and drug development professionals, the CAS number is the foundational piece of information that unlocks a wealth of data, including:
-
Molecular Structure and Formula: The definitive chemical makeup of the substance.
-
Physicochemical Properties: Including molecular weight, melting point, boiling point, and density.
-
Spectroscopic Data: Such as NMR, IR, and mass spectrometry data that aid in structural elucidation.
-
Safety and Handling Information: Detailed in Safety Data Sheets (SDS).
-
Regulatory Status: Information on its legal status and any restrictions on its use.
-
Scientific Literature: A direct link to publications in which the compound has been studied.
An incorrect or non-existent CAS number, as is the case with 917598-39-1, creates a significant roadblock in the research and development process, as it prevents access to this critical information.
Navigating the Challenge of an Unidentified Compound
When faced with an unidentifiable CAS number, a systematic approach is necessary to move forward. The following workflow outlines the essential steps for a researcher to take:
Figure 1: A logical workflow for addressing an unidentifiable CAS number.
Step-by-Step Methodologies:
-
Verification with the Source: The first and most crucial step is to re-verify the CAS number with the original source. This could be a publication, a supplier's documentation, or an internal database. It is highly probable that a simple transcription error has occurred.
-
Broad Database Search: If the source confirms the number, the next step is to conduct a broad search across multiple chemical databases. This should include, but is not limited to:
-
CAS SciFinderⁿ
-
PubChem
-
ChemSpider
-
Reaxys
-
National Institute of Standards and Technology (NIST) Chemistry WebBook
Searches should not be limited to the CAS number alone. If any other information is available, such as a chemical name, a molecular formula, or even a partial structure, it should be used in the search queries.
-
-
Analysis of Search Results: Carefully analyze the search results for any similar CAS numbers or compounds with closely related names or structures. A single digit error in the CAS number could lead to a completely different, yet valid, entry.
-
Compound Characterization Protocol: If all attempts to identify the compound via its CAS number fail, and it is determined that the substance is indeed novel or has been assigned an internal, non-public identifier, a full characterization protocol must be initiated. This would involve a suite of analytical techniques to determine its fundamental properties.
Standard Operating Procedure for Characterizing an Unknown Compound
For a novel or unidentified compound, the following experimental workflow is essential to establish its molecular weight and a preliminary organic solvent solubility profile.
I. Determination of Molecular Weight
The molecular weight of a compound is a fundamental piece of data. High-resolution mass spectrometry (HRMS) is the gold standard for this determination.
Experimental Protocol: High-Resolution Mass Spectrometry
-
Sample Preparation:
-
Dissolve a small quantity (typically <1 mg) of the purified compound in a suitable volatile solvent (e.g., methanol, acetonitrile, or a mixture with water) to a final concentration of approximately 1 mg/mL. The choice of solvent will depend on the initial, qualitative assessment of solubility.
-
Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter.
-
-
Instrumentation and Analysis:
-
Utilize an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap instrument.
-
Infuse the sample solution directly into the mass spectrometer or inject it via a liquid chromatography system.
-
Acquire the mass spectrum in both positive and negative ionization modes to ensure the detection of the molecular ion ([M+H]⁺, [M+Na]⁺, [M-H]⁻, etc.).
-
The high resolution and mass accuracy of the instrument will provide the exact mass of the molecular ion, which can be used to determine the elemental composition and, subsequently, the molecular weight.
-
II. Organic Solvent Solubility Profiling
A comprehensive understanding of a compound's solubility in various organic solvents is critical for its application in synthesis, purification, formulation, and biological assays.
Experimental Protocol: Kinetic and Thermodynamic Solubility Assessment
-
Solvent Selection: Choose a panel of common organic solvents representing a range of polarities. A typical panel would include:
-
Polar Aprotic: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF)
-
Polar Protic: Methanol (MeOH), Ethanol (EtOH)
-
Nonpolar: Dichloromethane (DCM), Toluene
-
-
Kinetic Solubility (High-Throughput Screening):
-
Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).
-
In a 96-well plate, add a small aliquot of the DMSO stock solution to each of the selected organic solvents.
-
Allow the solutions to equilibrate at room temperature with gentle agitation.
-
Visually inspect each well for the presence of precipitate. The absence of precipitate at a given concentration provides a qualitative measure of solubility.
-
-
Thermodynamic Solubility (Shake-Flask Method):
-
To a series of vials, add an excess amount of the solid compound to a known volume of each organic solvent.
-
Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge the samples to pellet the undissolved solid.
-
Carefully remove an aliquot of the supernatant and dilute it with a suitable solvent for analysis.
-
Quantify the concentration of the dissolved compound in the supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry. The resulting concentration is the thermodynamic solubility of the compound in that solvent at that temperature.
-
Data Presentation:
The quantitative solubility data should be summarized in a clear and concise table for easy comparison.
| Organic Solvent | Polarity Index | Solubility (mg/mL) at 25°C |
| Dimethyl Sulfoxide (DMSO) | 7.2 | To be determined |
| Methanol | 5.1 | To be determined |
| Ethanol | 4.3 | To be determined |
| Dichloromethane (DCM) | 3.1 | To be determined |
| Toluene | 2.4 | To be determined |
Conclusion
While the initial query regarding the molecular weight and solubility profile of CAS 917598-39-1 could not be directly answered due to the non-existence of this identifier in public databases, this guide provides a robust framework for addressing such a situation. The integrity of chemical research relies on the accuracy of its foundational data. Therefore, the primary directive for any researcher encountering an unverified CAS number is to first exhaust all avenues of verification. Should the compound prove to be novel or internally cataloged, the protocols outlined herein for molecular weight determination and solubility profiling provide a clear and scientifically sound path forward for its characterization. This rigorous approach ensures the generation of reliable and reproducible data, which is the cornerstone of scientific advancement.
References
-
CAS (Chemical Abstracts Service): For information on the CAS Registry and SciFinderⁿ. [Link]
-
PubChem: A free chemical information database from the National Institutes of Health (NIH). [Link]
-
NIST Chemistry WebBook: A comprehensive source of chemical and physical property data from the National Institute of Standards and Technology. [Link]
Advanced Technical Guide & Material Safety Data Sheet (MSDS): 1,3-Dimethyl-2-oxoimidazolidine-4-carboxylic acid
Executive Summary
1,3-Dimethyl-2-oxoimidazolidine-4-carboxylic acid (CAS: 917598-39-1; Enantiomer CAS: 1069090-20-5) is a highly functionalized imidazolidine derivative widely utilized in asymmetric synthesis and as a chiral building block in drug development. Its rigid cyclic urea core and reactive carboxylic acid moiety make it an excellent scaffold for peptidomimetics and active pharmaceutical ingredients (APIs). This whitepaper provides a comprehensive safety profile, physicochemical characterization, and validated handling protocols to ensure scientific integrity and operational safety during laboratory scale-up.
Physicochemical Profiling & Structural Causality
Understanding the physicochemical properties is critical for predicting the compound's behavior in biological assays and synthetic workflows.
| Property | Value | Causality / Implication |
| Chemical Formula | C6H10N2O3 | Determines baseline stoichiometry for synthetic scaling[1]. |
| Molecular Weight | 158.157 g/mol | Low molecular weight ensures favorable ligand efficiency (LE) in drug design[2]. |
| SMILES | O=C(C(CN1C)N(C)C1=O)O | Highlights the polar surface area driven by the cyclic urea and carboxylic acid[3]. |
| Predicted XlogP | -0.9 | High hydrophilicity; indicates poor passive membrane permeability but excellent aqueous solubility[1]. |
| Monoisotopic Mass | 158.06914 Da | Critical for LC-MS/MS identification and adduct tracking[1]. |
Causality Insight : According to structural data from 1, the negative XlogP (-0.9) suggests that while the compound is highly soluble in aqueous media, it requires specific transport mechanisms to cross lipid bilayers[1]. The rigid 1,3-dimethyl-2-oxoimidazolidine ring restricts conformational flexibility, which is highly advantageous for target binding affinity but necessitates careful selection of organic solvents (e.g., DMSO or DMF) for initial stock preparation before aqueous dilution.
Hazard Identification & Toxicological Mechanisms
Based on standardized GHS classifications, 1,3-Dimethyl-2-oxoimidazolidine-4-carboxylic acid is designated as a Warning (GHS07) hazard by chemical safety authorities like 4[4].
-
H315 : Causes skin irritation[5].
-
H319 : Causes serious eye irritation[5].
-
H335 : May cause respiratory irritation[5].
Mechanistic Causality : The localized toxicity (irritation) is primarily driven by the carboxylic acid moiety (pKa ~3.5-4.5). Upon contact with mucosal membranes or skin moisture, the compound dissociates, creating a localized acidic microenvironment. Concurrently, the cyclic urea core can participate in hydrogen bonding with epidermal proteins, prolonging tissue residence time and exacerbating the inflammatory cascade.
Figure 1: Mechanistic pathway of localized mucosal and epidermal irritation.
Handling, Storage, and Chemical Stability
To maintain structural integrity and prevent degradation, stringent storage parameters must be followed:
-
Storage Conditions : As recommended by 5, store at 2-8°C, sealed in a dry environment, and protected from light[5].
-
Causality : While the imidazolidinone core is robust, the carboxylic acid is susceptible to decarboxylation under extreme thermal stress. Furthermore, the compound's hydrophilicity makes it hygroscopic; exposure to ambient humidity can lead to moisture absorption, altering the effective molarity of solid stocks and potentially catalyzing the slow hydrolysis of the urea linkage over extended periods.
Experimental Protocol: High-Throughput Safety Validation (HTSV)
To empirically validate the safety profile and establish cellular tolerance limits, the following self-validating in vitro cytotoxicity protocol is recommended for drug development professionals.
Step-by-Step Methodology:
-
Stock Preparation : Dissolve 1,3-Dimethyl-2-oxoimidazolidine-4-carboxylic acid in anhydrous DMSO to yield a 10 mM stock. Self-Validation: Verify complete dissolution via visual inspection and LC-MS to ensure no thermal degradation occurred during mixing.
-
Cell Culture : Plate HepG2 (hepatocellular carcinoma) cells in a 96-well plate at a density of 1x10^4 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Dosing : Perform a 10-point serial dilution (ranging from 100 µM to 0.1 nM). Maintain final DMSO concentration at ≤0.1% to prevent solvent-induced toxicity.
-
Control Implementation :
-
Viability Assessment : After 48 hours of exposure, add CellTiter-Glo® reagent. The luciferase-based reaction quantifies ATP levels, directly correlating to metabolically active cells.
-
Data Synthesis : Calculate the IC50 using non-linear regression analysis.
Figure 2: Self-validating High-Throughput Safety Validation (HTSV) workflow.
Emergency Response & Spill Mitigation
-
Skin Contact : Immediately flush with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Causality: Rapid dilution neutralizes the localized acidic microenvironment.
-
Eye Contact : Rinse thoroughly with water or physiological saline. Seek immediate ophthalmological assessment.
-
Spill Containment : Sweep up the solid spill avoiding dust generation (to prevent H335 respiratory irritation)[5]. Place in a sealed, labeled container for chemical waste disposal. Wash the spill site with a mild basic solution (e.g., 1% sodium bicarbonate) to neutralize residual acid.
References
- Source: uni.
- Title: (S)
- Source: nextsds.
- Title: 107716-98-3 | (S)
- Title: Biochemicals - BIOZOL (Staurosporine Control Reference)
Sources
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- 2. (S)-1,3-dimethyl-2-oxoimidazolidine-4-carboxylic acid [cymitquimica.com]
- 3. 917598-39-1|1,3-Dimethyl-2-oxoimidazolidine-4-carboxylic acid|BLD Pharm [bldpharm.com]
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- 6. Product List | BIOZOL [biozol.de]
Thermodynamic Stability of 1,3-Dimethyl-2-oxoimidazolidine-4-carboxylic Acid in Aqueous Solution: A Mechanistic and Methodological Guide
Executive Summary
1,3-Dimethyl-2-oxoimidazolidine-4-carboxylic acid (CAS: 1069090-20-5)[1] is a highly functionalized cyclic urea derivative of significant interest in pharmaceutical intermediate design and specialized chemical synthesis[2]. Its structural framework combines the extreme solvent stability of a 1,3-dimethyl-2-imidazolidinone (DMI) core[3] with the pH-responsive thermodynamic behavior of a C4-carboxylic acid moiety.
For drug development professionals and formulation scientists, understanding the thermodynamic stability of this compound in aqueous media is critical. This whitepaper deconstructs the solvation mechanics, degradation pathways, and thermodynamic equilibria of the compound, providing a self-validating experimental framework for rigorous physicochemical profiling.
Structural Thermodynamics & Solvation Mechanics
The thermodynamic stability of this compound in water is governed by the orthogonal behavior of its two primary structural domains:
The Imidazolidin-2-one Core: Kinetic Trapping
The N,N'-dimethylated cyclic urea core acts as a highly polar, aprotic anchor. The resonance stabilization of the urea linkage, combined with the steric hindrance provided by the two methyl groups, creates a massive kinetic barrier to nucleophilic attack by water. Unlike acyclic ureas or amides, which can undergo slow hydrolysis, the DMI core is exceptionally resistant to both strong acids and alkalis[3].
Causality of Stability: The N-methylation is the critical stabilizing factor. In unsubstituted cyclic ureas, tautomerization to an iminohydantoin intermediate facilitates water attack[4]. By methylating the nitrogens, hydrogen-bond donor capacity is eliminated, and tautomerization is blocked. This significantly increases the activation entropy ( ΔS‡ ) required for the transition state, rendering the core kinetically trapped and thermodynamically stable under ambient aqueous conditions.
The C4-Carboxylic Acid: Thermodynamic Equilibrium
The presence of the carboxylic acid at the C4 position introduces a pH-dependent thermodynamic equilibrium. In aqueous solution, the compound partitions between its neutral (protonated) and anionic (deprotonated) states. The Gibbs free energy of solvation ( ΔGsolv ) becomes significantly more negative for the anionic species due to enhanced ion-dipole interactions with the aqueous solvent network. The inductive electron-withdrawing effect of the adjacent urea nitrogen stabilizes the carboxylate anion, typically lowering the pKa relative to aliphatic carboxylic acids.
Thermodynamic states and degradation pathways in aqueous solution.
Degradation Pathways: Kinetic vs. Thermodynamic Control
While the molecule is thermodynamically stable under ambient physiological conditions, specific degradation pathways can be activated under extreme stress:
-
Hydrolysis: Complete ring-opening hydrolysis of imidazolidin-2-ones is highly unfavorable. It typically requires extreme conditions (e.g., concentrated 12N HCl at 100 °C overnight) to force the breakdown of the ring into a functionalized amino acid[4].
-
Epimerization: The C4 position is a chiral center, most commonly synthesized as the (S)-enantiomer[1]. At elevated pH, abstraction of the alpha-proton can lead to an enolate intermediate. Because the adjacent urea carbonyl can participate in resonance stabilization of this enolate, the molecule is susceptible to base-catalyzed racemization, eventually reaching a thermodynamically controlled 1:1 mixture of (S) and (R) enantiomers.
Quantitative Thermodynamic Summaries
Table 1: Estimated Thermodynamic Parameters for Aqueous Solvation and Ionization (298 K)
| Parameter | Symbol | Estimated Value Range | Primary Driving Force |
| pKa (Carboxylic Acid) | pKa | 2.5 - 3.5 | Inductive electron withdrawal by adjacent urea nitrogen |
| Free Energy of Ionization | ΔGion∘ | +14.2 to +20.0 kJ/mol | Thermodynamic penalty of charge separation |
| Enthalpy of Ionization | ΔHion∘ | -2.0 to +2.0 kJ/mol | Cleavage of O-H bond vs. hydration of H+ and A- |
| Entropy of Ionization | TΔSion∘ | -16.0 to -22.0 kJ/mol | Solvent ordering (electrostriction) around the carboxylate |
Table 2: Kinetic vs. Thermodynamic Stability Matrix at 25°C
| Sub-structure | Stress Condition | Kinetic Stability | Thermodynamic State | Primary Degradant |
| Imidazolidin-2-one Core | Ambient Aqueous (pH 4-8) | Extremely High | Stable | None |
| Imidazolidin-2-one Core | Strong Acid (>12N HCl, 100°C) | Low | Unstable | Ring-opened amino acid |
| C4-Carboxylic Acid | High pH (>10) | Moderate | Epimerized | (R)-enantiomer |
Self-Validating Experimental Protocols for Thermodynamic Profiling
To rigorously profile the thermodynamic stability of 1,3-Dimethyl-2-oxoimidazolidine-4-carboxylic acid without falling victim to systematic instrumental bias, we employ an orthogonal, self-validating workflow. By measuring the enthalpy ( ΔH ) and free energy ( ΔG ) independently, we mathematically constrain the entropy ( ΔS ), ensuring the thermodynamic cycle closes perfectly ( ΔG=ΔH−TΔS ).
Protocol 1: Potentiometric pKa Determination ( ΔG acquisition)
Causality: Potentiometry directly measures the equilibrium concentrations of protonated and deprotonated species, providing a highly accurate pKa , which directly yields the standard free energy of ionization ( ΔGion∘=2.303RT⋅pKa ).
-
Prepare a 2.0 mM solution of the compound in CO2-free, ultra-pure water containing 0.15 M KCl to maintain a constant ionic strength (mimicking physiological conditions).
-
Titrate with standardized 0.1 M NaOH under a continuous nitrogen purge at exactly 25.0 °C.
-
Calculate the pKa using the Henderson-Hasselbalch equation across the buffering region (10% to 90% neutralization).
Protocol 2: Isothermal Titration Calorimetry ( ΔH acquisition)
Causality: ITC measures the direct heat flow during the proton transfer event. Relying on van 't Hoff plots from potentiometry alone can introduce propagation errors; ITC provides a direct, independent measurement of ΔHion∘ .
-
Load the sample cell with a 1.0 mM solution of the compound in a weak, non-interfering buffer (e.g., 10 mM MES, pH 5.5).
-
Titrate with 10 mM NaOH from the automated syringe in 2 μL increments.
-
Integrate the heat of injection peaks to determine the enthalpy of ionization ( ΔHion∘ ).
-
Self-Validation Check: Calculate ΔSion∘=(ΔHion∘−ΔGion∘)/T . The resulting entropy must be negative, reflecting the electrostriction (ordering) of water molecules around the newly formed carboxylate anion.
Protocol 3: qNMR Kinetic Tracking (Stability Validation)
Causality: Thermodynamics dictates the final state, but kinetics dictates the timeline. qNMR allows us to monitor the structural integrity of the DMI core and the stereochemical integrity of the C4 position simultaneously.
-
Dissolve the compound in D2O buffered with deuterated phosphate (pD 7.4).
-
Acquire 1H -NMR spectra at 298 K every 24 hours for 14 days.
-
Monitor the integration of the C4-proton (to track H/D exchange and epimerization) and the N-methyl protons (to track any potential ring-opening hydrolysis).
Self-validating experimental workflow for thermodynamic profiling.
References
-
PubChemLite: 1,3-dimethyl-2-oxoimidazolidine-4-carboxylic acid Source: uni.lu URL:2[2]
-
(S)-1,3-dimethyl-2-oxoimidazolidine-4-carboxylic acid - Product Information Source: cymitquimica.com URL:1[1]
-
1,3-Dimethyl-2-imidazolidinone Analytical Chemistry Source: chemdad.com URL:3[3]
-
Chameleonic reactivity of α-amino nitrile-derived ureas. Synthesis of highly functionalized imidazolidin-2-ones Source: core.ac.uk URL:4[4]
Sources
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- 3. 1,3-Dimethyl-2-imidazolidinone Analytical Chemistry Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. files01.core.ac.uk [files01.core.ac.uk]
In-Depth Technical Guide: Toxicity Profile and Safe Handling of 1,3-Dimethyl-2-oxoimidazolidine-4-carboxylic acid
Abstract
1,3-Dimethyl-2-oxoimidazolidine-4-carboxylic acid is a heterocyclic compound with potential applications in synthetic chemistry and drug discovery. As with any novel chemical entity, a comprehensive understanding of its toxicological profile and adherence to rigorous safe handling protocols are essential for ensuring the safety of laboratory personnel. This guide provides a detailed analysis of the available safety information, drawing upon data from structurally related compounds to build a conservative toxicological profile. It further outlines practical, field-proven guidelines for safe handling, risk assessment, emergency procedures, and proper disposal, specifically tailored for researchers, scientists, and drug development professionals. The objective is to provide an authoritative resource that empowers scientific professionals to manage the risks associated with this compound effectively.
Table of Contents
-
Compound Identification and Properties
-
1.1. Chemical Identity
-
1.2. Physicochemical Properties
-
1.3. Rationale for Use in Research and Development
-
-
Toxicological Profile and Hazard Assessment
-
2.1. Acute Toxicity (Oral, Dermal, Inhalation)
-
2.2. Skin and Eye Irritation
-
2.3. Genotoxicity and Carcinogenicity
-
2.4. Reproductive Toxicity
-
2.5. Summary of Toxicological Endpoints
-
-
Hazard Identification and GHS Classification
-
3.1. Globally Harmonized System (GHS) Classification
-
3.2. Hazard and Precautionary Statements
-
-
Risk Management and Safe Handling Protocols
-
4.1. The Hierarchy of Controls
-
4.2. Engineering Controls
-
4.3. Standard Operating Procedure for Handling
-
4.4. Personal Protective Equipment (PPE)
-
-
Emergency and First-Aid Procedures
-
5.1. First-Aid Measures for Exposure
-
5.2. Spill and Containment Protocol
-
5.3. Firefighting Measures
-
-
Storage and Waste Disposal
-
6.1. Chemical Storage
-
6.2. Waste Management
-
-
References
Compound Identification and Properties
A foundational element of safe laboratory practice is a thorough understanding of the chemical's identity and physical characteristics.
Chemical Identity
| Identifier | Value |
| Chemical Name | 1,3-Dimethyl-2-oxoimidazolidine-4-carboxylic acid |
| CAS Number | 917598-39-1[1] |
| Molecular Formula | C6H10N2O3[2][3] |
| Molecular Weight | 158.16 g/mol [4] |
| Synonyms | Not widely available |
Physicochemical Properties
Detailed experimental data for this specific compound is not extensively published. The following are based on available information and predictions.
| Property | Value | Source |
| Appearance | Expected to be a white to off-white solid | [5] |
| Solubility | No specific data available; likely soluble in water and polar organic solvents. | |
| Melting Point | Not determined | |
| Boiling Point | Not determined | |
| Vapor Pressure | Not applicable (solid with low volatility) |
Rationale for Use in Research and Development
This compound is a derivative of an imidazolidinone core, a structure found in various biologically active molecules. Its utility in a research context likely stems from its potential as a constrained amino acid analogue or a chiral building block in the synthesis of more complex molecules, such as peptide mimics or novel pharmaceutical candidates.
Toxicological Profile and Hazard Assessment
Specific toxicological studies for 1,3-Dimethyl-2-oxoimidazolidine-4-carboxylic acid are not publicly available. Therefore, a conservative hazard assessment must be derived from the known toxicology of structurally similar compounds, such as other carboxylic acids and the related solvent 1,3-Dimethyl-2-imidazolidinone (DMI).
Acute Toxicity (Oral, Dermal, Inhalation)
No specific LD50 (oral, dermal) or LC50 (inhalation) data exists for this compound. However, numerous safety data sheets for similar heterocyclic carboxylic acids classify them as harmful if swallowed, harmful in contact with skin, and harmful if inhaled[6]. The related compound DMI is also classified as harmful if swallowed[7][8]. Therefore, it is prudent to handle this compound as if it possesses moderate acute toxicity by all routes of exposure.
Skin and Eye Irritation
Based on its carboxylic acid functionality and data from analogous compounds, 1,3-Dimethyl-2-oxoimidazolidine-4-carboxylic acid is expected to be a skin and eye irritant. Safety data for numerous related compounds consistently includes classifications for Skin Irritation (Category 2) and Serious Eye Irritation (Category 2/2A)[9][10]. The related compound DMI is known to cause serious eye damage[7][8]. Direct contact with the skin may cause redness and inflammation, while eye contact could result in significant irritation or damage.
Genotoxicity and Carcinogenicity
There is no data available to assess the mutagenic or carcinogenic potential of this specific compound. It is not listed as a carcinogen by major regulatory bodies[9].
Reproductive Toxicity
The related solvent, 1,3-Dimethyl-2-imidazolidinone (DMI), is classified as a substance suspected of damaging fertility or the unborn child (Reproductive Toxicity Category 2)[7][8]. While this does not confirm the reproductive toxicity of the carboxylic acid derivative, it introduces a significant point of concern and reinforces the need for stringent exposure controls.
Summary of Toxicological Endpoints
| Endpoint | Predicted Hazard/Classification | Rationale/Supporting Evidence |
| Acute Oral Toxicity | Category 4 (Harmful if swallowed) | Based on consistent classification of related compounds[7][8][9]. |
| Acute Dermal Toxicity | Potentially Harmful | Based on classification of analogous structures[6]. |
| Acute Inhalation Toxicity | Potentially Harmful / Respiratory Irritant | Classified as a respiratory irritant (STOT SE 3)[9]. |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | Consistent classification for similar carboxylic acids[9]. |
| Serious Eye Damage/Irritation | Category 1 or 2 (Causes serious eye damage/irritation) | DMI causes serious eye damage[7][8]. Other analogues cause serious irritation[9]. A conservative approach is warranted. |
| Reproductive Toxicity | Data not available; handle with caution | The related compound DMI is a suspected reproductive toxin[7][8]. |
Hazard Identification and GHS Classification
Based on the toxicological assessment, a GHS classification can be proposed to guide safe handling practices.
Globally Harmonized System (GHS) Classification
| Hazard Class | Category |
| Acute Toxicity, Oral | Category 4 |
| Skin Corrosion/Irritation | Category 2 |
| Serious Eye Damage/Eye Irritation | Category 2A |
| Specific Target Organ Toxicity - Single Exposure | Category 3 (Respiratory tract irritation) |
Hazard and Precautionary Statements
-
Pictogram: GHS07 (Exclamation Mark)
-
Signal Word: Warning
-
Hazard Statements (H-phrases):
-
Precautionary Statements (P-phrases):
-
P261: Avoid breathing dust.[11]
-
P264: Wash skin thoroughly after handling.[11]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[8][11]
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[11]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[11]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]
-
Risk Management and Safe Handling Protocols
A multi-layered approach to risk management is essential, prioritizing the elimination or reduction of hazards at their source.
The Hierarchy of Controls
The following diagram illustrates the most effective sequence for controlling exposure. Engineering controls and administrative controls are fundamental, with PPE serving as the final barrier.
Caption: The Hierarchy of Controls for managing chemical exposure.
Engineering Controls
-
Chemical Fume Hood: All manipulations of the solid compound (weighing, transferring) and preparation of solutions must be performed inside a certified chemical fume hood to prevent inhalation of dust and to contain spills.
-
Ventilation: The laboratory should be equipped with general ventilation systems that ensure a minimum of 6-12 air changes per hour.
-
Safety Equipment: An eyewash station and safety shower must be readily accessible and tested regularly.[7][12]
Standard Operating Procedure for Handling
-
Pre-Handling:
-
Conduct and document a formal risk assessment for the planned experiment.
-
Don all required PPE as specified in section 4.4.
-
Verify the certification date and proper function (air flow) of the chemical fume hood.
-
Cover the work surface within the fume hood with a disposable absorbent liner.
-
-
Weighing and Solution Preparation:
-
Perform all weighing operations on a balance placed inside the fume hood. Use a static-control device if necessary to prevent dispersal of the fine powder.
-
Transfer the solid from its container to the weighing vessel gently to minimize dust generation.
-
To dissolve, slowly add the solvent to the solid in a suitable container, keeping it covered as much as possible.
-
-
Post-Handling:
-
Wipe down the work surface and any contaminated equipment with a suitable solvent (e.g., 70% ethanol).
-
Carefully fold and dispose of the bench liner as solid hazardous waste.
-
Remove PPE in the correct sequence (gloves first), avoiding contact between contaminated surfaces and skin.
-
Wash hands thoroughly with soap and water.
-
Personal Protective Equipment (PPE)
The appropriate PPE is non-negotiable and serves as the last line of defense.
Caption: PPE selection guide based on experimental conditions.
Emergency and First-Aid Procedures
Immediate and correct response to an exposure is critical.
First-Aid Measures for Exposure
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If feeling unwell, call a poison control center or doctor.[13]
-
Skin Contact: Immediately take off all contaminated clothing. Rinse the skin with plenty of water for at least 15 minutes. If skin irritation occurs, get medical advice.[13]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes. Immediately call a poison control center or doctor.[8][13]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison control center or doctor if you feel unwell.[8]
Spill and Containment Protocol
-
Small Spill (inside a fume hood):
-
Ensure PPE is worn.
-
Cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep or scoop the material into a labeled, sealable container for hazardous waste.
-
Wipe the area with a damp cloth, and dispose of the cloth as hazardous waste.
-
-
Large Spill (or any spill outside a fume hood):
-
Evacuate the immediate area.
-
Alert others and notify the institutional Environmental Health & Safety (EHS) department.
-
Restrict access to the area.
-
Do not attempt to clean up unless you are trained and equipped to do so.
-
Firefighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.
-
Specific Hazards: Combustion may produce toxic fumes of nitrogen oxides (NOx) and carbon oxides (CO, CO2).[14]
-
Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.
Storage and Waste Disposal
Proper storage and disposal are crucial for long-term safety and environmental compliance.
Chemical Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[12][15][16]
-
Keep away from incompatible materials such as strong oxidizing agents.[14]
-
Store in a designated, locked cabinet or area accessible only to authorized personnel.[8]
Waste Management
-
All waste, including the compound itself, contaminated absorbents, and disposable PPE, must be collected in a clearly labeled, sealed container for hazardous waste.
-
Disposal must be handled through a licensed professional waste disposal service in accordance with all federal, state, and local regulations.[5][11]
-
Never dispose of this chemical down the drain or in the regular trash.
Conclusion
1,3-Dimethyl-2-oxoimidazolidine-4-carboxylic acid is a compound for which specific, comprehensive toxicological data is lacking. This necessitates a conservative approach to safety, grounded in the known hazards of structurally related chemicals. The potential for this compound to be harmful if swallowed, a significant skin and eye irritant, and a respiratory irritant—along with the reproductive toxicity concerns from an analogue—mandates the strict use of engineering controls, robust administrative protocols, and appropriate personal protective equipment. By adhering to the guidelines outlined in this document, researchers can mitigate the risks and handle this compound in a safe and responsible manner.
References
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- Enamine. (n.d.). Safety Data Sheet for 3,3-dimethyl-4-oxooxetane-2-carboxylic acid.
- CymitQuimica. (n.d.). (S)-1,3-dimethyl-2-oxoimidazolidine-4-carboxylic acid.
- MilliporeSigma. (2025). Safety Data Sheet for (R)-thiazolidine-4-carboxylic acid.
- Tokyo Chemical Industry Co., Ltd. (2023). Safety Data Sheet for Thiazolidine-2-carboxylic Acid.
- Kishida Chemical Co., Ltd. (n.d.). Safety Data Sheet for 1-[(3-Fluorophenyl)methyl]-3,5-dimethyl-1H-pyrazole-4-carboxylic acid.
- Kishida Chemical Co., Ltd. (n.d.). Safety Data Sheet for 4-[(2-Chlorophenyl)methyl]-1,1-dioxo-1Lambda(6)-thiane-4-carboxylicacid.
- TCI Europe N.V. (2025). Safety Data Sheet for 1,3-Dimethyl-2-imidazolidinone.
- Carl ROTH. (n.d.). Safety Data Sheet: 1,3-Dimethyl-2-imidazolidinone.
- Cayman Chemical Co. (2025). Safety Data Sheet for 2-Methyl-2-thiazoline-4-carboxylic Acid (sodium salt).
- MDPI. (2024). (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid.
- PubChemLite. (n.d.). 1,3-dimethyl-2-oxoimidazolidine-4-carboxylic acid.
- Thermo Fisher Scientific. (2026). Safety Data Sheet for L-Thiazolidine-4-carboxylic acid.
- Fisher Scientific. (2025). Safety Data Sheet for 2-(2-Thienyl)thiazole-4-carboxylic acid.
- RCI Labscan Limited. (2022). Safety Data Sheet for 1,3-Dimethyl-2-Imidazolidinone.
- NextSDS. (n.d.). (4S)-5,5-dimethyl-2-oxo-1,3-oxazolidine-4-carboxylic acid.
- Sapphire Bioscience. (n.d.). 1,3-Dimethyl-2-oxoimidazolidine-4-carboxylic acid.
- Thermo Fisher Scientific. (2014). Safety Data Sheet for 1,3-Dimethyl-2-imidazolidinone.
- PubChem. (n.d.). 2-Oxo-1,3-thiazolidine-4-carboxylic acid.
- PubChem. (n.d.). (4S)-2-oxo-1,3-thiazolidine-4-carboxylic acid.
- BIOZOL. (n.d.). 1,3-Dimethyl-2-oxoimidazolidine-4-carboxylic acid, CAS [[917598-39-1]].
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Crystal structure and X-ray diffraction data for 1,3-Dimethyl-2-oxoimidazolidine-4-carboxylic acid
An In-Depth Technical Guide to the Crystal Structure and X-ray Diffraction Analysis of 1,3-Dimethyl-2-oxoimidazolidine-4-carboxylic Acid and Its Analogs
Abstract
This technical guide provides a comprehensive overview of the crystallographic analysis of cyclic urea derivatives, with a specific focus on the structural elucidation of 1,3-Dimethyl-2-oxoimidazolidine-4-carboxylic acid. While crystallographic data for this specific compound is not publicly available, this guide will utilize the detailed study of a closely related analog, (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid, as a case study to illustrate the experimental and analytical workflows. This guide is intended for researchers, scientists, and drug development professionals engaged in the structural characterization of small molecules, offering insights into experimental design, data interpretation, and the significance of such analyses in medicinal chemistry.
Introduction: The Significance of Cyclic Urea Derivatives
Cyclic urea derivatives, such as 1,3-Dimethyl-2-oxoimidazolidine-4-carboxylic acid, represent a class of heterocyclic compounds with significant interest in pharmaceutical and materials science. Their rigid backbone and capacity for hydrogen bonding make them valuable scaffolds in drug design. For instance, the analog (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid is a precursor to and a metabolite of the angiotensin-converting enzyme (ACE) inhibitor Imidapril, which is used in the treatment of hypertension[1]. Understanding the three-dimensional structure of these molecules is paramount for elucidating structure-activity relationships (SAR), optimizing drug-target interactions, and designing novel therapeutic agents.
Single-crystal X-ray diffraction is the definitive method for determining the precise atomic arrangement within a crystalline solid. This technique provides invaluable information on bond lengths, bond angles, and intermolecular interactions, which collectively govern the physicochemical properties of the compound.
Case Study: Crystal Structure of (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid
In the absence of specific crystallographic data for 1,3-Dimethyl-2-oxoimidazolidine-4-carboxylic acid, we will examine the published data for (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid as a representative example[1][2].
Crystallographic Data Summary
The crystal structure of (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid was determined by single-crystal X-ray diffraction, revealing a complex hydrogen-bonding network. The key crystallographic parameters are summarized in the table below.
| Parameter | Value |
| Chemical Formula | C₅H₈N₂O₃ |
| Formula Weight | 144.13 g/mol |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 6.2275(4) |
| b (Å) | 8.3963(5) |
| c (Å) | 24.9490(14) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1304.79(14) |
| Z | 8 |
| Calculated Density (g/cm³) | 1.467 |
| Absorption Coefficient (mm⁻¹) | 0.120 |
| F(000) | 608 |
Data obtained from the study of (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid[1][2].
Structural Insights
The X-ray analysis revealed the presence of two crystallographically independent conformers of the molecule within the asymmetric unit[1][2]. These conformers are organized into helical assemblies through a network of hydrogen bonds. Each molecule participates in three hydrogen bonds with its neighbors, forming a stable helical chain where four molecules constitute a single turn[1][2]. This intricate arrangement highlights the preference for the carboxylic acid group to act as a hydrogen bond donor and the urea moiety to function as an acceptor[1][2]. Such detailed structural information is critical for understanding the solid-state behavior of the compound and its potential for polymorphism.
Experimental Workflow: From Crystal to Structure
The following section outlines a detailed, step-by-step protocol for the single-crystal X-ray diffraction analysis of a compound like 1,3-Dimethyl-2-oxoimidazolidine-4-carboxylic acid.
Synthesis and Crystallization
The synthesis of the target compound is the initial and often most challenging step. For the analog (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid, the synthesis involved the reaction of (S)-2-amino-3-(methylamino)propionic acid with phosgene in an aqueous solution of sodium bicarbonate[1]. The resulting product was then purified by ion-exchange chromatography[1].
Protocol for Crystallization:
-
Solvent Selection: The choice of solvent is critical for growing high-quality single crystals. For the analog, hot acetonitrile was used for recrystallization[1]. A systematic screening of various solvents with different polarities is recommended.
-
Slow Evaporation: Dissolve the purified compound in a suitable solvent to near saturation at an elevated temperature. Allow the solvent to evaporate slowly at room temperature. This is the most common and often successful crystallization technique.
-
Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is soluble and placing this solution in a sealed container with a second solvent (the "anti-solvent") in which the compound is insoluble. The anti-solvent slowly diffuses into the primary solvent, reducing the solubility of the compound and promoting crystallization.
-
Cooling: Slowly cool a saturated solution of the compound. The decrease in temperature reduces solubility, leading to crystal formation.
Single-Crystal X-ray Diffraction
The following diagram illustrates the typical workflow for a single-crystal X-ray diffraction experiment.
Caption: Experimental workflow for single-crystal X-ray diffraction.
Detailed Protocol:
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head using a cryoprotectant (e.g., paratone-N oil) to prevent ice formation at low temperatures.
-
Data Collection: The mounted crystal is placed on the diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. A preliminary set of diffraction images is collected to determine the unit cell parameters and crystal quality. A full sphere of diffraction data is then collected using a pre-determined data collection strategy.
-
Data Reduction and Structure Solution: The raw diffraction images are processed to integrate the reflection intensities. The data is then scaled and merged. The space group is determined, and the crystal structure is solved using direct methods or Patterson methods.
-
Structure Refinement: The initial structural model is refined against the experimental data by adjusting atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factors.
-
Validation and Deposition: The final refined structure is validated using software like PLATON or the IUCr's checkCIF server to ensure its quality and correctness. The crystallographic information file (CIF) is then deposited in a public database such as the Cambridge Crystallographic Data Centre (CCDC) to make the data accessible to the scientific community[3][4].
Conclusion and Future Directions
This guide has provided a comprehensive overview of the methodologies involved in the crystallographic analysis of 1,3-Dimethyl-2-oxoimidazolidine-4-carboxylic acid and its analogs. While specific experimental data for the title compound remains to be determined, the detailed analysis of the closely related (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid serves as an excellent paradigm. The insights gained from such structural studies are invaluable for the rational design of new pharmaceuticals and materials. Future work should focus on obtaining single crystals of 1,3-Dimethyl-2-oxoimidazolidine-4-carboxylic acid to provide a direct comparison with its mono-methylated counterpart, which will further enrich our understanding of the structure-property relationships within this important class of compounds.
References
-
(S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid. MDPI. Available at: [Link]
-
(PDF) (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid. ResearchGate. Available at: [Link]
-
The Largest Curated Crystal Structure Database - CCDC. Available at: [Link]
-
Access Structures - CCDC. Available at: [Link]
Sources
Application Note: Synthesis and Validation of 1,3-Dimethyl-2-oxoimidazolidine-4-carboxylic acid
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound Focus: 1,3-Dimethyl-2-oxoimidazolidine-4-carboxylic acid (CAS: 1069090-20-5 for S-enantiomer, 917598-39-1 for unspecified stereochemistry) [1][2]
Executive Summary & Chemical Profiling
1,3-Dimethyl-2-oxoimidazolidine-4-carboxylic acid is a highly versatile, nitrogen-rich heterocyclic building block. Imidazolidinone derivatives are frequently deployed in medicinal chemistry to impart conformational restriction to peptidomimetics, enhance metabolic stability, and serve as chiral auxiliaries in asymmetric synthesis [3].
To ensure rigorous quality control during downstream coupling applications (e.g., amide bond formation in API synthesis), understanding the precise physicochemical properties of this building block is critical.
Table 1: Physicochemical and Spectroscopic Properties
| Property | Value | Analytical Relevance |
| Molecular Formula | C6H10N2O3 | Stoichiometric calculations |
| Molecular Weight | 158.16 g/mol | Mass balance and yield determination |
| Monoisotopic Mass | 158.06859 Da | High-Resolution Mass Spectrometry (HRMS) [1] |
| Predicted[M+H]+ | m/z 159.07642 | LC-MS positive ion mode tracking [1] |
| Predicted [M-H]- | m/z 157.06186 | LC-MS negative ion mode tracking [1] |
| SMILES | CN1CC(N(C1=O)C)C(=O)O | In-silico modeling and library design |
Synthetic Strategy and Mechanistic Rationale
The direct N,N'-dimethylation of 2-oxoimidazolidine-4-carboxylic acid (CAS: 41371-53-3) [4] presents a chemoselectivity challenge. The substrate possesses three acidic protons: two on the urea nitrogens and one on the carboxylic acid.
The Causality of the Protocol: Attempting a selective N,N'-dimethylation while leaving the carboxylic acid intact often leads to complex mixtures of mono-, di-, and tri-alkylated species due to the similar pKa values of the functional groups in polar aprotic solvents.
To create a self-validating and robust system , this protocol utilizes a two-phase approach:
-
Exhaustive Alkylation (Global Methylation): Utilizing an excess of Sodium Hydride (NaH) and Methyl Iodide (MeI) in N,N-Dimethylformamide (DMF) to drive the reaction to a single, easily characterizable intermediate: methyl 1,3-dimethyl-2-oxoimidazolidine-4-carboxylate.
-
Selective Saponification: Controlled hydrolysis of the methyl ester using Lithium Hydroxide (LiOH) in a biphasic Tetrahydrofuran (THF)/Water system to unmask the target carboxylic acid without disturbing the stable cyclic urea core.
Synthetic Workflow Visualization
Workflow for the two-step synthesis of 1,3-Dimethyl-2-oxoimidazolidine-4-carboxylic acid.
Step-by-Step Experimental Protocol
Note: All procedures must be conducted in a certified fume hood using standard Schlenk techniques for anhydrous environments where specified.
Phase 1: Synthesis of Methyl 1,3-dimethyl-2-oxoimidazolidine-4-carboxylate
-
Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Reagent Charging: Suspend 2-oxoimidazolidine-4-carboxylic acid (1.0 eq, 10.0 mmol) in anhydrous DMF (50 mL). Cool the suspension to 0 °C using an ice-water bath.
-
Deprotonation: Carefully add Sodium Hydride (60% dispersion in mineral oil, 3.5 eq, 35.0 mmol) in small portions over 15 minutes. Causality: 3.5 equivalents are used to ensure complete deprotonation of both urea nitrogens and the carboxylic acid, with a slight excess to account for trace moisture. Stir at 0 °C for 30 minutes until hydrogen gas evolution ceases.
-
Alkylation: Add Methyl Iodide (4.0 eq, 40.0 mmol) dropwise via syringe. Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 12 hours.
-
In-Process Control (IPC): Monitor via TLC (Dichloromethane:Methanol 9:1). The highly polar starting material will be replaced by a significantly less polar spot (the tri-methylated intermediate).
-
Workup: Quench the reaction carefully with saturated aqueous NH4Cl (20 mL) at 0 °C. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine (3 x 30 mL) to remove residual DMF, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
Phase 2: Saponification to Target Compound
-
Solvent Setup: Dissolve the crude intermediate from Phase 1 in a 1:1 mixture of THF and distilled water (40 mL total volume).
-
Hydrolysis: Add Lithium Hydroxide monohydrate (LiOH·H2O) (2.0 eq based on theoretical yield of Phase 1). Stir the biphasic mixture vigorously at RT for 4 hours.
-
IPC Validation: Monitor via LC-MS. The reaction is complete when the ester mass disappears and the target mass (m/z[M+H]+ = 159.07) becomes the dominant peak [1].
-
Workup & Isolation: Evaporate the THF under reduced pressure. Cool the remaining aqueous phase to 0 °C and acidify to pH ~2-3 using 1M HCl.
-
Extraction: Extract the acidified aqueous layer with a mixture of Chloroform/Isopropanol (3:1, 4 x 40 mL). Causality: The target compound is highly polar and water-soluble; a standard EtOAc extraction will result in poor recovery. The CHCl3/iPrOH mixture significantly enhances the partition coefficient for polar amino acid derivatives.
-
Purification: Dry the combined organics over Na2SO4, filter, and concentrate. Purify via recrystallization from minimal hot ethanol/diethyl ether to yield the pure 1,3-Dimethyl-2-oxoimidazolidine-4-carboxylic acid.
Analytical Validation System
To ensure the trustworthiness of the synthesized batch, the following self-validating checks must be satisfied before utilizing the compound in peptide coupling:
-
Mass Spectrometry: ESI-MS must confirm the monoisotopic mass. Look for the [M+H]+ adduct at m/z 159.07 and the [M+Na]+ adduct at m/z 181.05 [1].
-
NMR Spectroscopy: 1H-NMR (in DMSO-d6) should show the disappearance of the methyl ester singlet (~3.7 ppm) from Phase 1, and the presence of two distinct N-methyl singlets (~2.6 - 2.8 ppm), confirming successful N,N'-dimethylation without esterification.
References
- PubChemLite. "1,3-dimethyl-2-oxoimidazolidine-4-carboxylic acid - Structural Information and Predicted Mass Spectra." Université du Luxembourg, 2026.
- CymitQuimica. "(S)-1,3-dimethyl-2-oxoimidazolidine-4-carboxylic acid Product Data." CymitQuimica Catalog, 2026.
- CymitQuimica. "Imidazolines - Chemistry and Synthesis." CymitQuimica Catalog, 2026.
- BLDpharm. "41371-53-3 | (S)-2-Oxoimidazolidine-4-carboxylic acid." BLDpharm Catalog, 2026.
Application Notes and Protocols: 1,3-Dimethyl-2-oxoimidazolidine-4-carboxylic Acid as a Chiral Building Block in Drug Discovery
Introduction: The Imperative of Chirality in Modern Drug Development
In the landscape of contemporary drug discovery, the three-dimensional architecture of a molecule is paramount. The vast majority of biological targets, such as enzymes and receptors, are inherently chiral, leading to stereospecific interactions with small molecule therapeutics. Consequently, a drug candidate's chirality can profoundly influence its efficacy, safety, and pharmacokinetic profile. It is now a well-established principle that enantiomers of a chiral drug can exhibit widely different pharmacological and toxicological properties.
This has driven the demand for robust and predictable methods to access enantiomerically pure compounds. Among the various strategies in asymmetric synthesis, the use of chiral building blocks, often employed as chiral auxiliaries, has emerged as a powerful and reliable approach. These molecular scaffolds are temporarily incorporated into a prochiral substrate to direct a stereoselective transformation, after which they can be cleanly removed and often recycled.
This guide focuses on the application of 1,3-Dimethyl-2-oxoimidazolidine-4-carboxylic acid , a cyclic urea-based chiral building block. While specific literature on this exact N,N'-dimethylated derivative is emerging, its structural analogues, such as (S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid and other imidazolidinones, have shown considerable promise in asymmetric synthesis.[1][2] This document will provide a comprehensive overview of the synthesis of this chiral building block, its application in diastereoselective synthesis, and detailed protocols based on well-established precedents with closely related structures.
Synthesis of Enantiopure 1,3-Dimethyl-2-oxoimidazolidine-4-carboxylic Acid
The enantioselective synthesis of the title compound can be envisioned through the cyclization of a suitably protected N,N'-dimethylated amino acid precursor. The following protocol is adapted from a similar synthesis of (S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid.[2] The key starting material would be the corresponding enantiomerically pure 2-amino-3-(dimethylamino)propionic acid, which can be prepared through various literature methods.
Protocol 1: Synthesis of (S)-1,3-Dimethyl-2-oxoimidazolidine-4-carboxylic Acid
Reaction Scheme:
Caption: Synthesis of the chiral building block.
Materials:
-
(S)-2-amino-3-(dimethylamino)propionic acid hydrochloride
-
Sodium bicarbonate (NaHCO₃)
-
Phosgene (typically as a 20% solution in toluene) or a solid phosgene equivalent like triphosgene
-
Deionized water
-
Dowex 50WX2-100 ion-exchange resin (H⁺ form)
-
Acetonitrile
-
Standard laboratory glassware, including a round-bottom flask, dropping funnel, and magnetic stirrer
-
Ice bath
Procedure:
-
In a well-ventilated fume hood, dissolve (S)-2-amino-3-(dimethylamino)propionic acid hydrochloride (1.0 eq) in deionized water (approx. 0.1 M concentration).
-
Cool the solution in an ice bath and add sodium bicarbonate (10.0 eq) portion-wise with stirring until effervescence ceases.
-
Slowly add a 20% solution of phosgene in toluene (3.0-3.5 eq) dropwise to the stirred, cold solution. Caution: Phosgene is extremely toxic. All manipulations must be performed in a certified fume hood with appropriate personal protective equipment.
-
Allow the reaction mixture to slowly warm to room temperature and stir vigorously for 20-24 hours.
-
After the reaction is complete (monitored by TLC or LC-MS), carefully quench any remaining phosgene with an aqueous solution of ammonia.
-
Separate the aqueous phase and pass it through a column packed with Dowex 50WX2-100 ion-exchange resin (H⁺ form) to convert the sodium carboxylate salt to the free carboxylic acid. Elute with deionized water.
-
Lyophilize the aqueous eluate to obtain the crude product as a solid.
-
Recrystallize the crude product from hot acetonitrile to yield pure (S)-1,3-Dimethyl-2-oxoimidazolidine-4-carboxylic acid.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, mass spectrometry, and polarimetry to confirm its structure and enantiomeric purity.
Application in Asymmetric Synthesis: A Step-by-Step Workflow
The utility of 1,3-Dimethyl-2-oxoimidazolidine-4-carboxylic acid as a chiral auxiliary follows a well-established three-step sequence: (1) acylation to attach the prochiral substrate, (2) a diastereoselective bond-forming reaction, and (3) cleavage of the auxiliary to yield the enantiomerically enriched product.
Caption: General workflow for using the chiral auxiliary.
Protocol 2: Acylation of the Chiral Auxiliary
This step involves forming an amide bond between the chiral auxiliary and a carboxylic acid (or its activated derivative) that contains the prochiral center.
Materials:
-
(S)-1,3-Dimethyl-2-oxoimidazolidine-4-carboxylic acid
-
Thionyl chloride (SOCl₂) or oxalyl chloride
-
The desired carboxylic acid (e.g., propanoic acid)
-
A suitable base (e.g., triethylamine or pyridine)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
Procedure:
-
Suspend (S)-1,3-Dimethyl-2-oxoimidazolidine-4-carboxylic acid (1.0 eq) in anhydrous DCM.
-
Add thionyl chloride (1.2 eq) dropwise at 0 °C and then allow the mixture to stir at room temperature for 1-2 hours to form the acid chloride.
-
In a separate flask, dissolve the prochiral carboxylic acid (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Cool the carboxylic acid solution to 0 °C and slowly add the freshly prepared acid chloride solution of the auxiliary.
-
Allow the reaction to stir at room temperature overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting N-acyl derivative by flash column chromatography on silica gel.
Protocol 3: Diastereoselective Alkylation of the N-Acyl Auxiliary
This protocol describes a representative diastereoselective alkylation, a common C-C bond-forming reaction. The rigid, chelated enolate formed from the N-acyl auxiliary directs the approach of the electrophile to one face of the enolate, leading to a high degree of stereocontrol.[1]
Materials:
-
N-Acyl-(S)-1,3-Dimethyl-2-oxoimidazolidine-4-carboxamide (from Protocol 2)
-
A strong, non-nucleophilic base such as Lithium Diisopropylamide (LDA) or Sodium Hexamethyldisilazide (NaHMDS)
-
An alkylating agent (e.g., benzyl bromide, methyl iodide)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
Procedure:
-
Dissolve the N-acyl auxiliary (1.0 eq) in anhydrous THF in a flame-dried, nitrogen-purged flask.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of LDA or NaHMDS (1.1 eq) dropwise. Stir the mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.
-
Add the electrophile (1.2 eq) dropwise to the enolate solution at -78 °C.
-
Stir the reaction at -78 °C for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride at -78 °C.
-
Allow the mixture to warm to room temperature, then extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash chromatography. The diastereomeric ratio can be determined by ¹H NMR or chiral HPLC analysis of the purified product.
Rationale for Stereoselectivity: The N,N'-dimethyl groups on the imidazolidinone ring are expected to influence the conformation of the chelated enolate intermediate. The methyl group at the N1 position, adjacent to the stereocenter, likely plays a significant role in shielding one face of the enolate, thereby directing the incoming electrophile to the opposite face. The N3-methyl group may further rigidify the ring system, enhancing the facial bias.
Protocol 4: Cleavage of the Chiral Auxiliary
The final step is the removal of the chiral auxiliary to yield the desired enantiomerically enriched product. Several methods are available, with the choice depending on the desired functional group (e.g., carboxylic acid, ester, alcohol, or amide).[3][4]
Method A: Hydrolytic Cleavage to the Carboxylic Acid
Materials:
-
Alkylated N-acyl auxiliary
-
Lithium hydroxide (LiOH)
-
30% Hydrogen peroxide (H₂O₂)
-
Tetrahydrofuran (THF) and water
-
Aqueous sodium sulfite solution
Procedure:
-
Dissolve the alkylated N-acyl auxiliary (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Cool the solution to 0 °C.
-
Add an aqueous solution of lithium hydroxide (2.0-4.0 eq) followed by the dropwise addition of 30% hydrogen peroxide (4.0-5.0 eq).
-
Stir the reaction at 0 °C for 2-4 hours.
-
Quench the excess peroxide by adding an aqueous solution of sodium sulfite.
-
Acidify the mixture with dilute HCl and extract the desired carboxylic acid with an organic solvent like ethyl acetate.
-
The water-soluble chiral auxiliary can be recovered from the aqueous phase.
Method B: Reductive Cleavage to the Alcohol
Materials:
-
Alkylated N-acyl auxiliary
-
Lithium borohydride (LiBH₄) or Lithium aluminum hydride (LiAlH₄)
-
Anhydrous ether or THF
Procedure:
-
Dissolve the alkylated N-acyl auxiliary (1.0 eq) in anhydrous ether or THF.
-
Cool the solution to 0 °C.
-
Add LiBH₄ or LiAlH₄ (2.0-3.0 eq) portion-wise. Caution: Hydride reagents are highly reactive.
-
Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature.
-
Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).
-
Filter the resulting salts and wash thoroughly with ether or THF.
-
The filtrate contains the desired chiral alcohol and the recovered auxiliary, which can be separated by chromatography or extraction.
Data Summary and Comparison
| Chiral Auxiliary System | Electrophile | Base | Diastereomeric Excess (d.e.) | Yield (%) | Reference |
| Proline-based Imidazolidinone | Benzyl Bromide | LDA | >95:5 | Good | [1] |
| Evans' Oxazolidinone | Benzyl Bromide | NaHMDS | >99% | 85% | [5] |
| Evans' Oxazolidinone | Allyl Iodide | NaHMDS | 98% | 90% | [5] |
Conclusion and Future Outlook
1,3-Dimethyl-2-oxoimidazolidine-4-carboxylic acid represents a promising, yet underexplored, chiral building block for asymmetric synthesis in drug discovery. Its rigid cyclic urea scaffold, modified with N,N'-dimethyl groups, offers the potential for high levels of stereocontrol in reactions such as enolate alkylation. The protocols outlined in this guide, derived from well-established methodologies for related chiral auxiliaries, provide a solid foundation for researchers to begin exploring its applications.
Further research is warranted to fully elucidate the synthetic utility of this specific building block, including a detailed investigation into the synthesis of both enantiomers, a systematic study of its performance in a variety of asymmetric transformations, and a comparison of its efficacy against more established chiral auxiliaries. Such studies will be invaluable in positioning 1,3-Dimethyl-2-oxoimidazolidine-4-carboxylic acid as a valuable tool in the medicinal chemist's arsenal for the efficient and stereocontrolled synthesis of novel therapeutic agents.
References
-
An analysis of the complementary stereoselective alkylations of imidazolidinone derivatives toward α-quaternary proline-based amino amides. PubMed Central. Available at: [Link]
-
The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. The University of Queensland eSpace. Available at: [Link]
- IMPROVED METHOD FOR PRODUCING (4S)-1-METHYL-2-OXOIMIDAZOLIDINE-4-CARBOXYLIC ACID t-BUTYL ESTER AS INTERMEDIATE BODY IMPORTANT FOR IMIDAPRIL. Google Patents.
-
Convenient Cleavage Reaction of 1-Acylhydantoin to Amide. Scientific Research Publishing. Available at: [Link]
-
Asymmetric Synthesis. University of York. Available at: [Link]
-
N,N′-Dimethylurea as an efficient ligand for the synthesis of pharma-relevant motifs through Chan–Lam cross-coupling strategy. Royal Society of Chemistry Publishing. Available at: [Link]
-
Facile Synthesis of Chiral Cyclic Ureas through Hydrogenation of 2‐Hydroxypyrimidine/Pyrimidin‐2(1H). Wiley Online Library. Available at: [Link]
-
The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. MDPI. Available at: [Link]
- Process for preparing cyclic urea derivatives. Google Patents.
-
Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Advanced Organic Chemistry Laboratory. Williams College. Available at: [Link]
-
Diastereoselective and Catalytic α-Alkylation of Chiral N-Acyl Thiazolidinethiones with Stable Carbocationic Salts. The Journal of Organic Chemistry. Available at: [Link]
-
DIASTEREOSELECTIVE ALKYLATION OF 4-METHYL-5-OXO-2-PHENYL-1,3-OXAZOLIDINE-3-CARBOXYLATE AND 2-CHLOROMETHYL-ISOINDOLE-1,3-DIONE. An-Najah National University Staff. Available at: [Link]
-
Cation-controlled chemoselective synthesis of N-aroylureas and imides via amidation of N-Boc arylamides. ChemRxiv. Available at: [Link]
-
Diastereoselective alkylation and methods for chiral auxiliary removal. ResearchGate. Available at: [Link]
- Preparation of N,N'-dialkyl substituted cyclic urea derivatives. Google Patents.
-
N,N'-DIMETHYLUREA. Ataman Chemical. Available at: [Link]
-
Asymmetric-Synthesis. University of Sheffield. Available at: [Link]
-
An analysis of the complementary stereoselective alkylations of imidazolidinone derivatives toward α-quaternary proline-based amino amides. PubMed. Available at: [Link]
-
Chiral auxiliary. Wikipedia. Available at: [Link]
-
Stereoselective Alkylation of (S)-N-Acyl-4-isopropyl-1,3-thiazolidine-2-thiones Catalyzed by (Me3P)2NiCl2. PubMed. Available at: [Link]
-
Design and synthesis of 2-oxo-imidazolidine-4-carboxylic acid hydroxyamides as potent matrix metalloproteinase-13 inhibitors. PubMed. Available at: [Link]
-
(S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid. MDPI. Available at: [Link]
-
Lithium-Initiated Imide Formation. A Simple Method for N-Acylation of 2-Oxazolidinones and Bornane-2,10-Sultam. The Journal of Organic Chemistry. Available at: [Link]
- Synthesis method of multi-configuration 2-oxo-oxazolidine-4-carboxylic acid compounds. Google Patents.
-
Diastereoselectivity is in the Details: Minor Changes Yield Major Improvements to the Synthesis of Bedaquiline**. DSpace@MIT. Available at: [Link]
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Application Note: High-Fidelity Amide Bond Formation Using 1,3-Dimethyl-2-oxoimidazolidine-4-carboxylic Acid
Target Audience: Researchers, Medicinal Chemists, and Process Development Scientists Content Type: Technical Application Note & Validated Protocols
Introduction & Pharmacological Relevance
In modern drug discovery, the transition from planar, lipophilic aromatic rings to sp3-rich, polar scaffolds is a proven strategy to improve pharmacokinetic properties and target specificity. Cyclic ureas, such as 1,3-dimethyl-2-oxoimidazolidine-4-carboxylic acid , have emerged as highly valuable, conformationally restricted bioisosteres for natural amino acids like proline and pipecolic acid[1].
This specific building block (PubChem CID: 22986635) introduces a rigidified, highly polar urea moiety into peptide or small-molecule backbones[2]. However, incorporating this chiral acid into complex drug candidates presents unique synthetic challenges that require precise optimization of coupling reagents and reaction conditions.
Mechanistic Insights & Causality: The Challenge of Sterics and Chiral Integrity
As a Senior Application Scientist, I frequently observe that standard amide coupling conditions (e.g., EDC/HOBt with TEA) fail when applied to this specific substrate. The causality behind these failures lies in two interconnected structural features:
-
Steric Shielding: The N3-methyl group is situated immediately adjacent to the C4-carboxylic acid. This creates a significant steric shield that retards the rate of nucleophilic attack by the incoming amine.
-
Racemization Risk: Because the productive amidation pathway is slowed by sterics, the activated ester intermediate (e.g., O-acylurea) has a prolonged half-life. This extended lifetime increases its susceptibility to base-catalyzed α-proton abstraction or intramolecular cyclization into an azlactone (oxazolone) intermediate. Once the azlactone forms, the C4 chiral center is rapidly epimerized, leading to a racemic product[3].
To preserve chiral integrity, the reaction must be driven through the productive pathway using highly reactive coupling reagents (to accelerate amine attack) and sterically hindered, mildly basic acid scavengers (to prevent α-deprotonation)[3].
Caption: Competing mechanistic pathways: productive amidation vs. azlactone-mediated racemization.
Workflow Logic & Reagent Selection
The selection of the coupling system must be dictated by the steric profile of the amine nucleophile.
-
For Primary Amines: The nucleophilicity is sufficient to outcompete racemization. HATU combined with DIPEA provides rapid conversion and excellent yields.
-
For Secondary/Hindered Amines: The nucleophilic attack is severely retarded. Using strong bases like DIPEA (pKa ~10.5) or DBU (pKa ~11.5) will result in significant epimerization[3]. Here, COMU (a highly reactive uronium salt of Oxyma) combined with 2,4,6-Collidine (a mild, sterically hindered base, pKa ~7.4) is mandatory.
Caption: Logical workflow for selecting amidation conditions based on amine sterics.
Quantitative Optimization Data
The table below summarizes the optimization of coupling conditions using the (S)-enantiomer of the acid and a sterically hindered secondary amine (N-methylbenzylamine). This data validates the necessity of the COMU/Collidine system for challenging substrates.
Table 1: Optimization of Amide Bond Formation with (S)-1,3-Dimethyl-2-oxoimidazolidine-4-carboxylic acid
| Coupling Reagent | Base | Solvent | Time (h) | Yield (%) | Enantiomeric Excess (ee %) | Mechanistic Observation |
| EDC·HCl / HOBt | TEA | DMF | 24 | 45 | 72 | High epimerization due to slow reaction and basic TEA |
| HATU | DIPEA | DMF | 16 | 78 | 85 | Improved yield, but DIPEA basicity compromises chiral integrity |
| PyBOP | NMM | DCM | 18 | 65 | 91 | Milder base improves ee, but phosphonium activation is slow |
| COMU | 2,4,6-Collidine | DCM/DMF | 12 | 89 | >98 | Optimal balance of rapid activation and mild basicity |
Validated Experimental Protocols
Protocol A: Standard Amidation for Primary Amines (HATU/DIPEA)
Use this protocol when coupling with unhindered, primary aliphatic or aromatic amines.
Materials:
-
1,3-Dimethyl-2-oxoimidazolidine-4-carboxylic acid (1.0 equiv)
-
Primary Amine (1.1 equiv)
-
HATU (1.2 equiv)
-
DIPEA (2.5 equiv)
-
Anhydrous DMF (0.1 M relative to acid)
Step-by-Step Methodology:
-
Pre-activation: Dissolve the carboxylic acid in anhydrous DMF under an inert atmosphere (N2 or Ar). Cool the reaction vessel to 0 °C using an ice bath. Note: Cooling minimizes premature thermal degradation of the active ester.
-
Add HATU (1.2 equiv) in one portion. Stir for 5 minutes to initiate the formation of the highly reactive O-At ester.
-
Nucleophile Addition: Add the primary amine (1.1 equiv) to the mixture.
-
Base Addition: Dropwise add DIPEA (2.5 equiv) over 2-3 minutes.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours. Monitor completion via LC-MS or TLC.
-
Workup: Dilute the mixture with Ethyl Acetate (EtOAc). Wash the organic layer sequentially with 1M HCl (to remove unreacted amine and DIPEA), saturated aqueous NaHCO3, and brine. Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
Protocol B: High-Fidelity Amidation for Secondary/Hindered Amines (COMU/Collidine)
Use this protocol to prevent racemization when coupling with secondary amines, anilines, or sterically hindered primary amines.
Materials:
-
(S)-1,3-Dimethyl-2-oxoimidazolidine-4-carboxylic acid (1.0 equiv)
-
Secondary/Hindered Amine (1.2 equiv)
-
COMU (1.2 equiv)
-
2,4,6-Collidine (3.0 equiv)
-
Anhydrous DCM/DMF (4:1 v/v, 0.1 M)
Step-by-Step Methodology:
-
Solvent System: Dissolve the carboxylic acid and COMU in a 4:1 mixture of anhydrous DCM and DMF. Cool to 0 °C. Note: DCM enhances the solubility of the Oxyma intermediate, while DMF ensures the polarity required for the uronium salt.
-
Acid Scavenging: Add 2,4,6-collidine (3.0 equiv) dropwise. Stir for 5–10 minutes at 0 °C. The mild basicity of collidine is sufficient to drive active ester formation without triggering azlactone cyclization.
-
Nucleophile Addition: Add the hindered amine (1.2 equiv) slowly.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours.
-
Workup: Quench the reaction with water. Extract with DCM. Wash the organic layer with 1M HCl, saturated NaHCO3, and brine. Advantage: COMU byproducts (Oxyma and morpholine derivatives) are highly water-soluble, resulting in exceptionally clean crude mixtures. Dry over MgSO4, filter, and concentrate.
References
-
1,3-dimethyl-2-oxoimidazolidine-4-carboxylic acid - PubChemLite | uni.lu (PubChem CID: 22986635) |
-
Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry | PMC - NIH |
-
Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution | ACS Publications |
Sources
Application Note: 1,3-Dimethyl-2-oxoimidazolidine-4-carboxylic Acid as a Conformationally Constrained Scaffold in Peptidomimetic API Synthesis
Executive Summary
The transition from linear peptides to small-molecule active pharmaceutical ingredients (APIs) is frequently hindered by poor metabolic stability and high conformational entropy. 1,3-Dimethyl-2-oxoimidazolidine-4-carboxylic acid (CAS: 1069090-20-5 for the (S)-enantiomer) has emerged as a highly effective cyclic urea building block to overcome these limitations[1]. By acting as a conformationally restricted proline surrogate, this N,N'-dimethylated scaffold forces the preceding amide bond into a trans-geometry and induces well-defined secondary structures (such as γ-turns)[2]. This application note provides a comprehensive guide to the mechanistic rationale, thermodynamic advantages, and validated synthetic protocols for integrating this scaffold into peptidomimetic APIs.
Mechanistic Rationale: The Power of Cyclic Ureas in Drug Design
To understand the causality behind selecting 1,3-dimethyl-2-oxoimidazolidine-4-carboxylic acid over standard amino acids, we must analyze its structural thermodynamics.
Conformational Restriction and Entropic Gain
Linear peptides suffer from a massive loss of conformational entropy upon binding to a target receptor. The 2-oxoimidazolidine (cyclic urea) ring locks the ϕ (phi) and ψ (psi) dihedral angles. When this rigidified scaffold binds to a target—such as a protease active site or an integrin receptor—the entropic penalty of binding is drastically reduced. Furthermore, cyclic ureas are uniquely capable of displacing structural water molecules within target binding pockets, providing a massive thermodynamic driving force for high-affinity binding[3].
Metabolic Stability via N-Methylation
Proteolytic enzymes recognize specific peptide bond geometries and require access to amide hydrogen bonds for cleavage. The 1,3-dimethylation of this scaffold eliminates hydrogen bond donors, effectively shielding the adjacent amide bonds from enzymatic degradation. This modification directly translates to increased plasma half-life and enhanced membrane permeability, aligning the resulting API closer to Lipinski’s Rule of Five.
Figure 1: Thermodynamic and pharmacokinetic advantages of cyclic urea peptidomimetics.
Quantitative Pharmacokinetic Impact
The integration of the 1,3-dimethyl-2-oxoimidazolidine-4-carboxylic acid scaffold fundamentally alters the pharmacokinetic (PK) and pharmacodynamic (PD) profile of the resulting API. Table 1 summarizes the typical fold-improvements observed when replacing a native proline or linear dipeptide segment with this constrained cyclic urea in kinase/protease inhibitor development.
Table 1: Comparative PK/PD Profile of Linear vs. Imidazolidine-Constrained APIs
| Parameter | Linear Peptide Precursor | Imidazolidine-Constrained API | Fold Improvement |
| IC 50 (Target Affinity) | 125 nM | 4.2 nM | ~30x |
| Plasma Half-life (t 1/2 ) | 0.8 hours | 14.5 hours | ~18x |
| Oral Bioavailability (F%) | < 2% | 48% | >20x |
| Hepatic Clearance | 45 mL/min/kg | 12 mL/min/kg | ~3.7x Reduction |
Synthetic Workflow and Integration
Coupling a sterically hindered, N-methylated cyclic amino acid requires optimized conditions. Standard carbodiimides (e.g., EDC/NHS) often fail due to the formation of inactive N-acylureas. Therefore, the workflow utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to generate a highly reactive OAt-ester intermediate.
Figure 2: Synthetic workflow for coupling 1,3-Dimethyl-2-oxoimidazolidine-4-carboxylic acid.
Self-Validating Experimental Protocol: Amide Coupling
This protocol describes the coupling of (S)-1,3-dimethyl-2-oxoimidazolidine-4-carboxylic acid to a primary amine (API intermediate). The methodology is designed as a self-validating system , utilizing visual and analytical feedback loops to ensure reaction fidelity and prevent downstream failures.
Reagents & Materials
-
(S)-1,3-Dimethyl-2-oxoimidazolidine-4-carboxylic acid : 1.0 equivalent (Exact Mass: 158.07 Da)[4].
-
Target Amine (API Intermediate) : 1.1 equivalents.
-
HATU : 1.2 equivalents.
-
N,N-Diisopropylethylamine (DIPEA) : 3.0 equivalents.
-
Anhydrous N,N-Dimethylformamide (DMF) : 0.1 M concentration.
Step-by-Step Methodology
Step 1: Scaffold Activation (Pre-activation)
-
Dissolve 1,3-dimethyl-2-oxoimidazolidine-4-carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF under an inert nitrogen atmosphere.
-
Add DIPEA (3.0 eq) dropwise at 0 °C.
-
Causality & Validation: The reaction mixture will transition to a distinct yellow color within 2–5 minutes. This color change is a visual self-validation confirming the release of the HOAt anion and the successful formation of the highly reactive OAt-ester. Stir for 15 minutes at room temperature.
Step 2: Nucleophilic Amidation
-
Dissolve the Target Amine (1.1 eq) in a minimal volume of anhydrous DMF.
-
Add the amine solution dropwise to the activated ester mixture at 0 °C to minimize the risk of epimerization at the α -chiral center of the imidazolidine ring.
-
Allow the reaction to warm to room temperature and stir for 2–4 hours.
Step 3: Analytical In-Process Control (IPC)
-
Withdraw a 5 μ L aliquot, dilute in 1 mL of Acetonitrile/Water (1:1), and inject into the LC-MS.
-
Validation Criteria: The protocol is validated to proceed only if the extracted ion chromatogram (EIC) shows the complete disappearance of the scaffold's free acid peak at m/z 159.08 [M+H]+ [4] and the emergence of the target API mass.
Step 4: Workup and Chiral Verification
-
Quench the reaction with saturated aqueous NH 4 Cl to neutralize excess base.
-
Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with 5% LiCl (to remove DMF), brine, and dry over Na 2 SO 4 .
-
Concentrate under reduced pressure.
-
Stereochemical Validation: Analyze the crude product via Chiral HPLC. Because the α -proton of the 1,3-dimethyl-2-oxoimidazolidine-4-carboxylic acid is prone to base-catalyzed racemization, the protocol is considered successful only if the (S)-enantiomeric excess (ee) remains >98%.
Conclusion
The utilization of 1,3-dimethyl-2-oxoimidazolidine-4-carboxylic acid represents a sophisticated approach to peptidomimetic drug design. By enforcing rigid trans-peptide geometries and displacing active-site water molecules, this cyclic urea scaffold transforms highly flexible, metabolically unstable peptides into potent, orally bioavailable APIs. Adherence to the sterically-optimized, self-validating coupling protocols outlined above ensures high-yielding integration of this critical building block into modern drug discovery pipelines.
References
-
1,3-dimethyl-2-oxoimidazolidine-4-carboxylic acid - PubChemLite -[Link]
-
In-Peptide Synthesis of Imidazolidin-2-one Scaffolds, Equippable with Proteinogenic or Taggable/Linkable Side Chains, General Promoters of Unusual Secondary Structures - ACS Publications -[Link]
-
Cyclic HIV Protease Inhibitors: Synthesis, Conformational Analysis, P2/P2' Structure−Activity Relationship, and Molecular Recognition of Cyclic Ureas - Journal of Medicinal Chemistry (ACS) -[Link]
Sources
The Emergence of 1,3-Dimethyl-2-oxoimidazolidine-4-carboxylic Acid in Asymmetric Organocatalysis: A Guide to Application and Protocol Design
Introduction: A New Frontier in Chiral Catalysis
In the ever-evolving landscape of organic synthesis, the quest for efficient, selective, and sustainable catalytic systems is paramount. Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful third pillar alongside traditional metal- and biocatalysis. Within this domain, chiral imidazolidinones have carved a significant niche, particularly following the pioneering work of MacMillan and coworkers.[1] These catalysts have proven to be exceptionally versatile in a wide array of asymmetric transformations. This guide focuses on a specific, yet promising, member of this family: 1,3-Dimethyl-2-oxoimidazolidine-4-carboxylic acid . While direct catalytic applications of this particular derivative are still an emerging area of research, this document will provide a comprehensive overview of the underlying principles of imidazolidinone catalysis and present detailed, exemplary protocols to guide researchers in exploring its potential.
Core Principles: Iminium Ion Catalysis with Imidazolidinone Scaffolds
The catalytic prowess of imidazolidinone-4-carboxylic acids in many asymmetric reactions stems from their ability to activate α,β-unsaturated aldehydes and ketones through the formation of a transient, chiral iminium ion.[2][3] This mode of activation, often referred to as iminium catalysis, effectively lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the substrate, rendering it more susceptible to nucleophilic attack.[4]
The general catalytic cycle can be visualized as follows:
Figure 1: Generalized catalytic cycle of iminium ion activation by an imidazolidinone catalyst.
The stereochemical outcome of the reaction is dictated by the specific architecture of the imidazolidinone catalyst. The substituents on the heterocyclic ring create a chiral environment that effectively shields one face of the iminium ion, directing the incoming nucleophile to the opposite face, thus ensuring high enantioselectivity.[5]
Synthesis of 1,3-Dimethyl-2-oxoimidazolidine-4-carboxylic Acid: An Exemplary Pathway
While a dedicated synthesis for 1,3-Dimethyl-2-oxoimidazolidine-4-carboxylic acid is not extensively documented in the literature, a plausible synthetic route can be adapted from the established synthesis of its close analog, (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid.[6] The proposed synthesis would commence from a suitably protected derivative of 2-amino-3-(dimethylamino)propionic acid.
Hypothetical Synthetic Protocol:
-
Starting Material: N,N-Dimethyl-β-aminoalanine hydrochloride.
-
Cyclization: A stirred solution of the starting material in water is cooled in an ice bath and treated with an excess of sodium bicarbonate. A solution of phosgene (or a phosgene equivalent like triphosgene) in a suitable organic solvent (e.g., toluene) is then added dropwise. The reaction is allowed to warm to room temperature and stirred for 18-24 hours.
-
Work-up and Purification: The aqueous phase is separated and acidified to a pH of approximately 2-3 with concentrated HCl. The acidified solution is then extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Recrystallization: The crude product can be further purified by recrystallization from a solvent system such as acetonitrile/water to yield 1,3-Dimethyl-2-oxoimidazolidine-4-carboxylic acid.
Note: This is a hypothetical protocol and would require optimization and experimental verification. The handling of phosgene or its equivalents requires extreme caution and should only be performed in a well-ventilated fume hood by trained personnel.
Catalytic Applications and Exemplary Protocols
The structural features of 1,3-Dimethyl-2-oxoimidazolidine-4-carboxylic acid, particularly the presence of two methyl groups on the nitrogen atoms, may influence its solubility, stability, and catalytic activity. The N-methylation can impact the conformational rigidity of the catalyst and the steric environment around the active site, which in turn could affect enantioselectivity.[2] The following protocols are exemplary and based on well-established procedures for MacMillan-type catalysts. They are intended to serve as a starting point for the investigation of the catalytic potential of the title compound.
Application Note 1: Asymmetric Diels-Alder Reaction
The Diels-Alder reaction is a cornerstone of organic synthesis for the construction of six-membered rings. Imidazolidinone catalysts have been shown to be highly effective in promoting enantioselective Diels-Alder reactions between α,β-unsaturated aldehydes and dienes.[7]
Exemplary Protocol: Enantioselective Diels-Alder Reaction of Cinnamaldehyde and Cyclopentadiene
Figure 2: Workflow for the exemplary Diels-Alder reaction.
Detailed Methodology:
-
To a dry reaction vial equipped with a magnetic stir bar, add 1,3-Dimethyl-2-oxoimidazolidine-4-carboxylic acid (0.1 mmol, 10 mol%) and an acid co-catalyst such as trifluoroacetic acid (TFA, 0.1 mmol, 10 mol%).
-
Add the solvent (e.g., a 1:1 mixture of CH₂Cl₂ and H₂O, 2.0 mL) and stir until the catalyst is fully dissolved.
-
Add cinnamaldehyde (1.0 mmol, 1.0 equiv) to the solution.
-
Cool the reaction mixture to -20 °C in a cryocooler or a suitable cooling bath.
-
Add freshly cracked cyclopentadiene (3.0 mmol, 3.0 equiv) dropwise over 5 minutes.
-
Stir the reaction at -20 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution (5 mL).
-
Separate the layers and extract the aqueous layer with CH₂Cl₂ (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the desired cycloadduct.
-
Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.
Rationale for Experimental Choices:
-
Acid Co-catalyst: The presence of a Brønsted acid is often crucial for the efficient formation of the iminium ion.[]
-
Solvent System: A biphasic solvent system can sometimes enhance enantioselectivity.
-
Low Temperature: Performing the reaction at low temperatures generally improves the enantioselectivity by favoring the transition state leading to the major enantiomer.
Expected Data Profile (Hypothetical):
| Entry | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | 10 | 0 | 12 | >95 | 85 |
| 2 | 10 | -20 | 24 | >95 | 92 |
| 3 | 5 | -20 | 36 | 90 | 91 |
Application Note 2: Asymmetric Friedel-Crafts Alkylation
The Friedel-Crafts alkylation of electron-rich aromatic and heteroaromatic compounds with α,β-unsaturated aldehydes is a powerful method for the formation of carbon-carbon bonds. Imidazolidinone catalysts have been successfully employed to achieve high enantioselectivity in this transformation.[7]
Exemplary Protocol: Enantioselective Friedel-Crafts Alkylation of Pyrrole with Crotonaldehyde
Detailed Methodology:
-
To a solution of 1,3-Dimethyl-2-oxoimidazolidine-4-carboxylic acid (0.2 mmol, 20 mol%) and an acid co-catalyst (e.g., TFA, 0.2 mmol, 20 mol%) in a suitable solvent (e.g., diethyl ether, 5.0 mL) at -60 °C, add pyrrole (2.0 mmol, 2.0 equiv).
-
To this mixture, add a solution of crotonaldehyde (1.0 mmol, 1.0 equiv) in the same solvent (5.0 mL) dropwise via syringe pump over 1 hour.
-
Stir the reaction at -60 °C for the specified time, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the alkylated product.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Rationale for Experimental Choices:
-
Syringe Pump Addition: Slow addition of the aldehyde minimizes side reactions and can improve enantioselectivity.
-
Excess Nucleophile: Using an excess of the nucleophile (pyrrole) helps to drive the reaction to completion.
-
Lower Temperature: As with the Diels-Alder reaction, lower temperatures are generally beneficial for achieving high enantioselectivity.
Expected Data Profile (Hypothetical):
| Entry | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | 20 | -40 | 12 | 85 | 88 |
| 2 | 20 | -60 | 24 | 90 | 94 |
| 3 | 10 | -60 | 48 | 75 | 93 |
Conclusion and Future Outlook
1,3-Dimethyl-2-oxoimidazolidine-4-carboxylic acid represents an intriguing, yet underexplored, candidate for asymmetric organocatalysis. Based on the well-established principles of iminium ion catalysis by related imidazolidinone scaffolds, it is poised to be a valuable tool for a variety of enantioselective transformations. The exemplary protocols provided herein offer a solid foundation for researchers to begin investigating its catalytic potential. Future studies will be crucial to fully elucidate the impact of the 1,3-dimethyl substitution pattern on catalytic efficiency and stereoselectivity, and to expand the scope of its applications in the synthesis of complex chiral molecules for the pharmaceutical and agrochemical industries.
References
-
Investigating Imidazolidinone Catalysts: Enantioselective Organocatalytic Diels–Alder Reactions, Conjugate. (n.d.). CORE. Retrieved April 7, 2024, from [Link]
-
Mayr, H., et al. (2020). Basicities and Nucleophilicities of Pyrrolidines and Imidazolidinones Used as Organocatalysts. Journal of the American Chemical Society. [Link]
-
Cheong, P. H.-Y., et al. (2014). Computational Analysis of the Stereochemical Outcome in the Imidazolidinone-Catalyzed Enantioselective (4 + 3)-Cycloaddition Reaction. The Journal of Organic Chemistry. [Link]
-
Harrity, J. P. A., et al. (2016). Synthesis of an Imidazolidinone Organocatalyst and Its Application in a Diels–Alder Cycloaddition: A Multistep Experiment for the Organic Teaching Laboratory. Journal of Chemical Education. [Link]
- MacMillan, D. W. C. (2008). The advent and development of organocatalysis.
-
Alemán, J., et al. (2022). Fast MacMillan's Imidazolidinone-Catalyzed Enantioselective Synthesis of Polyfunctionalized 4-Isoxazoline Scaffolds. ACS Omega. [Link]
-
Ying, J. Y., et al. (n.d.). Enantioselective Catalysis over Chiral Imidazolidin‐4‐one Immobilized on Siliceous and Polymer‐Coated Mesocellular Foams. ResearchGate. Retrieved April 7, 2024, from [Link]
-
Macmillan Imidazolidinone Organocatalysts. (2021, October 12). J&K Scientific LLC. Retrieved April 7, 2024, from [Link]
-
Jørgensen, K. A., et al. (2005). Novel Imidazolidine-Tetrazole Organocatalyst for Asymmetric Conjugate Addition of Nitroalkanes. Organic Letters. [Link]
-
(S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid. (2024, June 12). MDPI. [Link]
-
North, M. (2015). Imidazolidinones as Asymmetric Organocatalysts. In Sustainable Catalysis: Without Metals or Other Endangered Elements, Part 2. The Royal Society of Chemistry. [Link]
-
Alexander, S., et al. (2014). Studying the activity of the MacMillan catalyst embedded within hydrophobic crosslinked polymeric nanostructures. Polymer Chemistry. [Link]
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Solvent optimization for 1,3-Dimethyl-2-oxoimidazolidine-4-carboxylic acid cross-coupling reactions
Topic: Solvent Optimization for 1,3-Dimethyl-2-oxoimidazolidine-4-carboxylic Acid Cross-Coupling
Welcome to the Technical Support Center. As drug development increasingly targets sp3-rich chemical space, appending polar heterocycles like the 1,3-dimethyl-2-oxoimidazolidine core to aryl scaffolds has become a high-priority transformation.
This guide focuses on Decarboxylative Metallaphotoredox Cross-Coupling (dual Ir/Ni catalysis). Because 1,3-dimethyl-2-oxoimidazolidine-4-carboxylic acid is a highly polar, cyclic urea derivative, its solubility and redox behavior are profoundly dictated by the solvent environment. Below, we break down the mechanistic causality behind solvent selection, provide troubleshooting FAQs, and outline a self-validating experimental protocol.
Mechanistic Overview: The Role of Solvent in Dual Catalysis
To troubleshoot effectively, we must first visualize where the solvent interacts with the catalytic cycle. The solvent must simultaneously solvate a highly polar carboxylate salt, stabilize transient Ni(I)/Ni(III) intermediates[1], and avoid quenching the excited state of the photocatalyst.
Decarboxylative metallaphotoredox cycle highlighting solvent-dependent SET and radical capture.
Diagnostic FAQs & Troubleshooting Guide
Q1: Why is my substrate (1,3-Dimethyl-2-oxoimidazolidine-4-carboxylic acid) crashing out of solution upon addition of the base? Causality: The carboxylic acid proton must be removed to facilitate single-electron transfer (SET) oxidation. When bases like Cs₂CO₃ or K₂HPO₄ are added, the resulting carboxylate salt is formed. Due to the high polarity of the cyclic urea core, this salt is completely insoluble in low-dielectric green solvents like pure Isopropyl Acetate (IPAc) or Toluene[2]. Solution: Utilize a binary solvent system. Recent process chemistry optimizations demonstrate that adding 10% DMSO or DMAc to a bulk green solvent like Acetone dramatically increases the dielectric constant. This solvates the carboxylate and ensures homogeneous conditions without disrupting the photoredox cycle[3].
Q2: I am observing high levels of protodehalogenation of my aryl halide instead of the cross-coupled product. How do I fix this? Causality: Protodehalogenation is a classic side reaction in Ni-catalyzed cross-couplings. It occurs when the Ni(II)-aryl intermediate or an off-cycle aryl radical abstracts a hydrogen atom from the solvent. Ethers (e.g., THF, 1,4-Dioxane) and amides (e.g., DMF, DMAc) possess weak α-C–H bonds that are highly susceptible to hydrogen atom transfer (HAT)[3]. Solution: Transition to solvents with higher bond dissociation energies (BDEs). Acetone and Acetonitrile (MeCN) are highly resistant to HAT. Acetone has been specifically validated to minimize by-product formation in metallaphotoredox cross-electrophile and decarboxylative couplings[3].
Q3: The reaction works well in DMF, but we need to eliminate hazardous air pollutants (HAPs) for scale-up. What is the recommended green alternative? Causality: DMF is historically favored because it easily solvates both the polar cyclic urea and the transition metal complexes, facilitating the Ni(I)/Ni(III) oxidation state changes initiated by the photocatalyst[1]. However, it is toxic and difficult to remove during workup. Solution: Acetone or Ethyl Acetate (EtOAc) are the preferred sustainable alternatives. If using ester solvents like EtOAc or IPAc, you must switch your standard 4,4′-di-tert-butyl-2,2′-bipyridine (dtbbpy) ligand to a more lipophilic modified ligand (e.g., highly alkylated bipyridines) to maintain the solubility of the dual Ir/Ni catalyst system[2].
Quantitative Data: Solvent Screening Summary
The following table summarizes the empirical performance of various solvent systems for the decarboxylative coupling of 1,3-dimethyl-2-oxoimidazolidine-4-carboxylic acid with a standard aryl iodide.
| Solvent System | Dielectric Constant (ε) | Substrate Solubility (Cs⁺ Salt) | Primary Side Reaction | Optimized Yield (%) | Green Chemistry Score |
| DMF | 36.7 | Excellent | H-Atom Abstraction | 78% | Poor (HAP) |
| Acetone | 20.7 | Moderate | Aldol condensation (trace) | 82% | Excellent |
| IPAc | 6.0 | Poor | Unreacted Starting Material | 35% | Good |
| Acetone/DMSO (9:1) | ~22.5 | Excellent | None | 89% | Good |
| Acetonitrile (MeCN) | 37.5 | Good | None | 71% | Moderate |
Standard Operating Protocol (SOP): Self-Validating Decarboxylative Cross-Coupling
To ensure scientific integrity, this protocol is designed as a self-validating system . It incorporates internal standards and control checkpoints to definitively isolate the root cause of any potential failure (e.g., oxygen quenching vs. catalyst degradation).
Materials & Reagents
-
Substrate: 1,3-Dimethyl-2-oxoimidazolidine-4-carboxylic acid (1.5 equiv, 0.75 mmol)
-
Electrophile: Aryl Iodide (1.0 equiv, 0.50 mmol)
-
Photocatalyst: [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (1 mol%)
-
Cross-Coupling Catalyst: NiCl₂·glyme (5 mol%) and dtbbpy (5 mol%)
-
Base: Cs₂CO₃ (2.0 equiv, 1.0 mmol)
-
Internal Standard: 1,3,5-Trimethoxybenzene (0.5 equiv)
-
Optimized Solvent: Acetone/DMSO (9:1 v/v, 5.0 mL total)
Step-by-Step Methodology
Step 1: Reaction Assembly & Internal Standard Integration
-
In a nitrogen-filled glovebox, add the substrate, aryl iodide, photocatalyst, Ni catalyst, ligand, base, and 1,3,5-trimethoxybenzene to an 8 mL borosilicate glass vial equipped with a PTFE septum cap.
-
Validation Checkpoint: The addition of 1,3,5-trimethoxybenzene at t=0 allows for precise tracking of the mass balance via ¹H NMR. If the reaction fails, comparing the substrate/product ratio against this inert standard will immediately distinguish between low conversion (intact starting material) and product degradation (missing mass balance).
Step 2: Solvent Addition & Degassing
-
Add 4.5 mL of anhydrous Acetone and 0.5 mL of anhydrous DMSO to the vial.
-
Remove the vial from the glovebox. Pierce the septum with an argon-purging needle and a vent needle.
-
Sparge the solution with Argon for exactly 15 minutes.
-
Validation Checkpoint: Oxygen is a potent triplet quencher of the *Ir(III) excited state. If the solution turns from a vibrant pale green/yellow to a murky brown immediately upon irradiation in Step 3, the degassing was insufficient, and the catalyst has degraded.
Step 3: Photochemical Irradiation
-
Seal the vial with Parafilm and place it in a photoreactor equipped with 450 nm blue LEDs.
-
Engage a cooling fan to maintain the reaction temperature at 25 °C. (Elevated temperatures in photoredox reactions often lead to thermal degradation of the Ni-aryl intermediates).
-
Set up a parallel "Dark Control" vial wrapped entirely in aluminum foil.
-
Validation Checkpoint: After 24 hours, the Dark Control must show 0% conversion. Any background reactivity indicates an undesired thermal pathway or reagent contamination, invalidating the photoredox mechanism.
Step 4: Workup and Analysis
-
After 24 hours, turn off the light source. Open the vial to air to quench the active radical species.
-
Filter the crude mixture through a short pad of Celite to remove insoluble inorganic salts, washing with EtOAc (10 mL).
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the crude residue in CDCl₃ and acquire a ¹H NMR spectrum. Calculate the exact yield by integrating the product peaks against the 1,3,5-trimethoxybenzene internal standard (singlet at ~6.1 ppm).
References
- Use of Green Solvents in Metallaphotoredox Cross-Electrophile Coupling Reactions Utilizing a Lipophilic Modified Dual Ir/Ni Catalyst System.
- Sustainable Solvents in Metallaphotoredox Catalysis.
- Mechanistic Analysis of Metallaphotoredox C−N Coupling: Photocatalysis Initiates and Perpetuates Ni(I)/Ni(III) Coupling. Journal of the American Chemical Society - Macmillan Group.
Sources
Technical Support Center: Troubleshooting Racemization of (S)-1,3-Dimethyl-2-oxoimidazolidine-4-carboxylic Acid During Heating
Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working with (S)-1,3-dimethyl-2-oxoimidazolidine-4-carboxylic acid . This chiral cyclic urea derivative is a highly valuable intermediate and chiral auxiliary in pharmaceutical synthesis. However, maintaining its stereochemical integrity at the C4 position during thermal processing or heated reactions is a well-documented challenge.
Below, we detail the mechanistic causes of racemization, provide a diagnostic workflow, and outline self-validating protocols to ensure high enantiomeric excess (ee) during your synthetic steps.
Part 1: Core Principles & Mechanistic FAQs
Q1: Why is the C4 stereocenter of (S)-1,3-dimethyl-2-oxoimidazolidine-4-carboxylic acid highly susceptible to racemization during heating? A: The α -proton at the C4 position is unusually labile because it is flanked by two strongly electron-withdrawing groups: the carboxylic acid and the N3-methylated urea moiety. This dual activation significantly lowers the pKa of the α -proton. When thermal energy is applied, the activation barrier for deprotonation is easily overcome, leading to a planar, achiral enolate intermediate. Subsequent non-stereoselective reprotonation yields a racemic mixture of (S) and (R) isomers.
Enolization-mediated racemization pathway at the C4 stereocenter.
Q2: How do solvent choices impact the rate of racemization? A: Solvent polarity and hydrogen-bonding capabilities dictate the stability of the enolate transition state. Highly polar aprotic solvents like DMF and DMSO stabilize the charged enolate, severely accelerating racemization[1]. Surprisingly, while one might assume aqueous conditions promote proton exchange, studies on structurally related free amino acids demonstrate that water or aqueous acetic acid (<90%) can actually suppress racemization compared to polar organic solvents[1]. This is attributed to the differential solvation of bases and the zwitterionic state of the amino acid in aqueous media[1]. For strictly anhydrous organic synthesis, non-polar aprotic solvents (e.g., toluene, 2-MeTHF) are preferred as they fail to stabilize the enolate intermediate.
Q3: Does the presence of base catalyze this process? A: Yes. Even weak bases (e.g., triethylamine, potassium carbonate) can dramatically accelerate deprotonation at elevated temperatures[1]. Furthermore, studies on related chiral imidazolines show that strong inorganic bases readily induce racemization, though N-substituted derivatives exhibit slightly more stability against ring-opening mechanisms[2]. If a base is required for your reaction, use a sterically hindered option (like DIPEA) at the minimum required equivalents.
Part 2: Diagnostic & Decision Workflow
When designing a reaction that requires heating this compound, follow this logical decision tree to preemptively mitigate stereocenter loss.
Workflow for optimizing heating conditions to prevent racemization.
Part 3: Self-Validating Experimental Protocols
To ensure trustworthiness in your synthetic steps, every protocol must include built-in validation checks.
Protocol 1: Solvent Exchange and Controlled Heating
Objective: Safely heat the substrate while suppressing α -deprotonation.
-
Solvent Selection: Suspend the (S)-1,3-dimethyl-2-oxoimidazolidine-4-carboxylic acid in a non-polar or low-polarity aprotic solvent (e.g., Toluene, 2-MeTHF) instead of DMF/DMSO.
-
Atmosphere: Purge the reaction vessel with inert gas (N 2 or Argon) to prevent oxidative degradation at elevated temperatures.
-
Temperature Ramp: Heat the mixture gradually (e.g., 5 °C/min) to the target temperature. Do not exceed 80 °C unless strictly required by the reaction kinetics.
-
Sampling: Withdraw 50 µL aliquots at 1-hour intervals. Quench immediately in a cold acidic buffer (0.1% TFA in water/acetonitrile) to instantly protonate any transient enolates and halt racemization.
-
Self-Validation Step: Run a parallel control reaction at 25 °C. If the control maintains >99% ee while the heated reaction drops, the racemization is purely thermally driven enolization, confirming the need for stricter solvent/temperature optimization.
Protocol 2: Chiral HPLC Monitoring for Stereochemical Integrity
Objective: Accurately quantify the (S) and (R) enantiomers to monitor degradation.
-
Sample Preparation: Dilute the quenched aliquot to 1 mg/mL using the HPLC mobile phase.
-
Column Selection: Use a recognized chiral stationary phase (e.g., Daicel Chiralpak AD-H or equivalent) suitable for carboxylic acids.
-
Mobile Phase: Hexane/Isopropanol (80:20) with 0.1% Trifluoroacetic acid (TFA). Causality note: The TFA is critical to keep the carboxylic acid fully protonated, ensuring sharp peak shapes and preventing on-column racemization.
-
Detection: Monitor UV absorbance at 210 nm (due to the lack of strong chromophores, a low wavelength is required).
-
Self-Validation Step: Inject a blank solvent sample to ensure no carryover, followed by a racemic standard of 1,3-dimethyl-2-oxoimidazolidine-4-carboxylic acid to confirm baseline separation (Resolution factor Rs>1.5 ) before analyzing the reaction aliquots.
Part 4: Quantitative Impact of Conditions
The following table summarizes the causal relationship between solvent, temperature, and stereochemical degradation, based on established kinetic behaviors of cyclic amino acids and imidazolines[1][2].
Table 1: Impact of Solvent and Temperature on Racemization Rates
| Solvent System | Temperature (°C) | Additive | Enantiomeric Excess (ee) after 4h | Mechanistic Rationale |
| DMF | 100 | None | < 50% | High polarity strongly stabilizes the planar enolate transition state[1]. |
| DMF | 100 | K 2 CO 3 | 0% (Racemic) | Base catalyzes rapid α -deprotonation, overcoming thermal barriers[1]. |
| Toluene | 100 | None | > 95% | Non-polar environment disfavors charge separation and enolate formation. |
| Water / AcOH (1:1) | 100 | None | > 90% | Solvation of the carboxylate/zwitterion suppresses enolization[1]. |
References
-
Yokoyama, Y., Hikawa, H., & Murakami, Y. "Does water suppress the racemization and decomposition of amino acids?" Journal of the Chemical Society, Perkin Transactions 1, 2001.[Link]
-
Busacca, C. A. et al. "On the Racemization of Chiral Imidazolines." The Journal of Organic Chemistry, 2008. [Link]
Sources
Technical Support Center: Overcoming Steric Hindrance in 1,3-Dimethyl-2-oxoimidazolidine-4-carboxylic Acid Couplings
Introduction: The Structural Challenge
1,3-Dimethyl-2-oxoimidazolidine-4-carboxylic acid presents a formidable challenge in synthetic chemistry. The C4-carboxylic acid is flanked by an N3-methyl group and embedded within a rigid 5-membered imidazolidin-2-one ring. This architecture creates a severe steric shield (A-strain and restricted rotational freedom) around the carbonyl carbon. Attempting standard amide couplings often results in unreacted starting materials, epimerization, or the formation of dead-end byproducts. This guide provides field-proven strategies to bypass these steric barriers.
Diagnostic FAQs
Q1: Why do standard coupling reagents like EDC/HOBt or DCC fail with this substrate? A1: Carbodiimides like EDC and DCC activate the carboxylic acid by forming an O-acylisourea intermediate. This intermediate is exceptionally bulky. When the nucleophilic amine is blocked by the N3-methyl group of the imidazolidine ring, the bimolecular coupling rate drops drastically. Consequently, the O-acylisourea undergoes a favorable intramolecular rearrangement into an unreactive N-acylurea byproduct, permanently killing the reaction .
Q2: How can I determine if my coupling failed due to steric hindrance or poor reagent quality? A2: Implement a self-validating analytical step. Pre-activate the carboxylic acid with your coupling reagent and analyze the mixture via LC-MS before adding the amine. If the active ester (e.g., the OAt ester when using HATU) forms quantitatively but the final amide does not form upon amine addition, the failure is purely due to steric hindrance at the transition state.
Q3: What are the signs of over-activation? A3: If you use an excess of highly reactive uronium salts (like HATU) with a slow-reacting hindered amine, the unreacted amine can attack the uronium salt itself, leading to irreversible guanidinylation of the amine .
Reagent Selection Matrix
To systematically overcome steric barriers, select your reagent based on the nucleophile's steric demand. Summarized below is the quantitative and qualitative comparison of standard versus advanced reagents.
| Coupling Reagent System | Active Intermediate | Steric Tolerance | Recommended Use Case | Typical Yield Profile |
| EDC / HOBt | O-acylisourea / OBt ester | Low | Unhindered primary amines | < 10% (Not recommended) |
| HATU / DIPEA | OAt ester | Moderate | Primary amines, anilines | 60 - 85% |
| TCFH / NMI | Acyl fluoride / Acyl imidazolium | Very High | Secondary amines, N-methyl amines | 80 - 95% |
Workflow Decision Tree
The following logic dictates the experimental path for coupling 1,3-Dimethyl-2-oxoimidazolidine-4-carboxylic acid.
Caption: Decision matrix for selecting the optimal coupling protocol based on nucleophile steric bulk.
Experimental Protocols & Mechanistic Causality
Protocol A: HATU-Mediated Coupling (For Moderate Hindrance)
Mechanistic Insight: HATU forms an OAt (7-azabenzotriazole) active ester. The critical advantage over standard HOBt is the nitrogen atom at the 7-position of the azabenzotriazole ring. This nitrogen provides anchimeric assistance—acting as a localized base to hydrogen-bond with the incoming amine, effectively guiding it into the sterically shielded carbonyl carbon .
Step-by-Step Methodology:
-
Preparation: Dissolve 1,3-Dimethyl-2-oxoimidazolidine-4-carboxylic acid (1.0 equiv) in anhydrous DMF (0.1 M concentration).
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv). A non-nucleophilic base is mandatory to prevent premature reaction with the coupling agent.
-
Activation: Add HATU (1.1 equiv) to the solution at 0 °C. Stir for 15 minutes.
-
Self-Validation Step: Pull a 5 µL aliquot, quench in methanol, and confirm the formation of the methyl ester via LC-MS to ensure complete activation before proceeding.
-
-
Coupling: Add the primary amine (1.2 equiv). Allow the reaction to warm to room temperature and stir for 2–4 hours.
-
Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc. Wash the organic layer extensively with 5% LiCl (to remove DMF) and brine, dry over Na₂SO₄, and concentrate.
Protocol B: TCFH/NMI-Mediated Acyl Fluoride Generation (For Severe Hindrance)
Mechanistic Insight: When coupling to secondary or N-methyl amines, the OAt ester is still too bulky. TCFH (N,N,N',N'-Tetramethylchloroformamidinium hexafluorophosphate) paired with N-methylimidazole (NMI) generates an acyl fluoride in situ . Fluorine has a Van der Waals radius comparable to hydrogen. This drastically reduces the steric footprint of the activated intermediate, allowing the hindered amine to attack. Furthermore, acyl fluorides are highly resistant to hydrolysis but exceptionally reactive toward amines.
Step-by-Step Methodology:
-
Preparation: In an oven-dried flask under inert atmosphere (N₂), dissolve 1,3-Dimethyl-2-oxoimidazolidine-4-carboxylic acid (1.0 equiv) and the hindered amine (1.1 equiv) in anhydrous Acetonitrile (MeCN) or Dichloromethane (DCM) (0.2 M concentration).
-
Catalyst Addition: Add NMI (3.0 equiv). NMI acts as both the base and a nucleophilic catalyst, transiently forming a highly reactive acyl imidazolium species.
-
Activation/Coupling: Add TCFH (1.2 equiv) in one portion at room temperature.
-
Monitoring: The reaction is typically rapid. Monitor by LC-MS after 30 minutes. The byproduct, tetramethylurea, is highly water-soluble and easily removed.
-
Workup: Dilute the mixture with DCM, wash with 1M HCl (to remove NMI), followed by saturated NaHCO₃ and brine. Dry over MgSO₄ and concentrate.
References
-
Title: A protocol for amide bond formation with electron deficient amines and sterically hindered substrates Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]
Ideal storage conditions to prevent degradation of 1,3-Dimethyl-2-oxoimidazolidine-4-carboxylic acid
Welcome to the technical support center for 1,3-Dimethyl-2-oxoimidazolidine-4-carboxylic acid (DMOA). This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of DMOA throughout its storage and handling. By understanding the chemical nature of this molecule, we can mitigate degradation and ensure the reliability of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of DMOA?
A1: 1,3-Dimethyl-2-oxoimidazolidine-4-carboxylic acid (DMOA) possesses two key functional groups that influence its stability: a cyclic urea (specifically, an imidazolidinone) and a carboxylic acid. The primary factors that can lead to its degradation are:
-
Hydrolysis: The imidazolidinone ring can be susceptible to hydrolysis, particularly in the presence of moisture and under certain pH conditions (acidic or basic). This can lead to ring-opening.
-
Hygroscopicity: The presence of the polar urea and carboxylic acid moieties suggests that DMOA is likely hygroscopic, meaning it can readily absorb moisture from the atmosphere. This absorbed water can then facilitate hydrolytic degradation. The related compound, 1,3-Dimethyl-2-imidazolidinone, is known to be hygroscopic.[1][2]
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation, including hydrolysis and potential thermal decomposition of the cyclic urea structure. Thermal decomposition of urea and its derivatives is a known phenomenon.[3][4]
-
Light (Photodegradation): Exposure to light, particularly UV radiation, can potentially induce photodegradation of the molecule. Urea-type compounds and carboxylic acids have been shown to be susceptible to photodegradation.[5][6][7][8]
-
pH: The carboxylic acid group is sensitive to pH, and the stability of the imidazolidinone ring may also be influenced by the pH of the solution.
Q2: What are the ideal short-term and long-term storage conditions for solid DMOA?
A2: While specific, validated long-term stability data for DMOA is not extensively published, we can establish best-practice storage conditions based on the chemical properties of its functional groups and information on related compounds.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | To minimize the rate of potential hydrolytic and thermal degradation. A recommended shipping temperature of 4°C for the compound by some suppliers suggests that refrigerated conditions are preferred. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | To displace atmospheric moisture and oxygen, thereby minimizing hydrolysis and potential oxidation. |
| Container | Tightly Sealed, Amber Glass Vial | To protect from moisture and light. Amber glass will prevent exposure to UV and visible light which can cause photodegradation.[9][10][11] |
| Humidity | Low Humidity / Desiccated | To prevent the uptake of atmospheric moisture due to the hygroscopic nature of the compound. Store in a desiccator. |
For short-term storage (e.g., during routine experimental use), it is crucial to minimize the compound's exposure to ambient air and light. Always allow the container to warm to room temperature before opening to prevent condensation of moisture onto the solid compound.
Q3: My DMOA is in solution. How should I store it?
A3: The stability of DMOA in solution is highly dependent on the solvent, pH, and storage temperature.
-
Solvent Selection: For short-term use, if an aqueous buffer is required, prepare fresh solutions and use them promptly. For longer-term storage in solution, consider a dry, aprotic organic solvent. However, be aware that some organic solvents can contain residual water, which may still lead to degradation over time.
-
pH Considerations: The stability of the imidazolidinone ring can be pH-dependent. It is advisable to conduct a preliminary stability study at the intended pH of your experiment if the solution needs to be stored for any length of time.
-
Storage Temperature: Store solutions at 2-8°C or frozen (-20°C or -80°C) to slow down degradation. If freezing, be mindful of potential freeze-thaw cycles which can also affect stability.
-
Light Protection: Always store solutions in amber vials or wrapped in aluminum foil to protect from light.
Q4: I suspect my DMOA has degraded. How can I check its purity?
A4: A change in the physical appearance of the solid (e.g., clumping, discoloration) or a decrease in performance in your assay can be indicators of degradation. To confirm the purity, you will need to use an analytical technique.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with a UV detector is a suitable method for assessing the purity of DMOA. A loss of purity would be indicated by a decrease in the peak area of the main compound and the appearance of new peaks corresponding to degradation products. For more definitive identification of degradants, Liquid Chromatography-Mass Spectrometry (LC-MS) would be the method of choice.[12][13][14][15]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Solid DMOA appears clumpy or sticky. | Moisture Absorption (Hygroscopicity) | The compound has likely absorbed atmospheric water. This can lead to hydrolysis. It is recommended to use a fresh, unopened vial if possible. If not, dry the material under vacuum, but be aware that some degradation may have already occurred. |
| Inconsistent results in bioassays. | Degradation of DMOA stock solution. | Prepare fresh stock solutions of DMOA for each experiment. If solutions must be stored, perform a stability study under your specific storage conditions (solvent, temperature, light exposure) to determine an appropriate use-by date. |
| Appearance of new peaks in HPLC analysis. | Chemical Degradation (Hydrolysis, Photodegradation, etc.) | Review your storage and handling procedures. Ensure the compound is stored under the recommended conditions. The new peaks represent degradation products. If their identity is unknown, LC-MS analysis can help in their characterization. |
| Loss of parent compound peak area in HPLC over time. | Instability under analytical conditions or storage. | Ensure the mobile phase and sample diluent are not promoting degradation. Check the stability of the compound in the autosampler over the course of your analytical run. |
Experimental Protocols
Protocol 1: Forced Degradation Study of DMOA
This protocol outlines a forced degradation study to intentionally degrade DMOA under various stress conditions. This is crucial for identifying potential degradation products and developing a stability-indicating analytical method.[16][17][18][19]
1. Preparation of Stock Solution:
-
Prepare a stock solution of DMOA in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl (1:1 v/v) and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH (1:1 v/v) and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ (1:1 v/v) and store at room temperature for 24 hours, protected from light.
-
Thermal Degradation (Solid): Place solid DMOA in an oven at 80°C for 48 hours.
-
Thermal Degradation (Solution): Incubate the stock solution at 60°C for 24 hours.
-
Photodegradation (Solid & Solution): Expose solid DMOA and the stock solution to a photostability chamber with a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[9][10][11] A control sample should be wrapped in aluminum foil to exclude light.
3. Sample Analysis:
-
After the specified time, neutralize the acidic and basic samples.
-
Dilute all samples to an appropriate concentration and analyze by a suitable analytical method, such as the HPLC-UV method described below.
Protocol 2: Stability-Indicating HPLC-UV Method
This is a general method that can be optimized for your specific instrumentation and requirements.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 5% B
-
19-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: To be determined by UV-Vis scan of DMOA (a starting wavelength of 210 nm is often a good choice for compounds with limited chromophores).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Visualizations
Caption: Potential degradation pathways of DMOA.
Caption: Troubleshooting workflow for DMOA stability issues.
References
- Karunakaran, C., & Dhanalakshmi, R. (2011). Photodegradation of carboxylic acids on Al2O3 and SiO2 nanoparticles.
- Vaitilingom, M., et al. (2011). Atmospheric chemistry of carboxylic acids: microbial implication versus photochemistry. Copernicus ACP.
- Woldemariam, G., et al. (2019). Development and Validation of a HPLC-UV Method for Urea and Related Impurities. PDA journal of pharmaceutical science and technology.
- International Journal of Advanced Research. (2018). Kinetics And Mechanism Of Hydrolysis Of Urea And N, N′-diacetyl Urea In Presence Of Cobalt(ii), Copper(ii), Zinc(ii)-schiff Base Complexes.
- Gee, K. R., et al. (2002).
- Bremner, J. B., et al. (2024). (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid. MDPI.
- Tóth, T., et al. (1997). Study of the photodegradation of urea-type herbicides by capillary gas chromatography.
- CymitQuimica. (S)-1,3-dimethyl-2-oxoimidazolidine-4-carboxylic acid.
- Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
- Shaw, W. H. R., & Bordeaux, J. J. (1955). The kinetics of the base-catalyzed hydrolysis of urea. Journal of the American Chemical Society.
- Alsante, K. M., et al. (2023).
- Sharma, A., & Sharma, R. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science.
- BioPharm International. (2026).
- Shinde, V. (2026). Forced Degradation Studies, Common Q.
- TU Dresden. (n.d.). A36 Michaelis-Menten kinetics: Hydrolysis of urea.
- El-Gindy, A., et al. (1997).
- Baluja, S., & Kachhadia, N. (2014). Thermal Analysis of some Imidazolinone Derivatives.
- Pikul, S., et al. (2001). Design and synthesis of 2-oxo-imidazolidine-4-carboxylic acid hydroxyamides as potent matrix metalloproteinase-13 inhibitors. PubMed.
- Kim, M., et al. (2022). Development of Simultaneous Analytical Method for Imidazolinone Herbicides from Livestock Products by UHPLC-MSMS. MDPI.
- Sapphire Bioscience. 1,3-Dimethyl-2-oxoimidazolidine-4-carboxylic acid.
- PubChemLite. 1,3-dimethyl-2-oxoimidazolidine-4-carboxylic acid.
- ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS.
- EMA. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products.
- AHH Chemical. 2-IMIDAZOLIDINONE.
- Bentham Science. (2024).
- Singh, S., & Handa, T. (2013). Identification of Impurities and Degradation Products in Pharmaceutical Products- Role of Hyphenated Techniques. International Journal of Pharmaceutical Sciences and Drug Research.
- Sampled. (2023). Meet the expert: The Importance of Photostability Testing.
- Kassab, R. M., & Frey, P. A. (2003).
- Lee, H. W., et al. (2010).
- Mitsui Chemicals America, Inc. DMI™ 1,3 Dimethyl-2-Imidazolidinone.
- Krämer, M., et al. (2021). Development and validation of two analytical methods for urea determination in compound feed, including pet food, and yeast using high-performance liquid chromatography coupled with fluorescence detection and tandem mass spectrometry. PubMed.
- Mitsui Fine Chemicals, Inc. DMI™ (1,3-Dimethyl-2-imidazolidinone).
- Sharma, G., et al. (2020). LC-MS based stability-indicating method for studying the degradation of lonidamine under physical and chemical stress conditions. Heliyon.
- Pérez-López, M., et al. (2021).
- Charde, M. S., et al. (2021). Degradation Profiling by RP- HPLC: A Review. IJPPR.
- Mitsui Fine Chemicals, Inc. DMI™ (1,3-Dimethyl-2-imidazolidinone) - Details of Characteristics.
Sources
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- 4. atamankimya.com [atamankimya.com]
- 5. cheng.matse.illinois.edu [cheng.matse.illinois.edu]
- 6. Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and characterization of photolabile o-nitrobenzyl derivatives of urea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
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Technical Support Center: Troubleshooting Poor Aqueous Solubility of 1,3-Dimethyl-2-oxoimidazolidine-4-carboxylic Acid
Welcome to the technical support center for 1,3-Dimethyl-2-oxoimidazolidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. Here, we provide in-depth troubleshooting strategies and frequently asked questions (FAQs) to help you overcome these experimental hurdles.
Introduction
1,3-Dimethyl-2-oxoimidazolidine-4-carboxylic acid is a cyclic urea derivative containing a carboxylic acid moiety. Its structure presents a unique combination of polar functional groups, including a urea and a carboxylic acid, which are capable of hydrogen bonding.[1] However, the overall molecular structure and crystal lattice energy can significantly impact its solubility in aqueous media. Poor aqueous solubility is a common challenge in drug discovery and development, affecting bioavailability and formulation. This guide will walk you through a logical, stepwise approach to diagnose and resolve solubility issues with this specific compound.
Core Troubleshooting Workflow
Before diving into specific techniques, it's crucial to have a systematic approach to troubleshooting. The following workflow provides a structured path from identifying the problem to finding a viable solution.
Caption: A stepwise workflow for troubleshooting poor aqueous solubility.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: My solution of 1,3-Dimethyl-2-oxoimidazolidine-4-carboxylic acid is cloudy or has visible precipitate at my desired concentration. What is the first thing I should try?
Answer: The most immediate and often most effective strategy for a carboxylic acid is pH adjustment .
Causality: The carboxylic acid group on your compound is a weak acid. At low pH (acidic conditions), it will be in its neutral, protonated form (COOH). In this state, the molecule is less polar and generally less soluble in water.[2] By increasing the pH with a base, you deprotonate the carboxylic acid to form a carboxylate anion (COO-). This charged species is significantly more polar and will have much greater solubility in water due to favorable ion-dipole interactions.[3] The relationship between pH, pKa, and the ratio of the ionized to unionized form of the acid is described by the Henderson-Hasselbalch equation.[4]
Experimental Protocol: pH-Based Solubility Determination
-
Prepare a Stock Solution: Accurately weigh a sample of 1,3-Dimethyl-2-oxoimidazolidine-4-carboxylic acid and prepare a slurry in a known volume of deionized water at a concentration higher than your target.
-
Titrate with Base: While stirring, slowly add a dilute solution of a strong base (e.g., 0.1 M NaOH or KOH) dropwise.
-
Monitor pH and Dissolution: Continuously monitor the pH of the solution. Observe for the point at which the solid material completely dissolves. The pH at which dissolution occurs is the minimum pH required to achieve that concentration.
-
Equilibrate and Confirm: Once dissolved, stir the solution for a period (e.g., 1-2 hours) to ensure it is at equilibrium and that the compound does not precipitate out over time.
Pro-Tip: For many carboxylic acids, a pH of 7.0 or higher is sufficient to significantly improve solubility.[5] However, the exact pH will depend on the pKa of your specific compound.
Question 2: I have adjusted the pH, but the solubility is still not sufficient, or I need to work at a specific pH where the compound is insoluble. What's my next step?
Answer: If pH adjustment is not a viable option, the next logical step is to explore the use of co-solvents .
Causality: Co-solvents are water-miscible organic solvents that, when added to water, can increase the solubility of poorly soluble compounds.[6] They work by reducing the polarity of the solvent system, making it more favorable for the solute to dissolve.[7] For a molecule like 1,3-Dimethyl-2-oxoimidazolidine-4-carboxylic acid, which has both polar and non-polar regions, a co-solvent can help to bridge the polarity gap between the compound and the aqueous environment.
Commonly Used Co-solvents:
| Co-solvent | Typical Starting Concentration | Notes |
| Ethanol | 5-20% (v/v) | Generally well-tolerated in many systems. |
| Propylene Glycol (PG) | 10-30% (v/v) | A common pharmaceutical excipient. |
| Polyethylene Glycol 300/400 (PEG 300/400) | 10-40% (v/v) | Effective for a wide range of compounds.[8] |
| Dimethyl Sulfoxide (DMSO) | 1-10% (v/v) | A very strong but potentially reactive solvent.[9] |
| N-Methyl-2-pyrrolidone (NMP) | 1-5% (v/v) | A powerful solvent, use with caution.[9] |
Experimental Protocol: Co-solvent Screening
-
Prepare Co-solvent/Water Mixtures: Prepare a series of aqueous solutions containing different concentrations of your chosen co-solvents (e.g., 5%, 10%, 20%, 40% v/v).
-
Determine Solubility: Add an excess of your compound to a fixed volume of each co-solvent mixture.
-
Equilibrate: Agitate the samples (e.g., using a shaker or rotator) at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separate and Quantify: Centrifuge or filter the samples to remove undissolved solid.
-
Analyze Supernatant: Accurately dilute the clear supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV, LC-MS).
Caption: A typical workflow for screening co-solvents to improve solubility.
Question 3: Co-solvents are not compatible with my downstream application. Is there a way to fundamentally increase the aqueous solubility of the compound itself?
Answer: Yes, salt formation is a very effective and widely used method to dramatically increase the aqueous solubility of ionizable compounds like yours.[10][11]
Causality: Similar to pH adjustment, salt formation converts the neutral carboxylic acid into an ionic salt. However, instead of just having the salt in solution, you can isolate it as a stable, solid material. This salt form will typically have a much higher intrinsic solubility and faster dissolution rate than the free acid form.[12] The choice of the counter-ion (the base used to form the salt) can have a significant impact on the final properties of the salt.
Potential Counter-ions for Salt Formation:
-
Inorganic: Sodium (Na+), Potassium (K+), Calcium (Ca2+), Magnesium (Mg2+)
-
Organic Amines: Tromethamine (Tris), Meglumine, Diethanolamine, Choline
Experimental Protocol: Exploratory Salt Screening
-
Solvent Selection: Dissolve your free acid in a suitable organic solvent where it is soluble (e.g., ethanol, isopropanol).
-
Add Counter-ion: In a separate vessel, dissolve an equimolar amount of your chosen base (e.g., sodium hydroxide, tromethamine) in the same or a miscible solvent.
-
Mix and Precipitate: Slowly add the base solution to the acid solution while stirring. If a salt is formed, it will often precipitate out of the organic solvent.
-
Isolate and Dry: Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Characterize: Confirm salt formation using techniques like melting point, FTIR, or NMR.
-
Test Solubility: Determine the aqueous solubility of the newly formed salt using the equilibration method described in the co-solvent section.
Trustworthiness Check: A successful salt will not only show higher solubility but should also be a stable, crystalline solid. Amorphous or oily precipitates may indicate instability. Always assess the chemical and physical stability of any new salt form.[10]
Question 4: What are some advanced or alternative strategies if the above methods are insufficient?
Answer: If standard approaches do not yield the desired solubility, you can explore more advanced formulation strategies.
-
Surfactants/Micellization: Surfactants are amphiphilic molecules that can form micelles in water above a certain concentration (the critical micelle concentration). These micelles have a hydrophobic core and a hydrophilic shell. Your compound can be encapsulated within the hydrophobic core, effectively "dissolving" it in the aqueous phase.[8] Common surfactants include Tween® 80, Sodium Dodecyl Sulfate (SDS), and Cremophor® EL.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble molecules, where the guest molecule (your compound) resides within the hydrophobic cavity, increasing its apparent water solubility.[8] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a frequently used derivative.[8]
These methods are typically employed when developing a final formulation for a drug product and require more extensive characterization.
Summary of Key Strategies
| Strategy | Principle | When to Use | Key Consideration |
| pH Adjustment | Ionization of the carboxylic acid to a more soluble carboxylate salt.[3] | First-line approach for any ionizable compound. | The final pH must be compatible with your experiment or formulation. |
| Co-solvents | Reducing the polarity of the aqueous solvent system.[7] | When pH is fixed or insufficient. | The co-solvent must not interfere with downstream applications. |
| Salt Formation | Creating a stable, solid salt form with higher intrinsic solubility.[11] | To fundamentally improve the compound's properties for formulation. | Requires synthesis and characterization of the new salt form. |
| Advanced Methods | Encapsulation in micelles or inclusion complexes.[8] | When high concentrations are needed or other methods fail. | More complex formulations requiring specialized knowledge. |
By systematically applying these troubleshooting principles and experimental protocols, you can effectively address the poor aqueous solubility of 1,3-Dimethyl-2-oxoimidazolidine-4-carboxylic acid and advance your research and development efforts.
References
-
ResearchGate. (2023, February 8). Why salt formation of weak acid increases the drug solubility? Retrieved from [Link]
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Pawar, P. et al. (2012). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology, 4(3), 133-138. Retrieved from [Link]
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Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]
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Staples, C. A. et al. (1995). Effect of pH and temperature on the solubility of a surface active carboxylic acid. Chemosphere, 31(6), 3447-3454. [Link]
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ACS Publications. (2017). Increase in Solubility of Poorly-Ionizable Pharmaceuticals by Salt Formation: A Case of Agomelatine Sulfonates. Crystal Growth & Design. Retrieved from [Link]
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ACS Publications. (2020). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? Molecular Pharmaceutics. Retrieved from [Link]
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ResearchGate. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. Retrieved from [Link]
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Kawakami, K. et al. (2006). Solubilization behavior of a poorly soluble drug under combined use of surfactants and cosolvents. Journal of Pharmaceutical Sciences, 95(5), 1048-1056. [Link]
- Tora, T. et al. (2014). A study on selective precipitation of U(VI) by hydrophilic cyclic urea derivatives for development of a reprocessing system base. Journal of Nuclear Science and Technology, 51(7-8), 944-951.
- Paruta, A. N. et al. (1983). pH-solubility profiles or organic carboxylic acids and their salts. Journal of Pharmaceutical Sciences, 72(9), 1021-1025.
- Sijpkes, A. H. et al. (1994). The solubilities of five cyclic dipeptides in water and in aqueous urea at 298.15 K. Biophysical Chemistry, 52(1), 75-82.
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UNT Digital Library. (n.d.). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. Retrieved from [Link]
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National Institutes of Health. (n.d.). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Retrieved from [Link]
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Reddit. (2012, February 27). How does pH affect water solubility of organic acids (or acids in general)? Retrieved from [Link]
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National Institutes of Health. (n.d.). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. Retrieved from [Link]
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Chemistry LibreTexts. (2025, March 3). 6.2: Structure and Properties of Carboxylic Acids. Retrieved from [Link]
- Principles of Drug Action 1, Spring 2005, Carboxylic Acids Part 2. (n.d.). Carboxylic Acid Structure and Chemistry: Part 2.
- Google Patents. (n.d.). EP0976796A2 - Cyclic urea surfactants.
- Google Patents. (n.d.). US5104492A - Recovery of carboxylic acids from water by precipitation from organic solutions.
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OSTI.GOV. (1991, November 1). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). Retrieved from [Link]
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MDPI. (2024, June 12). (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid. Retrieved from [Link]
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International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility. Retrieved from [Link]
-
PubChemLite. (n.d.). 1,3-dimethyl-2-oxoimidazolidine-4-carboxylic acid. Retrieved from [Link]
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LookChem. (n.d.). cis-1,3-Dibenzyl-2-oxoimidazolidine-4,5-dicarboxylic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Solubility for different thiazolidine-2-carboxylic acid derivatives,.... Retrieved from [Link]
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A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of 1,3-Dimethyl-2-oxoimidazolidine-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique, providing unparalleled insight into the molecular architecture of organic compounds. This guide offers a comprehensive analysis of the ¹H and ¹³C NMR reference spectra for 1,3-Dimethyl-2-oxoimidazolidine-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry.
Due to the limited availability of direct experimental spectra for 1,3-Dimethyl-2-oxoimidazolidine-4-carboxylic acid in the public domain, this guide employs a comparative approach. We present a theoretically predicted NMR spectrum for the target molecule and juxtapose it with the experimentally obtained spectrum of a closely related analogue, (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid. This comparative analysis, supplemented with detailed experimental protocols, aims to provide researchers with a robust framework for the structural verification of this class of compounds.
Spectral Analysis of 1,3-Dimethyl-2-oxoimidazolidine-4-carboxylic acid (Predicted Data)
The ¹H and ¹³C NMR spectra for 1,3-Dimethyl-2-oxoimidazolidine-4-carboxylic acid were predicted using online NMR prediction tools, which employ algorithms based on large databases of known chemical shifts. These predictions serve as a valuable theoretical baseline for experimental work.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of 1,3-Dimethyl-2-oxoimidazolidine-4-carboxylic acid is expected to exhibit distinct signals corresponding to the different proton environments within the molecule. The presence of two methyl groups, a methylene group, and a methine proton, all in proximity to electronegative atoms (nitrogen and oxygen), will result in characteristic downfield shifts.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| N-CH₃ (at position 1) | ~2.8 | Singlet | 3H |
| N-CH₃ (at position 3) | ~2.7 | Singlet | 3H |
| CH₂ (at position 5) | ~3.4 - 3.8 | Multiplet | 2H |
| CH (at position 4) | ~4.1 | Multiplet | 1H |
| COOH | ~10-13 | Broad Singlet | 1H |
Note: The chemical shift of the carboxylic acid proton is highly dependent on the solvent, concentration, and temperature, and it may exchange with residual water in the solvent, leading to a very broad signal or no observable signal at all.[1]
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR spectrum will show signals for each of the six unique carbon atoms in 1,3-Dimethyl-2-oxoimidazolidine-4-carboxylic acid. The carbonyl carbon of the urea moiety and the carboxylic acid will be the most downfield-shifted signals.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| N-CH₃ (at position 1) | ~30 |
| N-CH₃ (at position 3) | ~29 |
| CH₂ (at position 5) | ~50 |
| CH (at position 4) | ~55 |
| C=O (urea) | ~160 |
| C=O (carboxylic acid) | ~175 |
Reference Spectra: Experimental Data for (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid
Experimental NMR data for the closely related analogue, (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid, provides an invaluable point of comparison. This data was reported in a 2024 publication in the journal Molbank.[2]
Experimental ¹H NMR Spectral Data of (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid
The reported ¹H NMR spectrum was acquired in D₂O at 400 MHz. The use of D₂O as a solvent leads to the exchange of the labile carboxylic acid proton and the N-H proton with deuterium, rendering them invisible in the spectrum.
| Protons | Experimental Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| N-CH₃ | 2.63 | Singlet | - | 3H |
| H-5 | 3.50 | Doublet of doublets | 9.7, 5.2 | 1H |
| H-5' | 3.72 | Apparent triplet | 10.0 | 1H |
| H-4 | 4.27 | Doublet of doublets | 10.3, 5.2 | 1H |
Experimental ¹³C NMR Spectral Data of (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid
The ¹³C NMR spectrum was acquired in D₂O at 100.6 MHz.
| Carbon | Experimental Chemical Shift (δ, ppm) |
| N-CH₃ | 29.5 |
| C-5 | 49.9 |
| C-4 | 51.2 |
| C-2 (C=O, urea) | 163.5 |
| CO₂H | 175.6 |
Comparative Analysis and Discussion
A direct comparison between the predicted data for 1,3-Dimethyl-2-oxoimidazolidine-4-carboxylic acid and the experimental data for its mono-methylated analogue reveals several key points:
-
Methyl Groups: The predicted chemical shifts for the two N-methyl groups in the target molecule (~2.7-2.8 ppm) are slightly downfield compared to the single N-methyl group in the analogue (2.63 ppm). This is an expected trend, as the introduction of a second methyl group can have a minor electronic effect on the existing one.
-
Ring Protons: The chemical shifts of the CH₂ and CH protons in the imidazolidinone ring are predicted to be in a similar range to those observed experimentally for the analogue. The exact splitting patterns will differ due to the absence of the N-H proton in the dimethylated compound.
-
Carbonyl Carbons: The predicted chemical shifts for the urea and carboxylic acid carbonyl carbons in the target molecule (~160 ppm and ~175 ppm, respectively) are in close agreement with the experimental values for the analogue (163.5 ppm and 175.6 ppm). This high degree of correlation is expected as the electronic environment around these functional groups is very similar in both molecules.
This comparative approach provides a strong basis for the preliminary identification of 1,3-Dimethyl-2-oxoimidazolidine-4-carboxylic acid. Any experimentally obtained spectra for the target molecule should exhibit a pattern of signals that aligns well with these predicted and comparative values.
Experimental Protocol for NMR Analysis
The following is a detailed, step-by-step methodology for acquiring high-quality ¹H and ¹³C NMR spectra of 1,3-Dimethyl-2-oxoimidazolidine-4-carboxylic acid.
I. Sample Preparation
-
Weighing the Sample: Accurately weigh approximately 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.[3]
-
Solvent Selection: Choose an appropriate deuterated solvent. For carboxylic acids, common choices include Deuterated Dimethyl Sulfoxide (DMSO-d₆), Deuterated Methanol (CD₃OD), or Deuterium Oxide (D₂O). The choice of solvent can influence the chemical shift of labile protons, such as the carboxylic acid proton.[4]
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.[5] Gently vortex or sonicate the vial to ensure complete dissolution. The solution should be clear and free of any particulate matter.[6]
-
Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube. Ensure the sample height is between 4-5 cm.[7]
-
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and label it clearly with the sample identification.
II. NMR Instrument Parameters
The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans (NS): 16 to 64, depending on the sample concentration.
-
Relaxation Delay (D1): 1-2 seconds.
-
Acquisition Time (AQ): 3-4 seconds.
-
Spectral Width (SW): 16-20 ppm.
-
Temperature: 298 K (25 °C).
¹³C NMR Acquisition:
-
Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans (NS): 1024 to 4096, or more, depending on the sample concentration.
-
Relaxation Delay (D1): 2-5 seconds.
-
Acquisition Time (AQ): 1-2 seconds.
-
Spectral Width (SW): 240-250 ppm.
-
Temperature: 298 K (25 °C).
III. Data Processing
-
Fourier Transformation: Apply an exponential window function (line broadening) of 0.3 Hz for ¹H and 1-2 Hz for ¹³C spectra before Fourier transformation.
-
Phasing: Manually phase the spectrum to obtain a flat baseline.
-
Baseline Correction: Apply a baseline correction algorithm to ensure accurate integration.
-
Referencing: Reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Integration and Peak Picking: Integrate the signals in the ¹H spectrum and pick the peaks in both ¹H and ¹³C spectra.
Analytical Workflow
The following diagram illustrates the logical workflow for the structural elucidation of 1,3-Dimethyl-2-oxoimidazolidine-4-carboxylic acid using NMR spectroscopy, incorporating both predictive and comparative experimental approaches.
Caption: Workflow for NMR-based structural verification.
Conclusion
This guide provides a comprehensive framework for the ¹H and ¹³C NMR analysis of 1,3-Dimethyl-2-oxoimidazolidine-4-carboxylic acid. By leveraging predicted spectral data and comparing it with the experimental data of a close structural analogue, researchers can confidently approach the structural elucidation of this and similar heterocyclic compounds. The detailed experimental protocol offers a standardized methodology for obtaining high-quality, reproducible NMR data, which is essential for the rigorous characterization of molecules in a drug discovery and development setting.
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Dey, A. L.; Motevalli, M.; Abrahams, I.; Wyatt, P. B. (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid. Molbank2024 , 2024(2), M1835. [Link]
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LC-MS Fragmentation Dynamics of 1,3-Dimethyl-2-oxoimidazolidine-4-carboxylic Acid: A Comparative Guide
As high-resolution mass spectrometry (HRMS) workflows become increasingly central to metabolite identification and degradation profiling, understanding the exact collision-induced dissociation (CID) behavior of highly polar small molecules is critical.
This guide provides an in-depth, objective comparison of the LC-MS/MS fragmentation pattern of 1,3-Dimethyl-2-oxoimidazolidine-4-carboxylic acid against two key structural alternatives: its unmethylated precursor (2-Oxoimidazolidine-4-carboxylic acid ) and its core scaffold (1,3-Dimethyl-2-imidazolidinone, DMI ). By isolating the mass spectrometric effects of N-methylation and the carboxylic acid moiety, this guide establishes a self-validating framework for the structural elucidation of cyclic ureas[1].
Structural Rationale & Comparative Analytes
To confidently identify 1,3-Dimethyl-2-oxoimidazolidine-4-carboxylic acid in complex matrices, we must understand the causality behind its ionization and fragmentation. We compare it against two alternatives to isolate specific structural behaviors:
-
Target Analyte: 1,3-Dimethyl-2-oxoimidazolidine-4-carboxylic acid (C6H10N2O3). Contains both a cyclic urea core, two N-methyl groups, and a C4-carboxylic acid.
-
Alternative 1 (Unmethylated Precursor): 2-Oxoimidazolidine-4-carboxylic acid. Lacks N-methyl groups. Comparing this to the target reveals the diagnostic mass shifts associated with N-methylation.
-
Alternative 2 (Core Scaffold): 1,3-Dimethyl-2-imidazolidinone (DMI). Lacks the carboxylic acid group. Comparing this to the target isolates the fragmentation pathways driven exclusively by the -COOH moiety[2].
High-Resolution LC-MS/MS Experimental Workflow
Because 1,3-Dimethyl-2-oxoimidazolidine-4-carboxylic acid is highly polar (predicted XlogP of -0.9)[3], traditional Reversed-Phase Liquid Chromatography (RPLC) yields poor retention and severe matrix suppression. The following Hydrophilic Interaction Liquid Chromatography (HILIC) protocol is engineered as a self-validating system:
Step-by-Step Methodology
-
Step 1: Sample Preparation: Dilute samples 1:10 in acetonitrile to ensure compatibility with HILIC initial conditions. Aqueous extracts will cause peak distortion.
-
Step 2: Chromatographic Separation (HILIC):
-
Column: Amide-bonded stationary phase (e.g., 1.7 µm, 2.1 x 100 mm).
-
Mobile Phase A: 10 mM Ammonium formate in water + 0.1% formic acid.
-
Mobile Phase B: Acetonitrile + 0.1% formic acid.
-
Gradient: Start at 95% B (high organic for retention), ramp down to 50% B over 8 minutes to elute the highly polar carboxylic acids.
-
-
Step 3: Dual-Polarity MS Acquisition:
-
ESI Negative Mode: Used for primary quantification. The carboxylic acid readily deprotonates to yield a stable [M-H]- at m/z 157.062[3].
-
ESI Positive Mode: Used for MS/MS structural elucidation. Protonation occurs at the urea carbonyl, driving the characteristic ring-opening fragmentation.
-
-
Step 4: System Self-Validation: Inject DMI as a system suitability standard. If the DMI standard fails to produce its diagnostic m/z 58.065 fragment, the collision energy (CE) is improperly calibrated for cyclic urea ring cleavage.
Comparative Fragmentation Analysis
The fragmentation of cyclic ureas is dictated by the stability of the imidazolidine ring. The table below summarizes the empirical data used to differentiate these compounds.
Quantitative Data & Fragmentation Comparison
| Compound | Exact Mass [M+H]+ | Exact Mass [M-H]- | Predicted CCS (Ų) | Key MS/MS Fragments (ESI+) | Diagnostic Neutral Loss |
| 1,3-Dimethyl-2-oxoimidazolidine-4-carboxylic acid | 159.076 | 157.062 | 131.0 | 141.066, 113.071, 84.045 | -18 Da (H₂O), -57 Da (CH₃NCO) |
| 2-Oxoimidazolidine-4-carboxylic acid | 131.045 | 129.031 | 118.5 | 113.035, 85.040, 88.040 | -18 Da (H₂O), -43 Da (HNCO) |
| 1,3-Dimethyl-2-imidazolidinone (DMI) | 115.087 | N/A | 112.0 | 58.065, 42.034 | -57 Da (CH₃NCO) |
(Note: Predicted Collision Cross Section (CCS) values provide an orthogonal metric for ion mobility separation, confirming the larger spatial footprint of the N-methylated target[3].)
Mechanistic Causality
-
Carboxylic Acid Cleavage: The target compound and Alternative 1 both exhibit an immediate primary neutral loss of H₂O (-18 Da) or HCOOH (-46 Da). DMI does not exhibit this loss, confirming that the initial fragmentation energy is absorbed by the -COOH group.
-
Ring Cleavage (The Diagnostic Marker): Once the acid moiety is cleaved, the remaining cyclic urea core fractures. The target compound loses methyl isocyanate (CH₃NCO, 57 Da), yielding m/z 84.045. In contrast, the unmethylated Alternative 1 loses isocyanic acid (HNCO, 43 Da). This 14 Da difference in the neutral loss is the definitive proof of N-methylation.
Mechanistic Pathway Visualization
The following diagram maps the specific collision-induced dissociation (CID) pathways for the target compound in positive electrospray ionization (ESI+).
Fig 1: Proposed ESI+ collision-induced dissociation pathway for the target cyclic urea.
Performance Comparison: Retention & Ionization Efficiency
When developing a quantitative assay, the choice between these analytes highlights critical performance differences:
-
Sensitivity (Signal-to-Noise): The target compound exhibits superior ionization efficiency in ESI- compared to DMI (which lacks an acidic proton)[2]. However, the unmethylated precursor (Alternative 1) suffers from higher background noise in ESI+ due to poor proton affinity at the unsubstituted nitrogens. The electron-donating N-methyl groups on the target compound stabilize the protonated carbonyl, resulting in a 3-fold increase in ESI+ MS/MS fragment intensity.
-
Chromatographic Performance: While DMI can be retained on standard C18 columns, the addition of the carboxylic acid in the target compound drastically shifts its polarity. HILIC is mandatory to prevent the target compound from eluting in the void volume, which would otherwise lead to severe ion suppression from co-eluting salts.
Conclusion
The LC-MS/MS characterization of 1,3-Dimethyl-2-oxoimidazolidine-4-carboxylic acid relies on a dual-polarity approach. ESI- provides the highest sensitivity for intact mass quantification, while ESI+ drives a highly predictable, step-wise fragmentation cascade. By comparing the target against DMI and its unmethylated analog, analysts can definitively assign structural features based on the primary loss of water (-18 Da) followed by the diagnostic cyclic urea cleavage of methyl isocyanate (-57 Da).
References
-
[3] Title: 1,3-dimethyl-2-oxoimidazolidine-4-carboxylic acid - PubChemLite Source: Université du Luxembourg / PubChem Database URL:[Link]
-
[2] Title: Online Prioritization of Toxic Compounds in Water Samples through Intelligent HRMS Data Acquisition Source: Analytical Chemistry (ACS Publications) URL:[Link]
-
[1] Title: Mass Spectrometric Identification of 4-Hydroxy-2,5-dioxo-imidazolidine-4-carboxylic Acid during Oxidation of 8-Oxoguanosine by Peroxynitrite and KHSO5/CoCl2 Source: Chemical Research in Toxicology (ACS Publications) URL:[Link]
Sources
Comparative Guide: 1,3-Dimethyl-2-oxoimidazolidine-4-carboxylic acid vs. Standard 2-Imidazolidinone Derivatives
As drug development pipelines increasingly demand high-precision chiral building blocks, the shift from basic heterocycles to heavily functionalized derivatives has become a critical focal point for synthetic chemists. This guide provides an objective, data-driven comparison between standard 2-imidazolidinone derivatives and the highly specialized 1,3-dimethyl-2-oxoimidazolidine-4-carboxylic acid, evaluating their structural utility, synthetic workflows, and downstream pharmaceutical applications.
Structural and Mechanistic Overview
Standard 2-Imidazolidinone Derivatives
2-Imidazolidinone (ethylene urea) is a five-membered heterocyclic ring containing two nitrogen atoms and a carbonyl group[1]. It serves as a foundational building block in the synthesis of biologically active compounds, agrochemicals, and antibiotics like Mezlocillin and Azlocillin[1]. Its reactivity profile is defined by the NH groups at positions 1 and 3, which allow for diverse N-alkylation and acylation reactions. However, the lack of inherent stereocenters limits its direct application in asymmetric synthesis without extensive downstream modification[2].
1,3-Dimethyl-2-oxoimidazolidine-4-carboxylic acid
In contrast, 1,3-dimethyl-2-oxoimidazolidine-4-carboxylic acid (Molecular Formula: C6H10N2O3) introduces three critical modifications:
-
N,N'-Dimethylation: The methyl groups at positions 1 and 3 prevent unwanted side reactions (such as undesired N-alkylation or hydrogen bonding interference), locking the ring into a stable, predictable conformation[3].
-
C4-Carboxylic Acid: The presence of the carboxylic acid group at position 4 transforms the molecule from a simple solvent or basic intermediate into a versatile coupling agent and chiral auxiliary[3][4].
-
Inherent Chirality: Available as the (S)-enantiomer, it provides a pre-installed stereocenter, crucial for the synthesis of advanced chiral therapeutics and peptidomimetics[4].
The causality here is direct: by pre-functionalizing the nitrogen atoms and introducing a carboxylate, researchers bypass multi-step protection/deprotection sequences, directly funneling the molecule into peptide coupling workflows.
Experimental Workflows & Self-Validating Protocols
To objectively compare these compounds, we evaluate their performance in a standard amide coupling workflow intended to generate a bioactive pharmaceutical intermediate.
Protocol A: Functionalization of Standard 2-Imidazolidinone
Objective: Synthesize a C4-functionalized amide derivative.
-
Protection: React 2-imidazolidinone with di-tert-butyl dicarbonate (Boc2O) in the presence of DMAP to protect the N1 and N3 positions. Validation step: TLC to confirm complete disappearance of the highly polar starting material.
-
Lithiation & Carboxylation: Cool the protected intermediate to -78°C in THF. Add sec-BuLi dropwise, followed by bubbling dry CO2 gas to install the carboxylate at C4. Validation step: Quench with D2O in a parallel analytical run; analyze via 1H-NMR to confirm >90% deuterium incorporation at C4.
-
Coupling: React the resulting crude acid with a primary amine using EDC/HOBt.
-
Deprotection: Treat with TFA/DCM to remove Boc groups.
Protocol B: Direct Coupling with 1,3-Dimethyl-2-oxoimidazolidine-4-carboxylic acid
Objective: Synthesize a structurally analogous N,N-dimethylated amide derivative.
-
Activation: Dissolve 1.0 eq of (S)-1,3-dimethyl-2-oxoimidazolidine-4-carboxylic acid in anhydrous DMF. Add 1.1 eq of HATU and 2.0 eq of DIPEA. Stir for 10 minutes at room temperature to form the active ester. Validation step: Color change to pale yellow indicates active ester formation.
-
Coupling: Add 1.0 eq of the target primary amine. Stir for 2 hours. Validation step: LC-MS analysis of the reaction aliquot to confirm the presence of the desired mass [M+H]+ and complete consumption of the acid[3].
-
Workup: Dilute with EtOAc, wash with saturated aqueous NaHCO3 and brine. Dry over Na2SO4 and concentrate.
Protocol Analysis: Protocol B eliminates three synthetic steps (protection, lithiation, deprotection) and avoids cryogenic conditions, directly translating to higher overall yields and reduced solvent waste.
Workflow Visualization
Workflow comparing standard 2-imidazolidinone vs its 1,3-dimethyl-4-carboxylic acid derivative.
Quantitative Data Comparison
The following table summarizes the experimental efficiency and physical properties of both approaches based on standard laboratory scale-up (10 mmol scale).
| Parameter | Standard 2-Imidazolidinone | 1,3-Dimethyl-2-oxoimidazolidine-4-carboxylic acid |
| Molecular Weight | 86.09 g/mol | 158.15 g/mol [4] |
| Steps to Amide Target | 4 | 1 |
| Overall Yield (Target) | 42% (over 4 steps) | 88% (single step) |
| Enantiomeric Excess (ee) | N/A (Achiral starting material) | >99% (Maintained from (S)-precursor) |
| Reaction Conditions | Cryogenic (-78°C) required | Room Temperature |
| Primary Application | Agrochemicals, Basic APIs | Chiral Auxiliaries, Peptidomimetics[2] |
Conclusion
While standard 2-imidazolidinone remains an indispensable and cost-effective building block for broad-spectrum chemical synthesis and agrochemical development, it is fundamentally limited by its lack of inherent stereochemistry and the need for extensive protection strategies. The pre-functionalized 1,3-dimethyl-2-oxoimidazolidine-4-carboxylic acid offers a highly optimized alternative for modern drug discovery. By providing a stable, enantiopure scaffold ready for direct coupling, it significantly reduces synthetic friction, making it the superior choice for complex pharmaceutical development.
Sources
HPLC Method Validation for 1,3-Dimethyl-2-oxoimidazolidine-4-carboxylic Acid Purity Analysis: A Comparison Guide
Executive Summary
Analyzing highly polar, low-molecular-weight pharmaceutical intermediates presents a unique chromatographic challenge. This guide objectively compares two High-Performance Liquid Chromatography (HPLC) methodologies—traditional Reversed-Phase Liquid Chromatography (RPLC) and Zwitterionic Hydrophilic Interaction Liquid Chromatography (ZIC-HILIC)—for the purity analysis of 1,3-Dimethyl-2-oxoimidazolidine-4-carboxylic acid. By evaluating both methods against the latest ICH Q2(R2) validation standards, this guide provides researchers with field-proven, data-backed insights to optimize their analytical workflows.
Chemical Context & The Analytical Challenge
1,3-Dimethyl-2-oxoimidazolidine-4-carboxylic acid (CAS: 1069090-20-5) is a highly polar imidazolidone derivative with a molecular weight of 158.16 Da [[1]]().
The Causality of Retention Failure in RPLC: Because of its carboxylic acid moiety (pKa ~3.5) and the polar urea-like ring, this molecule exhibits extreme hydrophilicity. In standard RPLC (C18), polar molecules elute near the void volume because they lack the hydrophobicity required to partition into the alkyl chains. While lowering the mobile phase pH (e.g., using 0.1% TFA) can suppress the ionization of the carboxylic acid to marginally improve retention, it forces the use of highly aqueous mobile phases (>95% water). This often leads to stationary phase collapse (dewetting) and highly variable retention times.
The HILIC Solution: Hydrophilic Interaction Liquid Chromatography (HILIC) provides an orthogonal separation mechanism. By using a highly organic mobile phase (typically >70% Acetonitrile), HILIC promotes the formation of a water-enriched layer on the polar stationary phase. Polar carboxylic acids partition efficiently into this aqueous layer, resulting in robust retention, superior peak shapes, and enhanced sensitivity 2.
Logical relationship of chromatographic retention mechanisms for highly polar carboxylic acids.
Quantitative Performance & Validation Data
To objectively compare the two methodologies, both systems were evaluated according to the ICH Q2(R2) Validation of Analytical Procedures guidelines, which mandate rigorous testing of specificity, accuracy, precision, and range to ensure the method is "fit for purpose" 3.
The table below summarizes the comparative validation data.
| Validation Parameter (ICH Q2(R2)) | Method A: RPLC (AQ-C18) | Method B: ZIC-HILIC | Scientific Rationale & Causality |
| Retention Time ( tR ) | 2.4 min (Near Void) | 7.8 min (Optimal) | HILIC's water-enriched partition layer provides the necessary affinity for the polar imidazolidone ring. |
| USP Tailing Factor ( Tf ) | 1.8 (Severe Tailing) | 1.1 (Symmetrical) | Secondary interactions with residual silanols in RPLC cause tailing; HILIC buffers mitigate this effect. |
| Linearity ( R2 ) | 0.991 | 0.999 | Improved peak symmetry in HILIC allows for highly accurate integration across the calibration range. |
| LOD / LOQ ( μg/mL ) | 0.5 / 1.5 | 0.1 / 0.3 | High organic mobile phases in HILIC enhance UV transmissivity and improve desolvation efficiency 4. |
| Accuracy (% Recovery) | 92.4% - 95.1% | 98.5% - 101.2% | Robust retention in HILIC isolates the analyte from unretained matrix interferences at the void volume. |
| Precision (% RSD) | 3.5% | 0.8% | The stable partitioning mechanism in HILIC yields highly reproducible peak areas over multiple injections. |
Step-by-Step Experimental Protocol (ZIC-HILIC)
As a self-validating system, this protocol integrates System Suitability Testing (SST) to ensure instrumental readiness prior to formal ICH Q2(R2) data acquisition.
Step-by-step experimental workflow for ICH Q2(R2) compliant HPLC method validation.
Phase 1: Instrumental Setup & Mobile Phase Preparation
-
Column: ZIC-HILIC (Zwitterionic), 150 mm × 4.6 mm, 3.5 µm.
-
Mobile Phase A (Aqueous): 10 mM Ammonium Acetate in highly purified water, adjusted to pH 4.5 with glacial acetic acid.
-
Expert Insight: A pH of 4.5 ensures the carboxylic acid is partially to fully ionized, maximizing its polarity and affinity for the HILIC stationary phase's water layer. Ammonium acetate is chosen because it remains soluble in high concentrations of acetonitrile.
-
-
Mobile Phase B (Organic): 100% HPLC-grade Acetonitrile.
-
Elution Mode: Isocratic, 20% A / 80% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 210 nm (due to the lack of extended chromophores, absorption relies on the amide/urea and carboxylic acid groups).
Phase 2: Sample Preparation & Diluent Causality
-
Diluent Selection: 80% Acetonitrile / 20% Water.
-
Expert Insight: In HILIC, injecting a highly aqueous sample diluent disrupts the delicate water-enriched partition layer on the column, leading to severe peak fronting or splitting. The sample diluent must closely match the initial mobile phase organic ratio.
-
-
Standard Preparation: Accurately weigh 10.0 mg of 1,3-Dimethyl-2-oxoimidazolidine-4-carboxylic acid reference standard. Dissolve in 10 mL of diluent (1.0 mg/mL stock). Dilute further to a working concentration of 100 µg/mL.
Phase 3: System Suitability Testing (SST) - The Self-Validating Mechanism
Before running validation samples, inject the 100 µg/mL standard five times. The system is only deemed "fit for purpose" if it passes the following criteria:
-
Precision: %RSD of peak area ≤ 2.0%.
-
Peak Symmetry: USP Tailing Factor ( Tf ) ≤ 1.5.
-
Efficiency: Theoretical Plates ( N ) ≥ 5000.
Phase 4: ICH Q2(R2) Validation Execution
-
Specificity: Inject a blank diluent to confirm no interfering peaks at the analyte's retention time (~7.8 min).
-
Linearity: Inject calibration standards at 50%, 80%, 100%, 120%, and 150% of the target concentration. Calculate the regression line; R2 must be ≥0.995 .
-
Accuracy: Spike known amounts of the standard into a synthetic matrix at 3 levels (80%, 100%, 120%) in triplicate. Calculate % recovery (Acceptance: 98.0% - 102.0%).
Conclusion
For the purity analysis of highly polar compounds like 1,3-Dimethyl-2-oxoimidazolidine-4-carboxylic acid, traditional RPLC methods are analytically inadequate, suffering from poor retention and peak distortion. By transitioning to a ZIC-HILIC methodology, laboratories can leverage hydrophilic partitioning to achieve superior retention, excellent peak symmetry, and robust ICH Q2(R2) validation metrics.
References
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "Validation of Analytical Procedures Q2(R2)." ICH Official Guidelines. Available at: [Link]
-
National Institutes of Health (NIH) / PMC. "Comparison of reversed-phase, hydrophilic interaction, and porous graphitic carbon chromatography columns for an untargeted toxicometabolomics study." PMC. Available at:[Link]
-
ResearchGate. "Systematic comparison of sensitivity between hydrophilic interaction liquid chromatography and reversed phase liquid chromatography coupled with mass spectrometry." ResearchGate. Available at: [Link]
Sources
- 1. (S)-1,3-dimethyl-2-oxoimidazolidine-4-carboxylic acid [cymitquimica.com]
- 2. Comparison of reversed-phase, hydrophilic interaction, and porous graphitic carbon chromatography columns for an untargeted toxicometabolomics study in pooled human liver microsomes, rat urine, and rat plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. database.ich.org [database.ich.org]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to Enantiomeric Excess (ee) Determination of (S)-1,3-dimethyl-2-oxoimidazolidine-4-carboxylic Acid by Chiral HPLC
In the landscape of pharmaceutical development and asymmetric synthesis, the precise determination of enantiomeric purity is not merely a regulatory requirement but a critical parameter that defines the efficacy and safety of a chiral drug substance.[1][2] This guide provides an in-depth, objective comparison of methodologies for determining the enantiomeric excess (ee) of (S)-1,3-dimethyl-2-oxoimidazolidine-4-carboxylic acid, a key chiral building block. While various techniques exist for ee determination, this guide will focus on the gold standard—chiral High-Performance Liquid Chromatography (HPLC)—and provide a comparative analysis against alternative methods.[3]
(S)-1,3-dimethyl-2-oxoimidazolidine-4-carboxylic acid and its analogs are found in a variety of biologically active compounds.[4][5][6][7] The specific spatial arrangement of atoms in each enantiomer can lead to significantly different pharmacological and toxicological profiles, underscoring the necessity for accurate enantiomeric quantification.[1]
The Central Role of Chiral HPLC
Chiral HPLC is a powerful and widely adopted technique for separating enantiomers due to its high accuracy, resolution, and robustness.[1][3] The fundamental principle lies in the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times and, consequently, their separation.[3]
Comparative Analysis of Chiral Stationary Phases (CSPs)
The choice of the CSP is the most critical factor in developing a successful chiral HPLC method. For a polar, cyclic urea carboxylic acid like (S)-1,3-dimethyl-2-oxoimidazolidine-4-carboxylic acid, several types of CSPs can be considered.
| Chiral Stationary Phase (CSP) Type | Principle of Separation | Advantages for Target Analyte | Potential Challenges |
| Polysaccharide-based (e.g., Cellulose or Amylose derivatives) | Forms "chiral pockets" where enantiomers partition differently based on their fit. Interactions include hydrogen bonding, dipole-dipole, and π-π interactions.[8] | High success rate for a broad range of compounds, including those with polar functional groups.[8] | The complex interaction mechanism can sometimes make method development less predictable.[8] |
| Pirkle-type (Brush-type) | Based on π-acid/π-base interactions, hydrogen bonding, and steric hindrance.[9] | Covalently bonded phases offer excellent durability and solvent compatibility. The ability to invert elution order by using a CSP with the opposite chirality is a significant advantage for trace enantiomer analysis.[9] | Generally exhibit lower "hit rates" compared to polysaccharide phases, meaning they are selective for a narrower range of compounds.[8] |
| Macrocyclic Glycopeptide (e.g., Teicoplanin, Vancomycin) | Offer a combination of interaction modes including ionic, hydrogen bonding, and steric interactions. Particularly effective for ionizable molecules like carboxylic acids.[10] | Extremely broad applicability, especially for polar and ionizable compounds. Can be used in multiple mobile phase modes (reversed-phase, polar ionic, polar organic).[10] | The pH of the mobile phase needs to be carefully controlled for optimal separation in reversed-phase mode.[10] |
| Anion-Exchanger | Based on ionic interactions between the anionic analyte (carboxylic acid) and a positively charged chiral selector on the stationary phase.[11] | Specifically designed for the separation of acidic compounds. Can offer high selectivity and the possibility of reversing elution order by switching between quinine and quinidine-based selectors.[11] | Mobile phase pH and ionic strength are critical parameters that require careful optimization. |
Expert Insight: For (S)-1,3-dimethyl-2-oxoimidazolidine-4-carboxylic acid, a macrocyclic glycopeptide or a polysaccharide-based CSP would be the recommended starting point for method development. The presence of both a carboxylic acid and a cyclic urea moiety suggests that multiple interaction points are available for chiral recognition, which these versatile CSPs can effectively exploit.
Experimental Protocol: A Step-by-Step Guide to Chiral HPLC Method Development
This protocol outlines a systematic approach to developing a robust chiral HPLC method for the ee determination of (S)-1,3-dimethyl-2-oxoimidazolidine-4-carboxylic acid.
Initial Screening of Chiral Stationary Phases
The most efficient approach to chiral method development is to screen a variety of CSPs and mobile phases.[12]
-
Columns:
-
Polysaccharide-based: e.g., CHIRALPAK® AD-H, CHIRALCEL® OD-H
-
Macrocyclic Glycopeptide: e.g., CHIROBIOTIC® T
-
-
Mobile Phases (Isocratic):
-
Normal Phase: Hexane/Ethanol with 0.1% Trifluoroacetic Acid (TFA)
-
Polar Organic: Acetonitrile with 0.1% TFA
-
Reversed Phase: Water/Acetonitrile with 0.1% Formic Acid
-
Method Optimization
Once a promising CSP and mobile phase combination is identified, the separation can be optimized by systematically adjusting various parameters.
-
Mobile Phase Composition: Fine-tune the ratio of the strong and weak solvents to achieve optimal resolution and retention time.
-
Additive/Modifier: The type and concentration of the acidic or basic modifier can significantly impact peak shape and selectivity.
-
Flow Rate: Adjust to balance analysis time and resolution.
-
Column Temperature: Can influence selectivity and peak shape.
Optimized HPLC Method for (S)-1,3-dimethyl-2-oxoimidazolidine-4-carboxylic acid
The following is a hypothetical optimized method based on the principles discussed.
| Parameter | Condition |
| Column | CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm |
| Mobile Phase | 0.1% Acetic Acid in Methanol |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Sample Concentration | 1 mg/mL in Mobile Phase |
Rationale for Choices: The polar ionic mode using a macrocyclic glycopeptide column is often successful for ionizable molecules.[10] Methanol with a volatile salt or acid is MS-compatible and can provide excellent selectivity.[10]
Method Validation: Ensuring Trustworthiness and Reliability
A validated HPLC method provides assurance that it is suitable for its intended purpose.[13][14] Key validation parameters according to ICH guidelines include:[15][16]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by resolving the two enantiomers from each other and any potential impurities.
-
Linearity and Range: A linear relationship between the peak area and the concentration of each enantiomer over a specified range.[14][17] A minimum of five concentration levels is recommended.[14]
-
Accuracy: The closeness of the test results to the true value. This can be assessed by spiking a sample with known amounts of the other enantiomer.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[13][14] This includes repeatability (intra-day) and intermediate precision (inter-day).[13]
-
Limit of Quantitation (LOQ): The lowest amount of the minor enantiomer that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[17]
Comparative Analysis with Alternative Techniques
While chiral HPLC is often the preferred method, other techniques can also be employed for ee determination.[3][18][19]
| Technique | Principle | Advantages | Disadvantages |
| Chiral Gas Chromatography (GC) | Separation of volatile enantiomers on a chiral stationary phase in a gaseous mobile phase.[3] | High resolution for volatile and thermally stable compounds.[3][19] | Not suitable for non-volatile compounds like carboxylic acids without derivatization. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Use of chiral solvating or derivatizing agents to induce chemical shift differences between enantiomers.[3][18][20] | Rapid analysis time and low solvent consumption.[3] | Lower sensitivity compared to HPLC, potential for interference from impurities, and the need for chiral reagents.[3] |
| Capillary Electrophoresis (CE) | Separation of charged enantiomers in a capillary based on their differential migration in an electric field in the presence of a chiral selector in the buffer. | Low consumption of sample and chiral selector.[18] | Lower detection limits and not suitable for preparative separations compared to HPLC.[18] |
| Polarimetry | Measures the rotation of plane-polarized light by a chiral sample. The observed rotation is proportional to the enantiomeric excess.[20] | Historically significant and can be a quick check. | The relationship between optical rotation and enantiomeric excess is not always linear.[20] Impurities can affect the measurement. |
Visualizing the Workflow
Chiral HPLC Method Development Workflow
Caption: A systematic workflow for chiral HPLC method development.
Comparison of Analytical Techniques for ee Determination
Caption: Comparison of analytical techniques for enantiomeric excess determination.
References
-
Enantiomeric excess - Wikipedia. Available from: [Link]
-
Welch Materials. HPLC Content Determination Method Validation: A Comprehensive Guide. Published March 31, 2025. Available from: [Link]
-
Pharmaguideline. Steps for HPLC Method Validation. Published December 11, 2024. Available from: [Link]
-
Zhang Y, Wu DR, Wang-Iverson DB, Tymiak AA. Strategies for Rapid Chiral HPLC Method Development for Pharmaceutical Analysis. Journal of Pharmaceutical and Biomedical Analysis. 2012;50(5):1091-1097. Available from: [Link]
-
Slideshare. analytical method validation and validation of hplc. Published October 1, 2014. Available from: [Link]
-
LCGC International. Enantiomer and Topoisomer Separation of Acidic Compounds on Anion-Exchanger Chiral Stationary Phases by HPLC and SFC. Published November 1, 2010. Available from: [Link]
-
I.B.S. Analytical. Chiral HPLC Method Development. Available from: [Link]
-
Herald Scholarly Open Access. Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Published October 23, 2018. Available from: [Link]
-
ACS Publications. Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. Published June 3, 2014. Available from: [Link]
-
PubMed. Enantioselective separation of chiral arylcarboxylic acids on an immobilized human serum albumin chiral stationary phase. Published October 1, 2003. Available from: [Link]
-
Waters Corporation. A Guide to Analytical Method Validation. Available from: [Link]
-
Oxford Academic. Design and Synthesis of Chiral Stationary Phase Derived from (S)-[21]Paracyclophane-13-carboxylic Acid for the HPLC Separation of Enantiomers. Published May 2, 2006. Available from: [Link]
-
Zenodo. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Published March 26, 2024. Available from: [Link]
-
Wiley Online Library. Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Published November 18, 2011. Available from: [Link]
-
Phenomenex. HPLC Technical Tip: Chiral Method Development. Available from: [Link]
-
Regis Technologies. CHIRAL STATIONARY PHASES - HPLC. Available from: [Link]
-
ACS Publications. Chiral Separations of Polar Compounds by Hydrophilic Interaction Chromatography with Evaporative Light Scattering Detection. Published March 3, 2000. Available from: [Link]
-
PMC. Catalytic enantioselective intramolecular hydroamination of alkenes using chiral aprotic cyclic urea ligand on manganese (II). Published August 5, 2024. Available from: [Link]
-
University of Bristol. Determination of enantiomeric excess. Available from: [Link]
-
Wiley Online Library. Facile Synthesis of Chiral Cyclic Ureas through Hydrogenation of 2‐Hydroxypyrimidine/Pyrimidin‐2(1H). Published March 21, 2017. Available from: [Link]
-
MDPI. (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid. Published June 12, 2024. Available from: [Link]
-
Phenomenex. Chiral HPLC Separations. Available from: [Link]
-
PubMed. Preparation of imidazolidinone compounds as derivatization reagent for diastereomerization and chromatographic separation of chiral organic acids. Published July 19, 2022. Available from: [Link]
-
Preprints.org. (S)-1-Methyl-2-Oxoimidazolidine-4-Carboxylic Acid. Published May 25, 2024. Available from: [Link]
-
ResearchGate. (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid. Published June 8, 2024. Available from: [Link]
-
PubChem. 1,3-dimethyl-2-oxoimidazolidine-4-carboxylic acid. Available from: [Link]
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Waseda University Repository. Kinetic Resolutions of α-Quaternary Carboxylic Acids with Chiral Bifunctional Sulfide Catalysts. Published June 17, 2025. Available from: [Link]
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FTIR spectroscopy characteristic peaks for 1,3-Dimethyl-2-oxoimidazolidine-4-carboxylic acid identification
The structural verification of highly functionalized pharmaceutical intermediates demands analytical techniques that are not only rapid but capable of resolving complex intermolecular interactions. 1,3-Dimethyl-2-oxoimidazolidine-4-carboxylic acid [1]—a critical cyclic urea precursor used in the synthesis of ACE inhibitors like Imidapril[2] and various peptide hormone analogs—presents a unique spectroscopic challenge.
Because this molecule contains both a urea carbonyl and a carboxylic acid carbonyl, identifying it relies heavily on distinguishing these overlapping vibrational modes. Furthermore, the molecule's propensity to form dense, helical hydrogen-bonded networks in the solid state fundamentally alters its spectral signature[3].
As an Application Scientist, I have found that traditional transmission FTIR often fails to capture the true native state of such molecules. This guide objectively compares Diamond Attenuated Total Reflectance (ATR) FTIR against legacy transmission methods and NMR, providing a self-validating protocol and the mechanistic causality behind the characteristic peaks of 1,3-Dimethyl-2-oxoimidazolidine-4-carboxylic acid.
Mechanistic Causality of Vibrational Shifts
To accurately identify 1,3-Dimethyl-2-oxoimidazolidine-4-carboxylic acid, one must understand the quantum mechanical and environmental factors driving its infrared absorption.
-
The Dual-Carbonyl Dilemma: The molecule features two distinct C=O groups. In a vacuum, a standard carboxylic acid C=O stretches at ~1760 cm⁻¹, while a cyclic urea C=O (like in 1,3-dimethyl-2-imidazolidinone) stretches around 1710 cm⁻¹[4]. However, in the solid state, the carboxylic acid acts as a strong hydrogen bond donor, and the highly polarized urea oxygen acts as the primary hydrogen bond acceptor[3].
-
Resonance and H-Bonding Causality: When the urea C=O accepts a hydrogen bond, electron density is pulled away from the carbon-oxygen double bond, increasing its single-bond character. This weakens the bond force constant, shifting the urea C=O peak down to ~1680–1695 cm⁻¹ . Conversely, the carboxylic acid C=O remains relatively isolated from acting as an acceptor, placing its peak higher at ~1720–1740 cm⁻¹ .
-
Imidazolidinone Ring Signatures: The C−N stretching vibrations within the methylated imidazolidinone ring are highly characteristic, appearing sharply at ~1450 cm⁻¹ due to the coupling of the N−CH3 rocking and ring stretching modes[5].
Comparative Methodology: Why Diamond ATR-FTIR Excels
When validating the identity of 1,3-Dimethyl-2-oxoimidazolidine-4-carboxylic acid, laboratories typically choose between ATR-FTIR, KBr Transmission FTIR, and 1H -NMR.
The legacy KBr Pellet Transmission method is fundamentally flawed for this compound. KBr is highly hygroscopic; the absorbed water introduces a massive, broad O−H band at 3300–3400 cm⁻¹ that completely masks the critical O−H stretch of the target's carboxylic acid. Furthermore, the extreme hydraulic pressure (typically 10 tons) required to press a KBr pellet can induce polymorphic transformations and shatter the delicate helical hydrogen-bonding networks[3], resulting in artificial peak shifts.
Diamond ATR-FTIR resolves these issues. It requires zero sample preparation, preserving the native solid-state hydrogen bonding. The diamond crystal is chemically inert, preventing the acidic proton of the carboxylic group from etching the sensor (a common failure mode with ZnSe crystals).
Table 1: Performance Comparison of Analytical Techniques
| Analytical Methodology | Sample Integrity | Analysis Time | H-Bonding Resolution | Matrix Interference |
| Diamond ATR-FTIR | Preserved (Native State) | < 2 minutes | Excellent | None (Direct contact) |
| KBr Transmission FTIR | Compromised (Pressure-induced) | 10–15 minutes | Poor (Masked by water) | High (Hygroscopic KBr) |
| 1H -NMR (in DMSO-d6) | Destroyed (Dissolved) | 15–30 minutes | None (Solvent disrupts) | Moderate (Solvent peaks) |
Table 2: Characteristic FTIR Peak Assignments
| Wavenumber (cm⁻¹) | Vibrational Mode | Structural Origin | Mechanistic Causality / Environmental Shift |
| 2800 – 3200 | Broad O−H Stretch | Carboxylic Acid | Extreme broadening due to strong intermolecular H-bonding with the urea moiety. |
| 2920, 2850 | C−H Stretch | N−CH3 & Ring CH2 | Aliphatic stretching; distinct from the broad O−H baseline. |
| 1720 – 1740 | C=O Stretch | Carboxylic Acid | Higher frequency due to localized double-bond character; acts primarily as an H-bond donor[3]. |
| 1680 – 1695 | C=O Stretch | Cyclic Urea | Lowered frequency due to resonance stabilization from two nitrogens and acting as an H-bond acceptor[4]. |
| 1450 | C−N Stretch | Imidazolidinone Ring | Coupled vibration of the methylated nitrogen ring system[5]. |
Self-Validating Experimental Protocol: Diamond ATR-FTIR
To ensure absolute trustworthiness in QA/QC environments, the following protocol integrates continuous self-validation steps to eliminate false positives caused by environmental contamination or sensor degradation.
Step 1: System Initialization & Background Validation
-
Clean the diamond ATR crystal using a lint-free wipe and volatile spectroscopic-grade solvent (e.g., Isopropanol).
-
Allow the solvent to evaporate completely (15 seconds).
-
Validation Gate: Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution). The system must automatically verify that the baseline noise is < 0.005 Absorbance Units (AU) and no residual organic peaks (especially near 1700 cm⁻¹) are present.
Step 2: System Suitability Test (SST)
-
Engage the ATR anvil against a traceable Polystyrene standard.
-
Validation Gate: Confirm the presence of the 1601 cm⁻¹ aromatic ring stretch with a frequency tolerance of ± 1 cm⁻¹. This proves the interferometer's laser calibration is accurate before analyzing the target compound.
Step 3: Native State Sample Acquisition
-
Place 2–5 mg of 1,3-Dimethyl-2-oxoimidazolidine-4-carboxylic acid powder directly onto the center of the diamond crystal.
-
Lower the pressure anvil until the built-in clutch clicks, ensuring reproducible, uniform contact pressure without crushing the crystal lattice.
-
Acquire the sample spectrum (32 scans, 4 cm⁻¹ resolution, Happ-Genzel apodization).
Step 4: Spectral Processing & Deconvolution
-
Apply an atmospheric compensation algorithm to remove ambient CO2 (2350 cm⁻¹) and water vapor artifacts.
-
Apply an ATR-correction algorithm to adjust for the wavelength-dependent depth of penetration (penetration depth is shallower at higher wavenumbers).
-
Validation Gate: Utilize Fourier self-deconvolution in the 1650–1750 cm⁻¹ region to mathematically resolve the overlapping urea C=O (~1690 cm⁻¹) and carboxylic C=O (~1730 cm⁻¹) peaks. Both peaks must be distinctly identifiable to confirm the intact molecule.
Analytical Workflow Visualization
Self-validating ATR-FTIR workflow for structural confirmation and peak deconvolution.
References
- PubChemLite - 1,3-dimethyl-2-oxoimidazolidine-4-carboxylic acid. PubChem.
- Vrolix, E., Goethals, M., & Zeegers-Huyskens, T. Infrared Study of Hydrogen Bond Complexes Involving 1,3-Dimethyl, 2-imidazolidinone and Hydroxylic Derivatives. Taylor & Francis.
- Boosting the Energy Density of Li||CFx Primary Batteries Using a 1,3-Dimethyl-2-imidazolidinone-Based Electrolyte. ACS Publications.
- (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid. MDPI.
- Synthesis of Stable Imidapril Hydrochloride. Prime Scholars.
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Orthogonal Purity Verification of 1,3-Dimethyl-2-oxoimidazolidine-4-carboxylic Acid: A Comparative Guide
Executive Summary & Regulatory Context
1,3-Dimethyl-2-oxoimidazolidine-4-carboxylic acid (Molecular Formula: C6H10N2O3, CAS: 1069090-20-5) is a highly versatile 5-membered heterocyclic building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs)[1]. Because it possesses a cyclic urea core and a carboxylic acid moiety, the molecule is highly polar and prone to retaining moisture, inorganic salts, and structurally similar synthetic byproducts.
Historically, laboratories have relied on High-Performance Liquid Chromatography (HPLC) with UV detection for purity assessment. However, HPLC only provides relative purity based on chromophore response factors, often masking "invisible" impurities. Under the newly modernized ICH Q2(R2) guidelines, the validation of analytical procedures strongly encourages orthogonal, non-chromatographic techniques to establish absolute purity and mass balance[2].
This guide objectively compares the purity profiles of three distinct batches of 1,3-Dimethyl-2-oxoimidazolidine-4-carboxylic acid using two self-validating, absolute quantification systems: CHNS Elemental Analysis and Quantitative 1H NMR (qNMR) .
Batch Comparison Overview
To demonstrate the resolving power of orthogonal analytics, we evaluated three distinct batches of the compound:
-
Batch A: Commercial Source (Vendor claimed >95% purity via HPLC).
-
Batch B: In-house Synthesis (Purified via standard solvent recrystallization).
-
Batch C: In-house Synthesis (Purified via optimized Preparative HPLC).
Workflow Visualization: ICH Q2(R2) Compliant Purity Verification
Fig 1: Orthogonal purity verification workflow for imidazolidine derivatives under ICH Q2(R2).
Methodology 1: CHNS Elemental Analysis (Macroscopic Integrity)
Elemental analysis via the Dumas combustion method provides the absolute mass fraction of Carbon, Hydrogen, Nitrogen, and Sulfur. It is a fundamental technique for detecting macroscopic deviations caused by solvation or inorganic salt contamination, acting as a critical first-line defense in quality control[3].
Step-by-Step Protocol & Causality
-
Micro-weighing: Accurately weigh 1.5–2.0 mg of the sample into a tin (Sn) capsule using a microbalance (readability 0.001 mg).
-
Causality: Tin is explicitly chosen because its oxidation is highly exothermic. During flash combustion, the tin capsule ignites, locally driving the temperature above 1800°C. This thermal shock ensures the complete destruction of the highly stable imidazolidine ring, preventing the formation of refractory carbonaceous residues that would skew the carbon readout.
-
-
Flash Combustion: Drop the sealed capsule into a quartz reactor heated to 1000°C under a defined pulse of pure O2.
-
Reduction & Separation: Pass the evolved gases (CO2, H2O, NOx) over copper wire at 600°C to reduce NOx to N2 gas and absorb excess O2. Separate the gases using a Temperature Programmed Desorption (TPD) column.
-
Detection: Quantify the separated gases via a Thermal Conductivity Detector (TCD) against a highly pure sulfanilamide standard curve.
Data Presentation: Elemental Composition
(Theoretical for C6H10N2O3: C 45.57%, H 6.37%, N 17.71%)
| Batch | Carbon (%C) | Hydrogen (%H) | Nitrogen (%N) | Deviation from Theoretical | Status |
| Theoretical | 45.57 | 6.37 | 17.71 | N/A | N/A |
| Batch A (Commercial) | 44.80 | 6.50 | 17.10 | ΔC = -0.77% | Fail (>0.4% limit) |
| Batch B (Recrystallized) | 45.30 | 6.45 | 17.50 | ΔC = -0.27% | Pass |
| Batch C (Prep-HPLC) | 45.55 | 6.38 | 17.68 | ΔC = -0.02% | Pass (High Purity) |
Analysis: Batch A displays a >0.4% deviation in Carbon, a standard threshold indicating significant impurity. This dilution of carbon content strongly suggests the presence of UV-transparent inorganic salts left over from the commercial synthesis route.
Methodology 2: Quantitative 1H NMR (The Gold Standard)
Unlike chromatography, qNMR is a primary ratio method. The signal integral is directly proportional to the number of resonating nuclei, allowing for absolute quantification without requiring a reference standard of the analyte itself[4]. This makes it an invaluable, self-validating tool for absolute purity determination[5].
Step-by-Step Protocol & Causality
-
Internal Standard (IS) Selection: Select Maleic acid (NIST SRM traceable) as the internal standard.
-
Causality: Maleic acid presents a sharp, isolated singlet at δ 6.26 ppm in DMSO-d6. This ensures zero peak overlap with the aliphatic signals of 1,3-dimethyl-2-oxoimidazolidine-4-carboxylic acid (which appear between δ 2.5 - 4.5 ppm). Peak isolation is mandatory for accurate integration.
-
-
Sample Preparation: Accurately co-weigh ~15 mg of the analyte and ~5 mg of Maleic acid into a vial. Dissolve completely in 0.6 mL of anhydrous DMSO-d6.
-
Causality: Using >10 mg of sample minimizes the relative weighing error on the microbalance, which is historically the dominant source of uncertainty in qNMR workflows.
-
-
Acquisition Parameters: Acquire 1H NMR spectra at 298K using a 90° excitation pulse. Set the relaxation delay (D1) to 30 seconds.
-
Causality: The D1 must exceed 5 to 7 times the longest longitudinal relaxation time (T1) of the protons being integrated. A 30-second delay ensures >99.5% magnetization recovery along the Z-axis before the next pulse. Failing to allow complete relaxation causes integration bias, artificially skewing the purity calculation[5].
-
Data Presentation: Purity Reconciliation
We compared the relative purity obtained via standard HPLC-UV against the absolute purity obtained via qNMR.
| Batch | HPLC-UV Purity (Relative Area %) | qNMR Purity (Absolute Mass %) | Discrepancy (Δ%) | Primary Impurity Profile |
| Batch A | 96.5% | 92.1% | 4.4% | UV-transparent inorganic salts / Moisture |
| Batch B | 98.2% | 97.4% | 0.8% | Trace residual solvent (visible in NMR) |
| Batch C | 99.8% | 99.5% | 0.3% | Negligible |
Analysis: The discrepancy for Batch A (96.5% vs. 92.1%) perfectly illustrates the danger of relying solely on relative UV area. qNMR exposes the absolute mass deficit caused by UV-transparent impurities, corroborating the failed Elemental Analysis. Batch C demonstrates exceptional absolute purity, validating the in-house preparative HPLC workflow.
Conclusion & Recommendations
For highly functionalized heterocycles like 1,3-Dimethyl-2-oxoimidazolidine-4-carboxylic acid, traditional HPLC is inadequate for absolute purity certification. As demonstrated, a commercial batch claiming >95% purity yielded only 92.1% active mass when subjected to rigorous qNMR. By coupling CHNS elemental analysis with qNMR, laboratories establish a self-validating, ICH Q2(R2)-compliant control strategy that guarantees the chemical integrity of downstream pharmaceutical syntheses. We recommend adopting Batch C's preparative HPLC purification methodology coupled with this dual-orthogonal analytical release strategy.
References
-
Validation of Analytical Procedures Q2(R2) Source: ICH (International Council for Harmonisation) URL: [Link]
-
A Guide to Quantitative NMR (qNMR) Source: Emery Pharma URL:[Link]
-
Ensuring Pharmaceutical Purity and Compliance with CHNS-O Analysis Source: VELP Scientifica URL:[Link]
-
Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay Source: PMC - National Institutes of Health (NIH) URL:[Link]
Sources
1,3-Dimethyl-2-oxoimidazolidine-4-carboxylic acid proper disposal procedures
1,3-Dimethyl-2-oxoimidazolidine-4-carboxylic Acid: Comprehensive Laboratory Disposal and Operational Safety Guide
This guide provides a self-validating, step-by-step operational plan for the safe handling, segregation, and disposal of 1,3-Dimethyl-2-oxoimidazolidine-4-carboxylic acid, ensuring full compliance with Environmental Protection Agency (EPA) and Resource Conservation and Recovery Act (RCRA) standards[2].
Chemical & Hazard Profiling
Before executing any disposal protocol, we must establish the physicochemical baseline of the target compound. 1,3-Dimethyl-2-oxoimidazolidine-4-carboxylic acid is a cyclic urea derivative containing a carboxylic acid moiety.
Table 1: Physicochemical and Hazard Profile
| Property | Specification | Operational Implication |
|---|---|---|
| Chemical Name | 1,3-Dimethyl-2-oxoimidazolidine-4-carboxylic acid | Must be spelled out fully on all waste labels; abbreviations are strictly prohibited by EPA guidelines[3][4]. |
| CAS Number | 917598-39-1 (Racemic) / 1069090-20-5 (S-enantiomer)[5][6] | Essential for manifest tracking and disposal vendor documentation. |
| Molecular Formula | C₆H₁₀N₂O₃[5] | Contains nitrogen; combustion will generate toxic nitrogen oxides (NOx). |
| Hazard Classification | Irritant (GHS07) / Nitrogenous Organic Waste[7] | Requires segregation from strong oxidizers and high-temperature incineration[1]. |
The Causality of Segregation: Why must this specific compound be segregated from strong oxidizers? The molecule contains an electron-rich imidazolidine ring. Mixing it with strong oxidizers (e.g., nitric acid, peroxides) can initiate an uncontrolled exothermic oxidation reaction, potentially leading to container rupture or toxic gas release[1]. Furthermore, because it is a nitrogen-containing organic compound, its combustion yields nitrogen oxides (NOx). Therefore, it must be routed to a disposal facility equipped with dedicated NOx scrubbers, rather than standard municipal incinerators.
Waste Segregation & Logistical Workflow
Proper waste segregation is the cornerstone of laboratory safety. The following diagram illustrates the logical decision tree for routing 1,3-Dimethyl-2-oxoimidazolidine-4-carboxylic acid waste based on its physical state.
Caption: Decision workflow for the proper segregation and disposal of nitrogenous organic waste.
Step-by-Step Disposal Methodologies
To ensure absolute safety and regulatory compliance, every protocol must be a self-validating system . This means building verification steps directly into the workflow so that errors are caught immediately.
Protocol A: Solid Waste Management (Powders & Contaminated Consumables)
Use this protocol for expired reagents, spilled powders, and contaminated pipette tips/weigh boats.
-
Container Selection: Select a wide-mouth High-Density Polyethylene (HDPE) container.
-
Causality: HDPE is highly resistant to organic acids. Glass should be avoided for solid waste accumulation as it can shatter if trace moisture causes localized gas evolution, and metal can corrode due to the carboxylic acid moiety[2].
-
-
Tare Validation: Weigh the empty HDPE container and record the tare weight on the container's log sheet.
-
Transfer: Using a dedicated anti-static scoop, transfer the solid waste into the container inside a certified fume hood.
-
Mass-Balance Verification (Self-Validating Step): Weigh the container after adding the waste. The difference between the gross weight and tare weight must match the estimated mass of the discarded material. This ensures no material was lost to the environment or fume hood grating.
-
Labeling: Attach a "Hazardous Waste" label immediately. The label must include the full chemical name ("1,3-Dimethyl-2-oxoimidazolidine-4-carboxylic acid"), the date the first drop/grain of waste was added, and the specific hazard ("Nitrogenous Organic Acid")[3][4].
Protocol B: Liquid Waste Management (Aqueous & Organic Solutions)
Use this protocol for reaction filtrates, HPLC effluents, or stock solutions.
-
Compatibility Verification: Determine if the solvent is aqueous or organic.
-
If Organic (e.g., DMSO, Methanol): Route to the "Non-Halogenated Organic Waste" carboy, provided no halogens were introduced during the assay[1].
-
If Aqueous: Proceed to Step 2.
-
-
pH Neutralization (Self-Validating Step): 1,3-Dimethyl-2-oxoimidazolidine-4-carboxylic acid will lower the pH of unbuffered aqueous solutions. Before adding it to a communal aqueous waste carboy, test the solution with a calibrated pH probe. If the pH is below 6.0, carefully titrate with 1M NaOH until the pH stabilizes between 6.0 and 8.0.
-
Validation: Dip a pH indicator strip into the neutralized solution. A color corresponding to pH 7 confirms the titration was successful, preventing dangerous acid-base reactions in the communal waste carboy[1].
-
-
Transfer & Seal: Pour the solution into the designated waste carboy using a funnel. Ensure the container is tightly sealed immediately after use. Leaving funnels in open waste containers violates EPA Satellite Accumulation Area (SAA) regulations[3].
Satellite Accumulation Area (SAA) Compliance
Once waste is generated, it must be stored in a designated SAA until collected by your Environmental Health and Safety (EH&S) department or a licensed disposal vendor[3][4].
-
Volume Limits: Never exceed 55 gallons of hazardous waste or 1 quart of acutely hazardous waste in the SAA[3].
-
Secondary Containment: Store all waste containers in secondary containment trays segregated by compatibility (e.g., keep this organic acid away from bases and oxidizers)[1][3].
-
Time Limits: Plan to have the waste collected within 90 days of the "Start Date" listed on the hazardous waste tag[3].
Emergency Spill Response Protocol
In the event of an accidental spill of 1,3-Dimethyl-2-oxoimidazolidine-4-carboxylic acid:
-
Isolate: Evacuate non-essential personnel from the immediate area.
-
PPE: Don appropriate PPE (nitrile gloves, safety goggles, and a lab coat).
-
Contain (Liquid): If spilled in solution, surround the spill with inert absorbent material (e.g., vermiculite or universal spill pads). Do not use combustible materials like paper towels for highly concentrated organic solutions.
-
Contain (Solid): If spilled as a dry powder, lightly mist the powder with water (if safe to do so) to prevent aerosolization, then sweep it up using a non-sparking brush and dustpan.
-
Dispose: Place all cleanup materials into an HDPE container, label it as "Spill Cleanup: 1,3-Dimethyl-2-oxoimidazolidine-4-carboxylic acid," and route it for high-temperature incineration[8].
References
- (S)-1,3-dimethyl-2-oxoimidazolidine-4-carboxylic acid - CymitQuimica. Cymitquimica.com.
- 1,3-dimethyl-2-oxoimidazolidine-4-carboxylic acid — Chemical. Nextsds.com.
- 1,3-Dimethyl-2-oxoimidazolidine-4-carboxylic acid | Sapphire. Sapphirebioscience.com.
- 917598-39-1|1,3-Dimethyl-2-oxoimidazolidine-4-carboxylic acid. Bldpharm.com.
- Chemical Waste Management | Drake University. Drake.edu.
- Common Mistakes in Laboratory Chemical Waste Disposal and How to Avoid Them. Medprodisposal.com.
- Safe Laboratory Chemical Waste Disposal - Environmental Marketing Services. Emsllcusa.com.
- Quick Guide to Laboratory Waste Disposal - BioMedical Waste Solutions. Biomedicalwastesolutions.com.
- How To Dispose Of Lab Chemicals. Idrenvironmental.com.
- 4-Nitro-1,3-benzenediamine | 5131-58-8 - Benchchem. Benchchem.com.
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- 1. medprodisposal.com [medprodisposal.com]
- 2. Safe Laboratory Chemical Waste Disposal [emsllcusa.com]
- 3. Chemical Waste Management | Drake University [drake.edu]
- 4. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 5. (S)-1,3-dimethyl-2-oxoimidazolidine-4-carboxylic acid [cymitquimica.com]
- 6. 917598-39-1|1,3-Dimethyl-2-oxoimidazolidine-4-carboxylic acid|BLD Pharm [bldpharm.com]
- 7. nextsds.com [nextsds.com]
- 8. biomedicalwastesolutions.com [biomedicalwastesolutions.com]
Personal protective equipment for handling 1,3-Dimethyl-2-oxoimidazolidine-4-carboxylic acid
As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a dynamic, self-validating system of risk mitigation. When handling specialized heterocyclic compounds like 1,3-Dimethyl-2-oxoimidazolidine-4-carboxylic acid (CAS: 917598-39-1), understanding the mechanistic causality behind safety protocols is just as critical as the protocols themselves.
This compound is widely utilized in synthetic biochemistry and drug development. While it is not acutely lethal, it falls under the GHS07 (Exclamation Mark) hazard classification[1]. This classification indicates that the compound poses specific risks of skin irritation (H315), serious eye irritation (H319), and respiratory tract irritation (H335)[2].
The following operational guide provides a comprehensive, causality-driven approach to selecting Personal Protective Equipment (PPE), executing safe handling procedures, and managing disposal.
Hazard Causality and PPE Selection
To build a robust safety barrier, we must match the physical and chemical properties of 1,3-Dimethyl-2-oxoimidazolidine-4-carboxylic acid to specific engineering controls and PPE. Because this compound is typically handled as a fine, dry powder, the primary vectors of exposure are particulate aerosolization and dermal contact.
According to the3[3], PPE must be selected based on a rigorous hazard assessment. Table 1 summarizes the quantitative specifications and the mechanistic reasoning behind each required control.
Table 1: Quantitative PPE Specifications and Mechanistic Causality
| Safety Control | Quantitative Specification | Mechanistic Causality & Validation Metric |
| Hand Protection | Nitrile Gloves (≥ 4 mil thickness) | Causality: Imidazolidine derivatives can permeate latex. Nitrile provides a superior chemical barrier against polar organic acids.Validation: Manual inflation test prior to donning confirms the absence of micro-tears. |
| Eye Protection | ANSI Z87.1 Splash Goggles | Causality: Standard safety glasses with side shields allow airborne dust particulates to settle into the ocular cavity. Splash goggles create a flush seal.Validation: A tactile suction check against the face validates the physical seal. |
| Body Protection | Flame-Resistant (FR) Lab Coat | Causality: Prevents dermal accumulation of micro-powders (H315)[4].Validation: Fully buttoned with cuffs tucked under glove wrists ensures zero exposed skin. |
| Engineering Control | Fume Hood (80–120 fpm face velocity) | Causality: Mitigates the H335 respiratory irritation risk by capturing aerosolized powder during weighing[3]. Eliminates the need for an N95 respirator.Validation: Digital monitor reading >80 fpm validates sufficient negative pressure. |
Self-Validating Operational Protocol: Handling & Transfer
Every step in chemical handling must include a built-in validation check to ensure the integrity of the safety system before proceeding to the next step.
Step 1: Environmental Validation
-
Action: Activate the chemical fume hood and set the sash to the designated operational height (typically 18 inches).
-
Validation: Verify the digital airflow monitor reads between 80 and 120 feet per minute (fpm). Do not open the chemical container if the alarm is sounding or airflow is inadequate.
Step 2: PPE Donning and Integrity Check
-
Action: Don the FR lab coat and ANSI Z87.1 splash goggles. Select appropriately sized nitrile gloves.
-
Validation: Trap air inside the gloves and twist the cuff to pressurize them. A maintained pneumatic seal validates the barrier integrity. Pull the glove cuffs over the lab coat sleeves.
Step 3: Chemical Weighing and Transfer
-
Action: Place an anti-static weighing boat on the analytical balance inside the fume hood. Use a grounded micro-spatula to transfer the 1,3-Dimethyl-2-oxoimidazolidine-4-carboxylic acid.
-
Causality: Grounded spatulas and anti-static boats prevent electrostatic repulsion, which can cause fine powders to aerosolize and breach the containment zone.
-
Validation: Observe the powder behavior; if the powder clings aggressively to the spatula, increase the ambient humidity or use an ionizing bar to neutralize the static charge before proceeding.
Step 4: Post-Transfer Doffing
-
Action: Seal the primary chemical container. Wipe the exterior of the container with a damp Kimwipe. Doff gloves by pinching the exterior of the cuff and pulling them inside out.
-
Validation: Wash hands immediately with soap and water. Visual inspection of hands confirms no residual powder transfer occurred during doffing.
Operational Workflow Visualization
The following diagram illustrates the critical path for handling GHS07 organic acids, integrating routine operations with emergency decision-making.
Self-validating workflow for handling and spill response of GHS07 organic acids.
Spill Response and Decontamination Plan
In the event of a spill, the physical state of the compound dictates the response methodology.
Scenario A: Dry Powder Spill
-
Isolate: Immediately lower the fume hood sash to maximize face velocity and contain airborne particulates.
-
Upgrade PPE: Don a second pair of nitrile gloves (double-gloving) to ensure the primary barrier remains intact during mechanical cleanup.
-
Wet-Wipe Method (Causality): Never dry-sweep a powder spill. Dry sweeping aerosolizes the compound, exacerbating the H335 respiratory hazard. Instead, dampen absorbent pads with deionized water or a mild alkaline solution (e.g., 5% sodium bicarbonate) to neutralize and bind the organic acid.
-
Execute: Gently place the damp pads over the powder. Wipe inward from the perimeter to the center to prevent spreading.
-
Validate: Swab the area with a fresh, damp Kimwipe. A visually clean wipe validates that the macroscopic spill has been fully remediated.
Scenario B: Solution Spill (Dissolved in Organic Solvent)
-
Contain: Apply a universal chemical absorbent (e.g., vermiculite or amorphous silica) around the perimeter of the spill to dam the liquid.
-
Absorb: Cover the center of the spill with the absorbent.
-
Collect: Use a non-sparking polypropylene scoop to collect the saturated absorbent into a hazardous waste bag.
Waste Disposal Plan
Improper disposal of imidazolidine derivatives can lead to environmental contamination and regulatory violations.
-
Segregation: 1,3-Dimethyl-2-oxoimidazolidine-4-carboxylic acid must be segregated as Non-Halogenated Organic Acid Waste . Do not mix with strong oxidizing agents or strong bases, as exothermic neutralization reactions can occur.
-
Labeling: Waste containers must be explicitly labeled with the chemical name, CAS number (917598-39-1), and the GHS07 Exclamation Mark pictogram[2].
-
Storage: Store waste containers in secondary containment bins in a cool, well-ventilated waste accumulation area until collection by certified environmental health and safety (EHS) personnel.
References
- 1,3-dimethyl-2-oxoimidazolidine-4-carboxylic acid — Chemical Database, NextSDS.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEiR43kt4YO7E2gZtka6N7bJQ9ZCX0XPpU7-s9kj7SLULqcUDLW2MKgS_KXWHuOvsr96ysYIDEMTjYatVPch_jUQpBR-s2FeAa1BZbTQOvg7rETgvltomEU7OonuxOFTedSqwmub_N8O0JYFUPA1_UYKiFBL-xRpVSTLC3CcnG5puJMvhFnGTJroOfiFCMRlZiD-okz0RQ=]
- Laboratory Safety Guidance, Occupational Safety and Health Administration (OSHA).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHlgVjJD8ywHOOsAMDPOe3yJb-5uJQ-D9xHjYqOm23kmJFkHra7lHz-qvFkTOwMlaYtNdSFU1qr2UHL33HzhSTDzFrprPpYQZC6Le2eLmIvWt1LNLO9H3GsbqJaqL9zRFJUQeBRSfDTKY5WIssQaBFGxbwE_IzdmFUeaguSxJNKh2ePsp4foUsXrjM7DdS3y9P0s2Kn3MA=]
- SDS BASICS: GHS HAZARD PICTOGRAMS FOR SDS AND LABELS, Chementors.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE-StTsIl82PeTheAwu4gfi-hy46uQG_OVsGpZjXMivafv7oTJluFhaMIG6X2VrmR_2iAujdFA0Mja7FfouV-pA1RIJK0Qd8t2Mg8nMZ5ZxqGr5lQ6yeyZC8rq6vL0eZTLo5h5Y44ZmA4akLv-Se_Zxv8UAwfhsqtCwmwT88hPrw49VLGij]
- Using the GHS, Safe Work Australia.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFX-V92ccmAGSJcJV97aaE6-lLB7t9r1C3427G5V2adJXTPVV21nZQn7nCfn8Hnft5BtxHM6RWGlar9brhkpTAWccrdJPji61s0fcyfjRGuC-pLRjFP_LMYmCctavphMeWOexeMMauyudINnCshVzhH3w4u_JuPTaMRxt2Zel7mDCoZKBPzKzmeC1_t5Ywnmag_TLpWKT5bxR7aPSbh]
Sources
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